UCB-J
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H15F3N2O |
|---|---|
Peso molecular |
320.31 g/mol |
Nombre IUPAC |
(4R)-1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H15F3N2O/c1-10-7-21-3-2-11(10)8-22-9-13(6-16(22)23)12-4-14(18)17(20)15(19)5-12/h2-5,7,13H,6,8-9H2,1H3/t13-/m0/s1 |
Clave InChI |
RFSDYRVOGWHOFT-ZDUSSCGKSA-N |
SMILES isomérico |
CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=C(C(=C3)F)F)F |
SMILES canónico |
CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=C(C(=C3)F)F)F |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of UCB-J
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: UCB-J is not a publicly marketed drug but an investigational radioligand. The information presented here is synthesized from publicly available preclinical and clinical research data.
Executive Summary
This compound, also known as [11C]this compound, is a novel positron emission tomography (PET) radioligand with high affinity and selectivity for the Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A).[1][2] Its primary mechanism of action is to bind specifically to SV2A, a protein integral to presynaptic vesicles in the brain.[1][3] This binding allows for the in vivo quantification and visualization of synaptic density.[1][3] Changes in synaptic density are increasingly recognized as a key pathological feature in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, schizophrenia, and major depressive disorder.[1][3][4] this compound serves as a critical biomarker, enabling researchers to study disease progression, evaluate the efficacy of novel therapeutic interventions, and understand the fundamental neurobiology of synaptic loss.[5]
Molecular Target: Synaptic Vesicle Glycoprotein 2A (SV2A)
The molecular target of this compound is the Synaptic Vesicle Glycoprotein 2A (SV2A), a transmembrane protein found on presynaptic vesicles throughout the brain.[1][3] While its precise function is still under investigation, SV2A is believed to play a crucial role in the regulation of neurotransmitter release through its involvement in vesicle trafficking and exocytosis. It is the target of the anti-epileptic drug levetiracetam (B1674943) and its derivatives.[6][7] The ubiquitous expression of SV2A across nearly all synapses makes it an ideal target for imaging overall synaptic density.[3]
Mechanism of Action
As a PET radioligand, this compound's mechanism of action is centered on its ability to be administered in tracer amounts, cross the blood-brain barrier, and bind with high specificity to SV2A.[8][9] The carbon-11 (B1219553) ([11C]) radioisotope incorporated into the this compound molecule emits positrons, which are detected by a PET scanner. The resulting signal allows for the generation of detailed 3D images that map the density and distribution of SV2A in the living brain.[1]
The binding of this compound to SV2A is reversible and shows fast kinetics, allowing for the reliable quantification of receptor density.[10][11] Studies have demonstrated that the binding of [11C]this compound is not significantly affected by changes in neuronal firing during functional brain activation, which is a significant advantage for its use as a stable marker of synaptic density.[12]
Signaling Pathways and Logical Relationships
The use of this compound does not directly modulate a signaling pathway in the traditional sense of an agonist or antagonist. Instead, it serves as an imaging agent to visualize a key cellular component. The logical relationship is that the PET signal intensity from [11C]this compound is directly proportional to the density of SV2A, which in turn is a surrogate marker for synaptic density.
Quantitative Data
The following tables summarize key quantitative parameters of this compound from preclinical and clinical studies.
Table 1: Binding Affinity and Selectivity of this compound [8]
| Target | Binding Affinity (pKi) |
|---|---|
| Human SV2A | 8.15 |
| Rat SV2A | 7.6 |
| Human SV2B | < 5.0 |
| Human SV2C | < 6.0 |
Higher pKi indicates higher binding affinity.
Table 2: In Vivo Pharmacokinetic Properties of [11C]this compound in Rhesus Monkeys [8][11]
| Parameter | Value |
|---|---|
| In vivo Kd | 3.4 ± 0.2 nM |
| Fraction unbound in plasma (fP) | 46.2% ± 2.5% |
| LogD | 2.53 ± 0.02 |
| Parent compound in plasma at 30 min | ~40% |
| Parent compound in plasma at 90 min | ~25% |
Table 3: Test-Retest Reproducibility of [11C]this compound Volume of Distribution (VT) in Humans [10]
| Brain Region | Mean Absolute Test-Retest Variability (%) |
|---|---|
| Caudate | 3.2 |
| Putamen | 3.5 |
| Thalamus | 4.8 |
| Hippocampus | 8.6 |
| Anterior Cingulate Cortex | 5.3 |
| Posterior Cingulate Cortex | 5.2 |
| Cerebellum | 4.1 |
Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically performed via a Suzuki-Miyaura cross-coupling reaction. The precursor, a 3-pyridyl trifluoroborate, is reacted with [11C]methyl iodide in the presence of a palladium catalyst. The resulting [11C]this compound is then purified using high-performance liquid chromatography (HPLC). The final product is formulated in a sterile solution for intravenous injection.[11]
In Vivo PET Imaging Protocol (Human)
-
Subject Preparation: Subjects are typically asked to fast for at least 4 hours prior to the scan. An intravenous catheter is placed for radiotracer injection and, if required, for arterial blood sampling.
-
Radiotracer Administration: A bolus of [11C]this compound (typically 544 ± 145 MBq) is injected intravenously.[10]
-
PET Scan Acquisition: Dynamic PET scanning is initiated simultaneously with the injection and continues for 90-120 minutes.[10]
-
Arterial Blood Sampling: If arterial input function is required for kinetic modeling, arterial blood samples are collected at frequent intervals throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[7][8]
-
Image Reconstruction and Analysis: The acquired PET data is reconstructed into a series of 3D images over time. Regions of interest (ROIs) are drawn on co-registered magnetic resonance images (MRIs) to extract time-activity curves for various brain regions. Kinetic modeling (e.g., one-tissue or two-tissue compartment models) is then applied to these curves to estimate the volume of distribution (VT), which is proportional to SV2A density.[10]
Conclusion
This compound is a highly specific and potent PET radioligand for the SV2A protein. Its mechanism of action lies in its ability to act as a diagnostic imaging agent that enables the non-invasive quantification of synaptic density in the living human brain. With its favorable kinetic properties and high reproducibility, [11C]this compound represents a powerful tool for advancing our understanding of the pathophysiology of numerous neurological and psychiatric disorders and for accelerating the development of novel therapeutics targeting synaptic health.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 4. Frontiers | Positron Emission Computed Tomography Imaging of Synaptic Vesicle Glycoprotein 2A in Alzheimer’s Disease [frontiersin.org]
- 5. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Drug characteristics derived from kinetic modeling: combined 11C-UCB-J human PET imaging with levetiracetam and brivaracetam occupancy of SV2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PMC [pmc.ncbi.nlm.nih.gov]
UCB-J as a Biomarker for Synaptic Density: A Technical Guide
Introduction
Synaptic loss is a fundamental pathological feature of numerous neurological and psychiatric disorders, including Alzheimer's disease (AD), Parkinson's disease, and epilepsy. The ability to quantify synaptic density in vivo is a critical unmet need for understanding disease mechanisms, tracking progression, and evaluating the efficacy of novel therapeutic interventions. The positron emission tomography (PET) radioligand, [¹¹C]UCB-J, has emerged as a promising biomarker for this purpose.[1][2][3] This technical guide provides an in-depth overview of [¹¹C]this compound, including its mechanism of action, quantitative data supporting its use, detailed experimental protocols, and its application in clinical research.
[¹¹C]this compound is a radiolabeled small molecule that selectively binds to the Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A).[4][5] SV2A is a transmembrane protein found on the surface of presynaptic vesicles and is ubiquitously expressed throughout the brain, making it an excellent surrogate marker for synaptic density.[3][4][5] PET imaging with [¹¹C]this compound allows for the non-invasive quantification and visualization of SV2A density, providing a window into the synaptic health of the living human brain.[6][1]
Mechanism of Action and Binding Characteristics
[¹¹C]this compound is a potent and selective ligand for SV2A.[4][5] Its high affinity and selectivity are crucial for its utility as a PET tracer, ensuring that the resulting signal is a specific measure of SV2A density with minimal off-target binding. The binding of [¹¹C]this compound to SV2A is not significantly affected by acute changes in neuronal firing or blood flow, suggesting that the PET signal represents a stable measure of synaptic density rather than transient synaptic activity.
Quantitative Binding Data
The following tables summarize the key quantitative data for this compound, demonstrating its high affinity and selectivity for SV2A.
| Parameter | Human | Rat | Reference |
| Binding Affinity (pKi) | 8.15 | 7.6 | [4][5] |
| Inhibition Constant (Ki) | 7 nM | 25 nM | [4][5] |
| Selectivity | SV2A vs. SV2B | SV2A vs. SV2C | Reference |
| Fold Selectivity | >100-fold | >10-fold | [4][5] |
Experimental Protocols
Human In Vivo [¹¹C]this compound PET Imaging
This protocol outlines a typical procedure for conducting a [¹¹C]this compound PET scan in human subjects.
1. Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An intravenous catheter is inserted for radiotracer injection and, if required, arterial blood sampling.
-
Head motion is minimized using a head-holder or other fixation device.
2. Radiotracer Administration:
-
[¹¹C]this compound is synthesized with a radiochemical purity of >99%.[7][8]
-
A bolus injection of [¹¹C]this compound (typically 300-700 MBq) is administered intravenously over approximately 1 minute.[6][7]
3. PET Data Acquisition:
-
A dynamic PET scan is acquired in list-mode for 60-90 minutes immediately following injection.[6][9][10]
-
Data is reconstructed into multiple time frames (e.g., 6 x 0.5 min, 3 x 1 min, 2 x 2 min, 16 x 5 min).[6]
-
Attenuation correction is performed using a co-registered CT or MR scan.[9]
4. Data Analysis:
-
Full Kinetic Modeling: For the most accurate quantification, arterial blood sampling is performed throughout the scan to measure the arterial input function. The one-tissue compartment (1TC) model is then used to calculate the volume of distribution (VT), which is proportional to SV2A density.[6][10]
-
Simplified Reference Tissue Modeling: To avoid the need for arterial blood sampling, a reference tissue model can be employed. The centrum semiovale, a white matter region with low SV2A expression, is often used as the reference region.[4][5] The standardized uptake value ratio (SUVR) is calculated, typically using the data from 60-90 minutes post-injection, as this window shows the best correlation with the nondisplaceable binding potential (BPND) derived from full kinetic modeling.[6]
In Vitro Autoradiography with [³H]this compound
This protocol describes the use of [³H]this compound for in vitro autoradiography on post-mortem brain tissue.
1. Tissue Preparation:
-
Post-mortem brain tissue is sectioned (e.g., 20 µm thickness) and mounted on microscope slides.
2. Incubation:
-
Slides are incubated with a solution containing [³H]this compound (e.g., 3 nM) to allow for binding to SV2A.
3. Washing and Drying:
-
Slides are washed to remove unbound radioligand and then dried.
4. Imaging:
-
The slides, along with a radioactive standard, are placed in a light-tight cassette with a hyperfilm.
-
The film is exposed for a period of time (e.g., 2 weeks) to allow the radioactive decay to create an image.
5. Quantification:
-
The developed film is digitized, and the optical density of the signal in different brain regions is measured and converted to binding density using the co-exposed radioactive standard.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Binding of [¹¹C]this compound to SV2A on presynaptic vesicles.
Experimental Workflow for Human PET Study
Caption: Workflow for a human [¹¹C]this compound PET imaging study.
Logical Relationship of this compound as a Biomarker
Caption: Relationship between synaptic density and the [¹¹C]this compound PET signal.
Applications in Research and Drug Development
[¹¹C]this compound PET imaging has been applied in various research contexts to study synaptic alterations in neurological and psychiatric disorders.
Alzheimer's Disease and Other Dementias
Studies in patients with Alzheimer's disease have consistently shown reduced [¹¹C]this compound binding in brain regions known to be affected by the disease, such as the hippocampus and neocortical areas.[11][12] This reduction in synaptic density has been observed even in the early stages of the disease and correlates with cognitive impairment.[12][13] For example, one study reported a 41% decrease in specific binding in the hippocampus of patients with mild cognitive impairment or early AD compared to healthy controls.[14] In dementia with Lewy bodies, severe synaptic loss has also been detected using [¹¹C]this compound PET.[9]
Other Neurological and Psychiatric Disorders
Reductions in [¹¹C]this compound binding have also been reported in other conditions, including:
-
Parkinson's Disease: Synaptic loss has been observed in the brainstem nuclei.[11]
-
Schizophrenia: Decreased synaptic density has been noted in the frontal and anterior cingulate cortices.[11]
-
Epilepsy: Reduced [¹¹C]this compound binding has been seen in the epileptogenic zone in patients with temporal lobe epilepsy.[6]
Drug Development
[¹¹C]this compound serves as a valuable tool in drug development for several reasons:
-
Target Engagement: It can be used to measure the occupancy of SV2A by novel therapeutic agents that target this protein.
-
Efficacy Biomarker: By measuring changes in synaptic density over time, [¹¹C]this compound PET can provide an objective measure of the efficacy of synaptoprotective or synaptogenic drugs. For instance, in a mouse model of Alzheimer's disease, treatment with the Fyn kinase inhibitor saracatinib (B1683781) led to an increase in hippocampal [¹¹C]this compound binding, indicating a restoration of synaptic density.[14]
Conclusion
[¹¹C]this compound is a robust and validated biomarker for in vivo quantification of synaptic density. Its high affinity and selectivity for SV2A, combined with well-established imaging and analysis protocols, make it a powerful tool for researchers, scientists, and drug development professionals. The ability to non-invasively measure synaptic density opens up new avenues for understanding the pathophysiology of a wide range of brain disorders and for accelerating the development of novel treatments targeting synaptic pathology. Future research will likely focus on longitudinal studies to better understand the trajectory of synaptic loss in various diseases and the response to therapeutic interventions.
References
- 1. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracing synaptic loss in Alzheimer's brain with SV2A PET-tracer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracing synaptic loss in Alzheimer's brain with SV2A PET‐tracer UCB‐J - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. 11C-UCB-J synaptic PET and multimodal imaging in dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 12. Frontiers | Positron Emission Computed Tomography Imaging of Synaptic Vesicle Glycoprotein 2A in Alzheimer’s Disease [frontiersin.org]
- 13. Principal component analysis of synaptic density measured with [11C]this compound PET in early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Synaptic Vesicle Glycoprotein 2A (SV2A) in Neurological Disorders: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Synaptic vesicle glycoprotein (B1211001) 2A (SV2A) is a ubiquitously expressed integral membrane protein found in synaptic vesicles throughout the brain. Initially identified as the binding site for the anti-epileptic drug levetiracetam (B1674943), SV2A has emerged as a critical player in the regulation of neurotransmitter release and a key therapeutic target for a range of neurological and psychiatric disorders. Its widespread expression has also positioned it as a valuable biomarker for synaptic density, with in vivo imaging using positron emission tomography (PET) providing unprecedented insights into synaptic pathology in living patients. This technical guide provides a comprehensive overview of the core functions of SV2A, its implication in various neurological disorders, quantitative data on its altered expression, detailed experimental protocols for its study, and visualizations of its associated pathways and workflows.
Core Biology and Function of SV2A
SV2A is a 12-transmembrane domain protein and a member of the major facilitator superfamily of transporters. While its precise function is still under active investigation, a primary role in the regulation of synaptic vesicle exocytosis has been established. SV2A is not essential for the basic mechanics of neurotransmitter release but rather acts as a crucial modulator, ensuring the fidelity and efficiency of synaptic transmission.
One of the key molecular interactions of SV2A is with synaptotagmin-1, the primary calcium sensor for fast, synchronous neurotransmitter release. Evidence suggests that SV2A is involved in the proper trafficking and localization of synaptotagmin-1 to synaptic vesicles. This interaction is critical for the "priming" of synaptic vesicles, a process that renders them ready for calcium-triggered fusion with the presynaptic membrane. By controlling the availability of release-competent vesicles, SV2A plays a vital role in maintaining the readily releasable pool of vesicles, which is essential for sustained neuronal communication.
Caption: Molecular interactions and role of SV2A in the synaptic vesicle cycle.
SV2A in Neurological Disorders
Alterations in SV2A expression and function have been implicated in a growing number of neurological and psychiatric conditions. The loss of synapses is a common pathological hallmark of many of these disorders, and as a key synaptic protein, SV2A levels often reflect this synaptic degeneration.
Epilepsy
The role of SV2A in epilepsy is the most well-established. The anti-seizure medications levetiracetam and brivaracetam (B1667798) exert their therapeutic effects by binding to SV2A. Studies on patients with temporal lobe epilepsy (TLE) have shown a significant decrease in SV2A expression in the hippocampus, particularly in cases with hippocampal sclerosis. This reduction in SV2A is thought to contribute to the hyperexcitability characteristic of epilepsy. In some animal models, a decrease in SV2A is observed during epileptogenesis, suggesting its involvement in the development of the chronic epileptic state.
Alzheimer's Disease (AD)
Synaptic loss is an early and core feature of Alzheimer's disease, correlating strongly with cognitive decline. Numerous studies utilizing PET imaging have demonstrated reduced SV2A density in the hippocampus and various cortical regions of individuals with mild cognitive impairment and AD. Postmortem brain studies have corroborated these findings, showing lower levels of SV2A protein in the frontal cortex and hippocampus of AD patients compared to healthy controls. The reduction in SV2A is also associated with the burden of tau pathology.
Parkinson's Disease (PD)
In Parkinson's disease, synaptic dysfunction extends beyond the dopaminergic system. In vivo PET imaging has revealed significant reductions in SV2A density in the substantia nigra, red nucleus, and locus coeruleus of PD patients. Postmortem studies have confirmed a decrease in SV2A in the substantia nigra. These findings suggest that widespread synaptic loss is a key component of PD pathology.
Schizophrenia and Major Depressive Disorder (MDD)
Emerging evidence points to synaptic deficits in psychiatric disorders. In vivo PET studies have shown significantly lower SV2A levels in the frontal and anterior cingulate cortices of individuals with schizophrenia. Animal studies suggest that these reductions are not a consequence of antipsychotic medication. In major depressive disorder, an inverse correlation has been observed between the severity of depressive symptoms and SV2A density in the dorsolateral prefrontal cortex, anterior cingulate cortex, and hippocampus.
Other Neurological Conditions
-
Huntington's Disease (HD): Preclinical models of HD have shown significant deficits in SV2A in the brain and spinal cord during symptomatic stages of the disease.
-
Traumatic Brain Injury (TBI): Animal models of TBI have demonstrated reductions in SV2A in the cortex and hippocampus following injury, which may contribute to post-injury cognitive and motor dysfunction.
Quantitative Data on SV2A in Neurological Disorders
The following tables summarize key quantitative data regarding SV2A binding affinities and its altered expression in various neurological disorders.
Table 1: Binding Affinities of SV2A Ligands
| Ligand/Tracer | Species | Ki / Kd (nM) | Bmax (nM) | Reference(s) |
| UCB-J | Human | 7 | 125-350 | |
| This compound | Rat | 25 | - | |
| [¹¹C]this compound (in vivo) | Rhesus Monkey | 3.4 | - | |
| [¹⁸F]SynVesT-1 | Rodent | 9.8-19.6 | 4.5-18 pmol/mg protein |
Table 2: Alterations in SV2A Levels in Neurological Disorders
| Disorder | Brain Region | Method | Change in SV2A | Reference(s) |
| Alzheimer's Disease | Middle Frontal Gyrus | Autoradiography | Significant decrease | |
| Hippocampus | PET Imaging | Significant decrease | ||
| Parkinson's Disease | Substantia Nigra | PET Imaging | -45% | |
| Red Nucleus | PET Imaging | -31% | ||
| Locus Coeruleus | PET Imaging | -17% | ||
| Substantia Nigra | Autoradiography | -17% | ||
| Temporal Lobe Epilepsy | Hippocampus | Immunohistochemistry | Marked decrease | |
| Schizophrenia | Frontal Cortex | PET Imaging | Significant decrease (Cohen's d = 0.8-0.9) | |
| Anterior Cingulate Cortex | PET Imaging | Significant decrease (Cohen's d = 0.8-0.9) | ||
| Traumatic Brain Injury | Cortex & Hippocampus | Western Blot | Significant decrease | |
| Huntington's Disease | Striatum (mouse model) | Autoradiography | -22.1% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study SV2A.
Western Blotting for SV2A in Brain Tissue
Caption: Workflow for Western Blotting analysis of SV2A protein levels.
Methodology:
-
Tissue Homogenization: Snap-frozen brain tissue is weighed and homogenized in 10 volumes of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Lysis and Clarification: The homogenate is sonicated on ice (e.g., 3 cycles of 15 seconds) and then centrifuged at high speed (e.g., 16,000 x g) for 20-30 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: The protein concentration of the resulting supernatant is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Sample Preparation for Electrophoresis: An equal amount of protein for each sample (typically 20-30 µg) is mixed with Laemmli sample buffer and heated at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: The protein samples are loaded onto a polyacrylamide gel (e.g., 4-15% gradient gel) and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for SV2A, diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing the membrane multiple times with TBST, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Following further washes, the membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using a CCD camera-based imager or X-ray film. The intensity of the band corresponding to SV2A is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
[³H]-Ligand Radioligand Binding Assay
Methodology:
-
Membrane Preparation: Brain tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: A fixed amount of membrane protein is incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]this compound) in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled competing ligand (e.g., levetiracetam).
-
Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Radioactivity Measurement: The filters are washed with ice-cold buffer, and the amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
[¹¹C]this compound Positron Emission Tomography (PET) Imaging
Methodology:
-
Radiotracer Synthesis: [¹¹C]this compound is synthesized by the ¹¹C-methylation of a precursor molecule.
-
Subject Preparation: The subject is positioned in the PET scanner, and a transmission scan is performed for attenuation correction. An arterial line is often placed for blood sampling to measure the input function.
-
Radiotracer Injection and Data Acquisition: A bolus of [¹¹C]this compound is injected intravenously, and dynamic PET data are acquired for 60-90 minutes.
-
Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound versus radioactive metabolites.
-
Image Reconstruction and Analysis: The dynamic PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on co-registered magnetic resonance (MR) images.
-
Kinetic Modeling: Time-activity curves for each ROI are generated. The data are then fitted to a kinetic model (e.g., a one-tissue compartment model) using the arterial input function to estimate the volume of distribution (VT), which is proportional to the density of SV2A. In some cases, a simplified reference tissue model using a region with low SV2A density (like the centrum semiovale) can be used to estimate the binding potential (BPND) without the need for arterial blood sampling.
Signaling Pathways and Logical Relationships
Caption: Role of SV2A in the trafficking of Synaptotagmin-1 during synaptic vesicle recycling.
Conclusion and Future Directions
SV2A has transitioned from being solely the target of an anti-epileptic drug to a central figure in our understanding of synaptic function and pathology across a spectrum of neurological and psychiatric disorders. Its role as a modulator of neurotransmitter release and its utility as an in vivo biomarker of synaptic density have opened new avenues for both basic research and clinical drug development. Future research will likely focus on elucidating the precise molecular mechanisms by which SV2A dysfunction contributes to various disease states, exploring the therapeutic potential of novel SV2A modulators beyond epilepsy, and further refining and validating SV2A PET imaging as a tool for early diagnosis, patient stratification, and monitoring of treatment response in clinical trials. The continued investigation of SV2A holds significant promise for advancing our ability to diagnose and treat a wide range of debilitating brain disorders.
The Emergence of UCB-J: A Technical Guide to a Novel Synaptic Vesicle PET Tracer
A comprehensive overview of the discovery, development, and application of the UCB-J PET tracer for imaging synaptic vesicle glycoprotein (B1211001) 2A (SV2A), providing researchers, scientists, and drug development professionals with in-depth technical details, experimental protocols, and quantitative data.
The quest for a reliable in vivo biomarker of synaptic density has led to the development of the positron emission tomography (PET) tracer, this compound. This novel radioligand targets the synaptic vesicle glycoprotein 2A (SV2A), a protein ubiquitously expressed in presynaptic terminals and crucial for neurotransmitter release.[1][2][3][4] The ability to quantify SV2A in the living brain offers a unique window into synaptic integrity and pathology, holding immense promise for advancing our understanding and treatment of a wide range of neurological and psychiatric disorders, including epilepsy and Alzheimer's disease.[5][6][7][8][9]
This technical guide provides a detailed exploration of the discovery and development of this compound, from its chemical synthesis and radiolabeling to its preclinical and clinical evaluation. It is designed to equip researchers and drug development professionals with the critical information necessary to effectively utilize this powerful imaging tool.
Rationale for Development: Targeting SV2A
The development of this compound was driven by the need for a PET tracer with high affinity and selectivity for SV2A.[1] Levetiracetam (B1674943), an antiepileptic drug, was known to bind to SV2A, but its affinity was considered too low for a successful PET tracer.[1] Researchers at UCB Pharma developed a series of high-affinity SV2A ligands, including UCB-A, UCB-H, and ultimately this compound, with the goal of creating a superior imaging agent.[1][4] [11C]this compound emerged as a "best-in-class" SV2A PET tracer due to its high affinity, suitable kinetics, and good specific binding.[1][10]
Quantitative Data Summary
The development of this compound has been supported by extensive quantitative analysis across various preclinical and clinical studies. The following tables summarize key data points for easy comparison.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Species | Binding Affinity (pKi / Ki) | Selectivity (vs. SV2B) | Selectivity (vs. SV2C) |
| Human | 8.15 / 7 nM[1][11] | >100-fold[1][11] | >10-fold[1][11] |
| Rat | 7.6 / 25 nM[1][11] | - | - |
Table 2: Preclinical [11C]this compound Pharmacokinetics and In Vivo Binding
| Species | Plasma Free Fraction (fp) | Metabolism (% Parent @ 30 min) | In Vivo Kd | Bmax |
| Rhesus Monkey | 46%[1][10] | ~39%[1][10] | 3.4 nM[1][12][13] | 125-350 nM[1][12][13] |
| Rat | 33%[11][14] | - | - | - |
Table 3: [11C]this compound Radiosynthesis Parameters
| Parameter | Published Method (Nabulsi et al., 2016) | Optimized Method (Difilippo et al., 2019) |
| Radiochemical Yield (decay corrected) | 11 ± 4%[1][3] | 56.3 ± 6.7%[3] |
| Specific Activity (at EOS) | 12.2 ± 6.9 mCi/nmol[10] | 12.9 ± 3.6 Ci/µmol[3] |
| Radiochemical Purity | >98%[1][10] | ≥ 99%[3] |
Table 4: Human [11C]this compound PET Imaging Parameters
| Parameter | Value |
| Test-Retest Variability (VT) | ~8% across brain regions[10] |
| Injected Mass | 1.65 ± 0.30 µg (Test), 1.38 ± 0.46 µg (Retest)[15] |
| Peak Standardized Uptake Value (SUV) | 6-12 in gray matter[15] |
| Optimal Scan Duration for SUVR | 60-90 minutes[16] |
Experimental Protocols
This section details the methodologies for key experiments involved in the development and validation of the this compound PET tracer.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Precursor: (R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride.[3]
Radiolabeling Agent: [11C]Methyl iodide ([11C]MeI).
General Protocol:
-
Precursor Preparation: The precursor is dissolved in a suitable solvent such as dimethylformamide (DMF).[3] An optional hydrolysis step, involving heating the precursor with HCl and methanol, has been shown to significantly improve radiochemical yields.[3]
-
Reaction: [11C]MeI is bubbled into a reaction vial containing the precursor solution, a palladium catalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., P(o-tol)3), and a base (e.g., K2CO3) in DMF and water.[3]
-
Heating: The reaction mixture is heated. Optimized procedures use a higher temperature (135°C) and longer duration (10 minutes) compared to the initially published method (100°C for 5 minutes).[3]
-
Quenching: The reaction is quenched by cooling and the addition of an acid (e.g., 1N HCl).[3]
-
Purification: The crude product is purified using a semi-preparative high-performance liquid chromatography (HPLC) system.[3]
-
Formulation: The collected [11C]this compound fraction is reformulated in a physiologically compatible solution (e.g., saline and ethanol) for injection.[3]
Caption: Radiosynthesis workflow for [11C]this compound.
In Vitro Binding Assays
In vitro binding assays are crucial for determining the affinity and selectivity of a new ligand.
Protocol:
-
Tissue Preparation: Brain tissue from the species of interest (e.g., human or rat) is homogenized.[11]
-
Radioligand Incubation: The tissue homogenates are incubated with a radiolabeled ligand (e.g., [3H]this compound) and varying concentrations of the unlabeled compound being tested (this compound).[11]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the tissue is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki) to reflect the binding affinity.[1] Selectivity is assessed by performing similar assays with membranes expressing other SV2 isoforms (SV2B and SV2C).[1][11]
Preclinical PET Imaging in Nonhuman Primates
Nonhuman primate studies are essential for evaluating the in vivo performance of a PET tracer before human trials.
Protocol:
-
Animal Preparation: Rhesus monkeys are typically used.[1] They are anesthetized and positioned in the PET scanner. An arterial line is placed for blood sampling.
-
Tracer Injection: [11C]this compound is injected intravenously, often as a bolus or bolus-plus-infusion.[1][17] The injected dose and specific activity are carefully recorded.[1]
-
PET Data Acquisition: Dynamic PET scans are acquired for a duration of 90-120 minutes.[1][15]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound (metabolite analysis).[1]
-
Blocking and Displacement Studies: To demonstrate specific binding, scans are performed after pre-blocking with a known SV2A ligand like levetiracetam or with a coinjection of unlabeled this compound.[1][13] Displacement studies involve administering the blocking agent during the scan.[17]
-
Data Analysis: Regional time-activity curves are generated from the PET images. Kinetic modeling (e.g., one-tissue or two-tissue compartment models) is applied to the time-activity curves and the arterial input function to estimate parameters such as the total distribution volume (VT).[1][2] Occupancy of the SV2A target by a blocking drug can be calculated from the reduction in VT.[1]
Caption: Preclinical PET imaging workflow.
Human PET Imaging
Human studies are the final step in validating a new PET tracer for clinical research.
Protocol:
-
Participant Recruitment: Healthy volunteers or patient populations are recruited for the study.[7][15]
-
PET/MRI Acquisition: Participants undergo a PET scan, often on a combined PET/MRI scanner to provide anatomical reference images.[6]
-
Tracer Administration: [11C]this compound is administered as an intravenous bolus injection over a short period (e.g., 1 minute).[18]
-
Dynamic PET Imaging: Dynamic PET data are acquired for 90-120 minutes.[15][16]
-
Arterial Blood Sampling (for full kinetic modeling): Arterial blood is sampled to generate an input function for quantitative analysis.[18]
-
Data Analysis:
-
Full Kinetic Modeling: The regional time-activity curves are analyzed with compartmental models (e.g., one-tissue compartment model) to estimate the total distribution volume (VT).[15][18]
-
Simplified Quantification: For broader clinical application, simplified methods such as the standardized uptake value ratio (SUVR) are often evaluated, using a reference region with low specific binding (e.g., centrum semiovale).[16][18] The optimal time window for calculating SUVR is typically determined by comparing it to the results from full kinetic modeling.[16]
-
Signaling Pathway and Mechanism of Action
This compound exerts its effect by binding to SV2A, a transmembrane protein located on synaptic vesicles. While the precise function of SV2A is still under investigation, it is known to be critically involved in the regulation of neurotransmitter release.[1] Mice lacking SV2A experience severe seizures and die within a few weeks of birth, highlighting its importance in normal synaptic function.[1] The binding of this compound to SV2A allows for the in vivo quantification of this protein, which serves as a proxy for synaptic density.
Caption: this compound binding to SV2A on synaptic vesicles.
Future Directions and Conclusion
The development of the this compound PET tracer represents a significant advancement in the field of molecular imaging. Its ability to provide a quantitative measure of synaptic density in the living human brain has opened up new avenues for research into a variety of neurological and psychiatric disorders.[19] Future work will likely focus on the development of an 18F-labeled version of this compound to take advantage of the longer half-life of fluorine-18, which would facilitate multi-center clinical trials and broader clinical use.[20][21][22] Further studies are also needed to fully elucidate the relationship between changes in this compound binding and the underlying pathophysiology of different brain diseases.[5][9]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Preclinical PET Studies of [11C]this compound Binding in Minipig Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Discovery and development of SV2A PET tracers: Potential for imaging synaptic density and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tracing synaptic loss in Alzheimer's brain with SV2A PET-tracer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11C-UCB-J synaptic PET and multimodal imaging in dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SV2A PET Imaging in Healthy Subjects and Epilepsy Patients | Clinical Trials | Yale Medicine [yalemedicine.org]
- 8. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 9. Tracing synaptic loss in Alzheimer's brain with SV2A PET‐tracer UCB‐J - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug characteristics derived from kinetic modeling: combined 11C-UCB-J human PET imaging with levetiracetam and brivaracetam occupancy of SV2A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simplified 11C-UCB-J PET quantification evaluated in Alzheimer’s disease, epilepsy, and healthy individuals | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 19. Synthesis and in vivo evaluation of [18F]this compound for PET imaging of synaptic vesicle glycoprotein 2A (SV2A) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
UCB-J: A Technical Guide to its High-Affinity and Specific Binding to Synaptic Vesicle Glycoprotein 2A (SV2A)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of UCB-J, a potent and selective ligand for the Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A). This compound has emerged as a critical tool in neuroscience research, particularly for the in vivo quantification of synaptic density using Positron Emission Tomography (PET). This document details the quantitative binding affinity and specificity of this compound, outlines key experimental protocols for its use, and visualizes relevant pathways and workflows.
Quantitative Binding Affinity and Specificity
This compound demonstrates high affinity for SV2A with excellent selectivity over other SV2 isoforms and a wide range of other neuroreceptors, ion channels, enzymes, and transporters.[1] The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity of this compound for SV2A
| Species | Binding Parameter | Value | Reference |
| Human | pKi | 8.15 | [1][2] |
| Ki | 7 nM | [1][2] | |
| Ki | 6.3 nM | [1] | |
| Rat | pKi | 7.6 | [1] |
| Ki | 25 nM | [1] |
Table 2: In Vivo Binding Parameters of [11C]this compound in Non-Human Primates
| Parameter | Value | Reference |
| Kd | 3.4 nM | [1][3] |
| Bmax | 125-350 nM | [1][3] |
Table 3: In Vitro Selectivity of this compound for SV2A over other SV2 Isoforms
| Isoform | Selectivity over SV2A | Reference |
| SV2B | >100-fold | [1] |
| SV2C | >10-fold | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound, primarily focusing on its application as a PET radioligand.
In Vitro Radioligand Binding Assay
This protocol is fundamental for determining the binding affinity (Ki) of this compound for SV2A.
-
Objective: To determine the inhibition constant (Ki) of this compound for SV2A.
-
Materials:
-
Cell membranes expressing human or rat SV2A.
-
Radioligand (e.g., [3H]Levetiracetam or a suitable agonist/antagonist).
-
This compound (as the competing ligand).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and the varying concentrations of this compound.
-
Allow the binding to reach equilibrium at a controlled temperature (e.g., 37°C).[1]
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo PET Imaging with [11C]this compound or [18F]this compound
This protocol outlines the general procedure for conducting PET scans in human or animal subjects to quantify SV2A density.
-
Objective: To measure the in vivo distribution and density of SV2A in the brain.
-
Radioligand Synthesis:
-
Subject Preparation:
-
Subjects are typically fasted overnight.[5]
-
For animal studies, anesthesia is administered (e.g., ketamine).[5]
-
An intravenous line is inserted for radiotracer injection and, if required, for administration of blocking agents.[5]
-
For quantitative analysis with an arterial input function, an arterial line is placed for blood sampling.[6]
-
-
PET Scan Acquisition:
-
A transmission scan is performed for attenuation correction.[6]
-
The radioligand ([11C]this compound or [18F]this compound) is injected intravenously as a bolus over approximately 1 minute.[6]
-
Dynamic PET data are acquired in list-mode for a duration of 90-120 minutes.[3][6]
-
Data are reconstructed into a series of time frames.[6]
-
-
Arterial Blood Sampling and Analysis (for full kinetic modeling):
-
Arterial blood samples are collected frequently, especially in the initial minutes after injection, and then at increasing intervals.[6]
-
Plasma is separated by centrifugation.[6]
-
The radioactivity in whole blood and plasma is measured.[6]
-
Radiometabolite analysis is performed (e.g., using HPLC) to determine the fraction of unchanged parent radiotracer in plasma over time.[6]
-
-
Data Analysis and Kinetic Modeling:
-
Time-activity curves (TACs) are generated for various brain regions of interest.
-
The metabolite-corrected arterial plasma TAC serves as the input function.[6]
-
Kinetic models, such as the one-tissue or two-tissue compartment models, are applied to the TACs to estimate the total volume of distribution (VT).[6]
-
VT is a measure of the radiotracer uptake and binding in a region and is proportional to the density of SV2A.
-
Blocking and Displacement Studies
These studies are crucial for confirming the specificity of this compound binding to SV2A in vivo.
-
Objective: To demonstrate that the binding of [11C]this compound or [18F]this compound is specific to SV2A.
-
Blocking Study Protocol:
-
A baseline PET scan is performed as described above.
-
On a separate occasion, the subject is pre-treated with a high dose of an SV2A-binding drug, such as levetiracetam (B1674943) (e.g., 10-30 mg/kg), before the injection of the radioligand.[1][3][7]
-
A second PET scan is then acquired.
-
A significant reduction in the radioligand's VT in the blocking scan compared to the baseline scan indicates specific binding to SV2A.[1][3][7]
-
-
Displacement Study Protocol:
-
A PET scan is initiated with the injection of the radioligand.
-
At a time when the binding is near or at equilibrium (e.g., 90 minutes post-injection), a displacing agent like levetiracetam is administered intravenously.[5]
-
A rapid decrease in the radioactivity concentration in the brain following the administration of the displacing agent confirms the reversible and specific nature of the radioligand binding.[5]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound and SV2A.
Caption: Role of SV2A in neurotransmitter release and this compound binding.
Caption: Workflow for in vivo PET imaging with this compound.
Caption: Logic for this compound binding specificity confirmation.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Exploring the Interactions between two Ligands, this compound and UCB-F, and Synaptic Vesicle Glycoprotein 2 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis and in vivo evaluation of [18F]this compound for PET imaging of synaptic vesicle glycoprotein 2A (SV2A) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro Characterization of UCB-J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCB-J, a potent and selective ligand for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), has emerged as a critical tool in neuroscience research, particularly as a positron emission tomography (PET) tracer for in-vivo imaging of synaptic density. A thorough understanding of its in-vitro characteristics is paramount for the accurate interpretation of imaging data and for guiding further drug development efforts. This technical guide provides an in-depth overview of the in-vitro characterization of the this compound compound, consolidating key quantitative data, detailing experimental methodologies, and illustrating associated biological pathways and workflows.
Biochemical and Cellular Activity
This compound is a high-affinity ligand for SV2A, a transmembrane protein integral to synaptic vesicles and a key regulator of neurotransmitter release. Its primary mechanism of action is the specific binding to SV2A, which allows for the quantification and visualization of synaptic density in the brain.
Binding Affinity and Selectivity
Radioligand binding studies have demonstrated the high affinity and selectivity of this compound for SV2A. The compound exhibits a significantly lower affinity for other SV2 isoforms, namely SV2B and SV2C, underscoring its specificity.
| Parameter | Species | Value | Reference |
| Ki (in-vitro) | Human | 6.3 nM | [1][2] |
| Human | 7 nM (pKi 8.15) | [1] | |
| Rat | 25 nM (pKi 7.6) | [1] | |
| Kd (in-vivo) | Rhesus Monkey | 3.4 nM | [1][2] |
| Bmax (in-vivo) | Rhesus Monkey | 125-350 nM | [1][2] |
| Selectivity | Human | >10-fold over SV2C | [1] |
| Human | >100-fold over SV2B | [1] |
Table 1: Binding Affinity and Selectivity of this compound for SV2A. This table summarizes the key binding parameters of this compound, highlighting its high affinity and selectivity for the SV2A protein.
Off-Target Screening
To ensure the specificity of this compound as a research tool and potential diagnostic agent, it has been screened against a wide panel of other receptors, ion channels, enzymes, and transporters. At a concentration of 10 µM, this compound showed no significant interaction (less than 50% inhibition) with a broad range of off-targets, confirming its high selectivity for SV2A.[1]
| Target Class | Number of Targets Tested | Result | Reference |
| Receptors | >55 | No significant interaction (<50% inhibition at 10 µM) | [1] |
| Ion Channels | No significant interaction (<50% inhibition at 10 µM) | [1] | |
| Enzymes | No significant interaction (<50% inhibition at 10 µM) | [1] | |
| Transporters | No significant interaction (<50% inhibition at 10 µM) | [1] |
Table 2: Off-Target Liability of this compound. This table provides a summary of the off-target screening results for this compound, demonstrating its high specificity.
Signaling Pathway of SV2A in Synaptic Vesicle Exocytosis
SV2A plays a crucial role in the intricate process of synaptic vesicle exocytosis, which is fundamental for neuronal communication. While its exact molecular function is still under investigation, it is understood to be involved in the priming of synaptic vesicles, making them ready for calcium-triggered fusion with the presynaptic membrane and subsequent neurotransmitter release. This compound, by binding to SV2A, allows for the monitoring of this critical component of the synaptic machinery.
Figure 1: Role of SV2A in Synaptic Vesicle Exocytosis. This diagram illustrates the involvement of SV2A in the regulation of neurotransmitter release at the presynaptic terminal.
Experimental Protocols
The in-vitro characterization of this compound relies on a series of well-established biochemical and cellular assays. The following sections provide detailed methodologies for the key experiments cited.
Radioligand Binding Assay for SV2A
This assay is used to determine the binding affinity (Ki or Kd) and density (Bmax) of this compound for the SV2A protein.
Objective: To quantify the binding characteristics of this compound to SV2A.
Materials:
-
[3H]-UCB-J or other suitable radiolabeled this compound analogue
-
Unlabeled this compound
-
Membrane preparations from cells or tissues expressing SV2A (e.g., human or rat brain homogenates)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing SV2A in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Saturation Binding:
-
Set up a series of tubes containing a fixed amount of membrane preparation.
-
Add increasing concentrations of radiolabeled this compound to the tubes.
-
For each concentration, prepare a parallel set of tubes containing an excess of unlabeled this compound to determine non-specific binding.
-
Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Competition Binding:
-
Set up a series of tubes containing a fixed amount of membrane preparation and a fixed concentration of radiolabeled this compound.
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
Incubate the tubes at a controlled temperature (e.g., 37°C) to allow for competition for binding to SV2A.
-
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
For saturation binding, plot the specific binding (total binding - non-specific binding) against the concentration of radiolabeled this compound. Use non-linear regression to determine the Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the concentration of unlabeled this compound. Use non-linear regression to determine the IC50, which can then be converted to the Ki using the Cheng-Prusoff equation.
-
Figure 2: Experimental Workflow for Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding characteristics of this compound to its target, SV2A.
Off-Target Liability Screening
This is a broad screening assay to assess the selectivity of a compound by testing its interaction with a wide range of other potential biological targets.
Objective: To determine the selectivity profile of this compound and identify any potential off-target interactions.
Materials:
-
This compound compound
-
A panel of recombinant proteins, cell lines, or membrane preparations representing a diverse set of biological targets (e.g., G-protein coupled receptors, ion channels, kinases, transporters).
-
Appropriate assay reagents for each target (e.g., radioligands for receptor binding assays, substrates for enzyme assays).
-
Multi-well plates
-
Plate reader or other detection instrument suitable for the assays being performed.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound at a known concentration.
-
Assay Execution:
-
Perform a series of individual assays for each target in the screening panel.
-
For each assay, incubate the target with its specific ligand or substrate in the presence of a high concentration of this compound (e.g., 10 µM).
-
Include appropriate positive and negative controls for each assay.
-
-
Detection: Measure the activity of each target in the presence and absence of this compound using a suitable detection method (e.g., radioactivity, fluorescence, luminescence).
-
Data Analysis:
-
Calculate the percentage of inhibition of each target's activity by this compound.
-
A significant interaction is typically defined as an inhibition greater than a certain threshold (e.g., 50%).
-
For any identified "hits," follow-up dose-response studies are conducted to determine the IC50 or Ki.
-
Figure 3: Logical Workflow for Off-Target Liability Screening. This diagram shows the process for assessing the selectivity of a compound against a broad range of potential biological targets.
Conclusion
The in-vitro characterization of this compound confirms its status as a highly potent and selective ligand for SV2A. Its high affinity, coupled with an excellent selectivity profile, makes it an invaluable tool for the in-vivo imaging of synaptic density and for studying the role of SV2A in both normal brain function and in various neurological and psychiatric disorders. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and application of this important research compound.
References
UCB-J: A Technical Guide for the Investigation of Synaptic Plasticity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and cognitive function. The density of synapses is a critical determinant of brain connectivity and a key indicator of synaptic health. UCB-J, a high-affinity and selective ligand for the Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A), has emerged as a powerful tool for the in vivo and ex vivo quantification of synaptic density. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for utilizing this compound in the study of synaptic plasticity. We detail its application in Positron Emission Tomography (PET) for longitudinal monitoring of synaptic density changes in living subjects and in autoradiography for high-resolution analysis in post-mortem tissue. Furthermore, we explore how this compound can be integrated with functional assays, such as synaptic vesicle recycling and electrophysiology, to provide a comprehensive understanding of the structural and functional dynamics of synapses.
Introduction to this compound and its Target, SV2A
This compound is a second-generation PET radioligand that specifically binds to SV2A, a transmembrane protein ubiquitously expressed in the secretory vesicles of neurons and endocrine cells.[1][2] SV2A is essential for normal synaptic function, playing a crucial role in the regulation of neurotransmitter release.[3][4] Its ubiquitous presence across most synapses makes it an ideal biomarker for overall synaptic density.[2] this compound, particularly in its radiolabeled forms ([11C]this compound and [18F]this compound), allows for the non-invasive quantification of SV2A, and by extension, synaptic density in the living brain.[1][5] Studies have demonstrated that this compound binding is a stable measure of SV2A protein density and is not significantly influenced by acute changes in neuronal activity, making it a reliable tool for assessing baseline synaptic density and long-term plastic changes.[6][7]
Quantitative Data on this compound
The utility of this compound as a research tool is underpinned by its favorable binding kinetics and selectivity. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: this compound Binding Affinity and Selectivity
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 6.3 nM | [3] |
| Human (pKi) | 8.15 (7 nM) | [4] | |
| Rat (pKi) | 7.6 (25 nM) | [4] | |
| In Vivo Dissociation Constant (Kd) | Rhesus Monkey | 3.4 ± 0.2 nM | [4] |
| Selectivity over SV2B | - | >100-fold | [4] |
| Selectivity over SV2C | - | >10-fold | [4] |
Table 2: In Vivo Pharmacokinetic Properties of [11C]this compound
| Parameter | Species | Value | Reference |
| Plasma Free Fraction (fp) | Rhesus Monkey | 46.2 ± 2.5% | [4] |
| Human | 32 ± 1% | [8] | |
| Parent Fraction in Plasma (30 min) | Rhesus Monkey | ~40% | [4] |
| Parent Fraction in Plasma (90 min) | Rhesus Monkey | ~25% | [4] |
| Regional Distribution Volume (VT) in Gray Matter | Rhesus Monkey | ~25–55 mL/cm³ | [1] |
| Test-Retest Variability of VT | Human | 3-9% | [9] |
Experimental Protocols
In Vivo Quantification of Synaptic Density using [11C]this compound PET
Positron Emission Tomography with [11C]this compound allows for the longitudinal, non-invasive measurement of synaptic density in living subjects.
Protocol Overview:
-
Radiotracer Synthesis: [11C]this compound is synthesized via C-11C-methylation of the 3-pyridyl trifluoroborate precursor with [11C]methyl iodide using the Suzuki-Miyaura cross-coupling method.[1][10]
-
Subject Preparation: Subjects are typically fasted and positioned in the PET scanner to minimize head movement. For preclinical studies, animals are anesthetized.[11][12]
-
Tracer Administration: A bolus injection of [11C]this compound is administered intravenously. The injected radioactivity and mass dose should be recorded.[8]
-
PET Scan Acquisition: Dynamic PET data are acquired for a duration of 60 to 120 minutes.[8][12]
-
Arterial Blood Sampling: To generate an input function for kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.[8]
-
Data Analysis:
-
Regional time-activity curves (TACs) are generated for various brain regions of interest.
-
Kinetic modeling, typically a one-tissue compartment model (1TCM), is applied to the TACs using the metabolite-corrected arterial input function to estimate the regional volume of distribution (VT).[1][10]
-
VT is proportional to the density of available SV2A binding sites.
-
For simplified quantification, standardized uptake value ratios (SUVRs) can be calculated using a reference region with low specific binding, such as the centrum semiovale, particularly in later time windows (e.g., 60-90 minutes post-injection).[13]
-
References
- 1. researchmap.jp [researchmap.jp]
- 2. Frontiers | Positron Emission Computed Tomography Imaging of Synaptic Vesicle Glycoprotein 2A in Alzheimer’s Disease [frontiersin.org]
- 3. Modulation of the conformational state of the SV2A protein by an allosteric mechanism as evidenced by ligand binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SV2 regulates neurotransmitter release via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synaptic vesicle glycoprotein 2A modulates vesicular release and calcium channel function at peripheral sympathetic synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic evaluation and test-retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vivo evaluation of [18F]this compound for PET imaging of synaptic vesicle glycoprotein 2A (SV2A) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
Mechanisms of Unconjugated Bilirubin Transport Across the Blood-Brain Barrier
An In-Depth Technical Guide on the Transport of Unconjugated Bilirubin (B190676) Across the Blood-Brain Barrier
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which unconjugated bilirubin (UCB) crosses the blood-brain barrier (BBB). The content herein is curated for an audience with a strong scientific background, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.
A Note on Terminology: The term "UCB-J" as specified in the query does not correspond to a standardly recognized isomer of bilirubin in the scientific literature. The primary focus of this document will be on unconjugated bilirubin (UCB), specifically the neurotoxic IXα isomer, which is the subject of extensive research in the context of brain transport and neurotoxicity. It is presumed that the query intended to investigate the transport of this principal form of UCB.
The passage of unconjugated bilirubin from the bloodstream into the brain parenchyma is a critical initiating event in the pathogenesis of bilirubin-induced neurological dysfunction (BIND) and its most severe form, kernicterus.[1][2] This process is governed by a complex interplay of physicochemical properties of the UCB molecule, the physiological state of the BBB, and active transport systems.
1.1 Passive Diffusion of Unbound UCB:
The predominant mechanism for UCB entry into the brain is the passive diffusion of the unbound fraction of UCB (free bilirubin, Bf).[3] UCB is a lipophilic molecule, a characteristic that allows it to traverse the lipid membranes of the brain endothelial cells that form the BBB.[2] In circulation, the vast majority of UCB is bound to albumin.[4] This binding is crucial, as only the unbound or loosely bound UCB is available to cross the BBB.[2] The concentration of Bf is therefore a key determinant of neurotoxicity risk.[3] Conditions that increase Bf levels, such as severe hyperbilirubinemia (when albumin binding sites become saturated), hypoalbuminemia, or the presence of displacing drugs (e.g., certain sulfonamides and salicylates), can significantly enhance UCB's passage into the brain.[2][5]
1.2 Role of ABC Efflux Transporters:
The brain is equipped with protective mechanisms to limit the accumulation of potentially toxic substances, including UCB. ATP-binding cassette (ABC) transporters, expressed on the luminal (blood-facing) membrane of brain endothelial cells, function as active efflux pumps. P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Multidrug Resistance-Associated Protein 1 (MRP1, encoded by the ABCC1 gene) have been identified as transporters capable of extruding UCB from the endothelial cells back into the bloodstream, thereby limiting its net influx into the brain.[3] The expression and activity of these transporters can be a critical factor in determining an individual's susceptibility to bilirubin neurotoxicity.[3]
1.3 Disruption of Blood-Brain Barrier Integrity:
In certain pathological states, the integrity of the BBB can be compromised, leading to increased permeability to substances that are normally restricted, including albumin-bound UCB.[5] Conditions such as acidosis, sepsis, hypoxia, and severe inflammation can disrupt the tight junctions between endothelial cells.[2] Prolonged exposure to high concentrations of UCB itself has been shown to be toxic to brain microvascular endothelial cells, leading to a breakdown of barrier function.[6][7] This is mediated by the induction of inflammatory signaling pathways, leading to the release of cytokines and nitric oxide, and alterations in the expression and localization of tight junction proteins like zonula occludens-1 (ZO-1) and β-catenin.[6][7]
Quantitative Data on Unconjugated Bilirubin Transport
The following table summarizes key quantitative data related to the transport of UCB across the blood-brain barrier from various experimental models.
| Parameter | Value | Species/Model | Experimental Condition | Reference |
| Unbound UCB (Bf) Concentration | 13.2 nM | Human Brain Microvascular Endothelial Cells (HBMECs) | Corresponds to moderate neonatal jaundice (50 µM total UCB, 100 µM HSA) | [6] |
| Unbound UCB (Bf) Concentration | 23.6 nM | Human Brain Microvascular Endothelial Cells (HBMECs) | Corresponds to severe neonatal jaundice (100 µM total UCB, 100 µM HSA) | [6] |
| Brain Uptake Index (BUI) | 28.5 ± 9.3 | Rat | In vivo, intracarotid bolus injection | |
| Permeability Surface Area (PS) Product | 54.84 ± 36.38 x 10⁻⁴ mL/s/g | Rat | In vivo, in situ brain perfusion | |
| Bilirubin Metabolic Rate in Brain | 100-300 pmol/mg protein/minute | Not specified | In vitro, mitochondrial enzymes | |
| Brain Bilirubin Uptake (BBU) | 0.00073 µg/kg/s | Human Neonates | Calculated from unbound bilirubin (Bf) | [8] |
Experimental Protocols
This section provides detailed methodologies for two common experimental approaches used to study UCB transport across the BBB.
3.1 In Vitro Blood-Brain Barrier Model: Transwell Assay
This protocol describes the establishment of a co-culture BBB model using human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes to measure UCB permeability.
Materials:
-
hCMEC/D3 cells and U87 MG astrocytoma cells
-
Endothelial Cell Basal Medium-2 (EBM-2) with supplements
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Rat tail collagen type I
-
Unconjugated bilirubin, human serum albumin (HSA)
-
Lucifer Yellow (paracellular permeability marker)
-
Transendothelial Electrical Resistance (TEER) measurement system
Procedure:
-
Coating Transwell Inserts: Coat the apical side of the Transwell inserts with rat tail collagen type I (50 µg/mL in 70% ethanol) and allow to dry overnight under UV light. Wash twice with PBS before cell seeding.
-
Astrocyte Seeding: Invert the coated inserts and seed U87 MG cells on the basolateral side of the membrane at a density of 3 x 10⁴ cells/well. Allow cells to attach for 3-4 hours.
-
Endothelial Cell Seeding: Turn the inserts to their normal orientation and place them in a 24-well plate. Seed hCMEC/D3 cells on the apical side of the membrane at a density of 1 x 10⁵ cells/well.
-
Co-culture and Barrier Formation: Culture the cells for 5-7 days, changing the medium every 2-3 days. Monitor the formation of a tight endothelial monolayer by measuring TEER. The barrier is considered established when TEER values plateau (typically >100 Ω·cm² for this model).
-
UCB Permeability Assay:
-
Prepare UCB solutions (e.g., 50 µM and 100 µM) with a 1:1 molar ratio of HSA in EBM-2 medium. Protect from light.
-
Replace the medium in the apical chamber with the UCB-HSA solution. The basolateral chamber contains fresh EBM-2 medium.
-
At designated time points (e.g., 1, 4, 24 hours), collect samples from the basolateral chamber.
-
Measure the concentration of UCB in the collected samples using spectrophotometry (absorbance at ~454 nm) or HPLC.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of UCB appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
Barrier Integrity Control: After the experiment, assess the integrity of the monolayer by measuring the permeability to Lucifer Yellow.
3.2 In Situ Brain Perfusion in Rats
This protocol describes a method to measure the unidirectional influx of UCB into the brain in vivo, providing a more physiologically relevant assessment of BBB transport.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., sodium pentobarbital)
-
Perfusion pump and tubing
-
Perfusion fluid (e.g., bicarbonate-buffered saline, pH 7.4, warmed to 37°C)
-
³H-labeled UCB and ¹⁴C-sucrose (a vascular space marker)
-
Human serum albumin
-
Surgical instruments
-
Scintillation counter
Procedure:
-
Animal Preparation: Anesthetize the rat and expose the right common carotid artery. Ligate the external carotid artery and place a catheter retrograde into the common carotid artery.
-
Perfusion Setup: Connect the catheter to the perfusion pump. The perfusion fluid contains a known concentration of ³H-UCB, ¹⁴C-sucrose, and HSA.
-
Initiation of Perfusion: Begin perfusing the brain at a constant flow rate (e.g., 10 mL/min). At the same time, sever the jugular veins to allow for drainage of the perfusate. This replaces the animal's own blood supply to the right cerebral hemisphere with the perfusion fluid.
-
Perfusion Duration: Continue the perfusion for a short, defined period (e.g., 30-60 seconds) to measure the initial rate of uptake.
-
Termination and Sample Collection: Stop the perfusion and immediately decapitate the animal. Dissect the brain, and obtain samples from the perfused hemisphere.
-
Sample Processing and Analysis:
-
Weigh the brain samples.
-
Solubilize the tissue and measure the radioactivity of ³H-UCB and ¹⁴C-sucrose using a dual-label liquid scintillation counter.
-
-
Data Calculation:
-
Calculate the brain volume of distribution (Vd) for UCB and sucrose.
-
The unidirectional influx rate constant (Kin) is calculated using the following equation: Kin (mL/s/g) = (Vd_UCB - Vd_sucrose) / perfusion time (s)
-
The permeability-surface area (PS) product can be derived from Kin.
-
Signaling Pathways and Visualizations
UCB's interaction with the BBB is not solely a passive process. It can actively modulate the signaling within the brain endothelial cells, affecting barrier function.
4.1 UCB-Induced Signaling in Brain Endothelial Cells:
High concentrations of UCB can act as a stressor to brain microvascular endothelial cells, triggering pro-inflammatory signaling cascades.[3] This can lead to an increase in nitric oxide production via the induction of nitric oxide synthase (NOS).[3] Furthermore, UCB exposure can activate transcription factors such as NF-κB, leading to the expression and release of inflammatory cytokines (e.g., TNF-α, IL-6).[9] These inflammatory mediators can, in turn, lead to the downregulation and mislocalization of tight junction proteins (e.g., claudin-5, occludin, ZO-1), thereby increasing the paracellular permeability of the BBB.[10][11] Some studies also suggest the involvement of Protein Kinase C (PKC) activation in modulating BBB permeability in response to stressors like hypoxia, which can be exacerbated by hyperbilirubinemia.[10][12]
4.2 Visualizations (Graphviz DOT Language)
Caption: Mechanisms of UCB transport across the BBB.
Caption: UCB-induced inflammatory signaling in brain endothelial cells.
Caption: Workflow for an in vitro UCB transport experiment.
Conclusion and Future Directions
The transport of unconjugated bilirubin across the blood-brain barrier is a multifactorial process, with passive diffusion of the unbound fraction being the primary route of entry. This process is counteracted by active efflux mechanisms, primarily involving ABC transporters such as P-glycoprotein and MRP1. Pathological conditions that either increase the concentration of unbound bilirubin or compromise the integrity of the BBB can significantly enhance UCB's neurotoxic effects.
Future research should focus on several key areas:
-
Advanced In Vitro Models: The development of more sophisticated, human-based in vitro models, such as microfluidic "BBB-on-a-chip" systems that incorporate physiological shear stress, will provide more accurate predictions of UCB transport and toxicity.
-
Modulation of Efflux Transporters: A deeper understanding of the regulation of P-gp and MRP1 expression and function at the BBB could lead to novel therapeutic strategies to enhance UCB efflux in neonates at risk of kernicterus.
-
Signaling Pathway Elucidation: Further investigation into the specific signaling cascades initiated by UCB in brain endothelial cells will be crucial for identifying targets to prevent BBB breakdown during severe hyperbilirubinemia.
-
Role of Other Cell Types: The contribution of other cells of the neurovascular unit, such as pericytes and microglia, to the regulation of UCB transport across the BBB warrants further investigation.
By advancing our understanding of these complex interactions, we can better predict, prevent, and treat the devastating neurological consequences of severe hyperbilirubinemia.
References
- 1. Unconjugated Hyperbilirubinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Kernicterus: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. The Evolving Landscape of Neurotoxicity by Unconjugated Bilirubin: Role of Glial Cells and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The blood-brain barrier and bilirubin encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time-dependent dual effects of high levels of unconjugated bilirubin on the human blood-brain barrier lining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of a model for brain bilirubin uptake in jaundiced newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NFκB is an Unexpected Major Mediator of Interleukin-15 Signaling in Cerebral Endothelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase C activation modulates reversible increase in cortical blood-brain barrier permeability and tight junction protein expression during hypoxia and posthypoxic reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Tight Junction Integrity in Brain Endothelial Cells Based on Tight Junction Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein kinase C-β distinctly regulates blood-brain barrier-forming capacity of Brain Microvascular endothelial cells and outgrowth endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Synaptic Hypothesis of Schizophrenia
An In-Depth Technical Guide to Investigating Schizophrenia with UCB-J PET Imaging
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of cognitive, positive, and negative symptoms. For decades, research has pointed towards synaptic abnormalities as a core pathophysiological feature. The "synaptic hypothesis" posits that schizophrenia arises from deficient synaptic connectivity.[1] Postmortem studies have consistently revealed a reduction in dendritic spine density in the brains of individuals with schizophrenia, suggesting a loss of synapses.[2][3] However, these findings were limited to end-of-life tissue and could not capture the dynamic nature of synaptic changes in living patients.
The advent of in vivo synaptic imaging with Positron Emission Tomography (PET) has revolutionized the study of schizophrenia. This is made possible by radiotracers that target the Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A), a protein ubiquitously expressed in the presynaptic terminals of both excitatory and inhibitory neurons.[4][5] As such, SV2A is considered an excellent biomarker for synaptic density.[5][6] The PET radioligand [¹¹C]this compound binds with high affinity and selectivity to SV2A, allowing for the first time the in vivo quantification of synaptic density in the human brain.[4][7] This guide provides a technical overview of the methodologies and key findings related to the use of [¹¹C]this compound PET in schizophrenia research.
The [¹¹C]this compound Radiotracer and its Target: SV2A
Synaptic Vesicle Glycoprotein 2A (SV2A) is a transmembrane protein found on virtually all synaptic vesicles, where it is thought to play a crucial role in regulating neurotransmitter release through the trafficking of other vesicle proteins.[4] Its ubiquitous expression within presynaptic terminals makes it an ideal target for imaging overall synaptic density.[5]
[¹¹C]this compound is a PET radiotracer that demonstrates high affinity for SV2A, good brain uptake, and favorable kinetics for robust quantification.[5][7] Blocking studies have confirmed its high specificity for SV2A over other SV2 isoforms.[4] The relatively short half-life of Carbon-11 (approx. 20 minutes) allows for test-retest studies within a single day, though it necessitates an on-site cyclotron for production.[8] The development of an 18F-labeled version, [¹⁸F]this compound, offers the advantage of a longer half-life (approx. 110 minutes), facilitating broader distribution and more flexible imaging schedules.[8][9]
Experimental Protocols
Radioligand Synthesis ([¹¹C]this compound)
The synthesis of [¹¹C]this compound is typically performed via a Suzuki-Miyaura reaction. While specific protocols may vary between institutions, a general and optimized workflow is described below.
-
Precursor: The process starts with the [¹¹C]this compound precursor, (R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride.[10]
-
Precursor Hydrolysis (Optimization Step): To improve yields, the precursor is first hydrolyzed. This involves dissolving it in a solution of 1N HCl and methanol, heating to approximately 55°C, and then drying the solution under argon gas.[10]
-
Radiolabeling: [¹¹C]Methyl iodide ([¹¹C]MeI) is produced using a cyclotron and bubbled into a reaction vial containing a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃) in a solvent like dimethylformamide (DMF). The hydrolyzed precursor, also dissolved in DMF, is then added to this vial.[10]
-
Reaction: The mixture is heated to a high temperature (e.g., 135°C) for several minutes (e.g., 10 minutes) to facilitate the cross-coupling reaction.[10]
-
Purification: The reaction is quenched and the product is purified using a semi-preparative high-performance liquid chromatography (HPLC) system. The fraction corresponding to [¹¹C]this compound is collected.[7][10]
-
Formulation: The purified fraction is typically passed through a C18 cartridge for solvent exchange and then formulated in a sterile solution (e.g., normal saline with a small amount of ethanol) for intravenous injection.[7] Quality control is performed to ensure high radiochemical purity (≥99%) and specific activity.[10]
Subject Recruitment and Imaging Procedure
A typical study involves recruiting patients with a confirmed diagnosis of schizophrenia and a cohort of age- and gender-matched healthy controls.[3]
-
Inclusion/Exclusion Criteria: Common exclusion criteria include active substance use, major neurological illness, and contraindications to MRI scanning.[11] For patient groups, medication regimens are often required to be stable for a set period before the scan.[11]
-
Image Acquisition:
-
Anatomical MRI: A high-resolution T1-weighted MRI scan is acquired for each participant. This scan is crucial for co-registration with the PET data and for the anatomical delineation of brain regions of interest (ROIs).[12]
-
PET Scan: Participants undergo PET imaging on a high-resolution scanner, such as a High-Resolution Research Tomograph (HRRT).[3] A bolus injection of [¹¹C]this compound (up to 20 mCi) is administered intravenously, often via an infusion pump.[13] Dynamic PET data are acquired for 90 to 120 minutes immediately following the injection.[13] Arterial blood sampling may be performed to measure the radiotracer concentration in plasma and its metabolites, which is necessary for full kinetic modeling.[7]
-
Data Analysis and Quantification
The goal of the data analysis is to derive a quantitative measure of SV2A density, which is typically the non-displaceable binding potential (BP_ND) or the total volume of distribution (V_T).
-
Image Processing: PET images are corrected for motion, attenuation, and scatter. The PET data are then co-registered to the individual's MRI scan.[12]
-
Kinetic Modeling:
-
Region of Interest (ROI) Definition: ROIs for various brain regions (e.g., frontal cortex, hippocampus, temporal cortex) are delineated on the participant's MRI.[12]
-
Time-Activity Curves (TACs): The mean radioactivity concentration is calculated for each ROI at each time point of the dynamic scan, generating TACs.
-
Reference Region: A brain region with negligible specific binding of the tracer is used as a reference to estimate the non-specific binding component. For [¹¹C]this compound, the centrum semiovale is often used as the reference region.[3]
-
Model Application: A kinetic model, such as a 1-Tissue Compartment (1T) model or a simplified reference tissue model (SRTM), is applied to the TACs to estimate outcome measures.[3][4] The primary outcome is often the binding potential (BP_ND), which reflects the density of available SV2A sites.[3]
-
Key Findings from this compound PET Imaging in Schizophrenia
Studies using [¹¹C]this compound have provided the first in vivo evidence of reduced synaptic density in schizophrenia, largely confirming longstanding postmortem findings.[2][3] Results, however, appear to differ based on illness stage.
Chronic Schizophrenia
In patients with chronic schizophrenia, multiple studies have reported significant and widespread reductions in SV2A availability compared to healthy controls.
Table 1: Summary of [¹¹C]this compound PET Findings in Chronic Schizophrenia
| Brain Region | Percent Reduction in BP_ND / V_T vs. Controls | Study |
|---|---|---|
| Frontal Cortex | -10% | Radhakrishnan et al., 2021[3] |
| Anterior Cingulate | -11% | Radhakrishnan et al., 2021[3] |
| Temporal Cortex | -9% to -11% | Radhakrishnan et al., 2021[3], Onwordi et al., 2020 (as cited in[4]) |
| Hippocampus | -13% to -15% | Radhakrishnan et al., 2021[3], Onwordi et al., 2020 (as cited in[4]) |
| Occipital Cortex | -12% to -14% | Radhakrishnan et al., 2021[3], Onwordi et al., 2020 (as cited in[4]) |
| Fusiform Gyrus | -11% | Onwordi et al., 2020 (as cited in[2]) |
| Thalamus | -6% | Onwordi et al., 2020 (as cited in[2]) |
Note: BP_ND = Non-displaceable Binding Potential; V_T = Volume of Distribution. Values are approximate and represent significant findings reported in the cited literature.
These synaptic reductions have also been linked to clinical variables. Lower synaptic density in frontal regions has been correlated with more severe psychosis symptoms and poorer cognitive performance, particularly in social cognition and processing speed.[3] Furthermore, hippocampal synaptic density has been positively correlated with performance on verbal memory and attention tasks.[2]
Early-Course Schizophrenia
The evidence for synaptic loss in the early stages of schizophrenia is less consistent. Some studies have found widespread reductions that replicate the findings in chronic patients.[14] For example, one study of patients with an average illness duration of 3.36 years found significant reductions in the hippocampus, superior temporal gyrus, and frontal gyrus.[14]
However, other research in antipsychotic-naïve or -free patients in their first episode found no large, significant differences in SV2A density compared to healthy volunteers, though subtle effects in the temporal lobe and anterior cingulate cortex were noted.[1] This discrepancy suggests that synaptic loss may be a progressive process that evolves over the course of the illness.[1][15] The negative association between hippocampal SV2A levels and total symptom severity in early-course patients further supports the clinical relevance of these synaptic changes.[1][12]
Table 2: Summary of [¹¹C]this compound PET Findings in Early-Course Schizophrenia
| Study | Patient Population | Key Finding |
|---|---|---|
| Yoon et al., 2023[14] | Avg. 3.36 years illness duration | Significant, widespread reductions in BP_ND, similar to chronic patients. |
| Onwordi et al., 2023[1] | Antipsychotic-naïve/free, first episode | No large differences in V_T or DVR; subtle effects in temporal lobe and ACC. |
Note: DVR = Distribution Volume Ratio; ACC = Anterior Cingulate Cortex.
Conceptual Framework and Future Directions
The use of [¹¹C]this compound PET provides a powerful tool to test the synaptic pruning hypothesis of schizophrenia in vivo.[11][14] This framework suggests that an over-exuberant elimination of synapses during critical neurodevelopmental periods, like adolescence, leads to the synaptic deficits observed in the illness.[14]
The findings to date indicate that [¹¹C]this compound PET is a sensitive tool for detecting synaptic deficits in schizophrenia.[3] Future research is needed to clarify the precise timeline of synaptic loss. Longitudinal studies tracking high-risk individuals through the onset of psychosis are critical to determine if synaptic deficits predate the illness or develop as it progresses. Furthermore, this imaging technique holds immense promise for drug development, providing a direct biomarker to evaluate the efficacy of novel, synapse-targeting therapies aimed at preventing or restoring synaptic connectivity in schizophrenia.
References
- 1. Synaptic Terminal Density Early in the Course of Schizophrenia: An In Vivo this compound Positron Emission Tomographic Imaging Study of SV2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S13. IN VIVO EVIDENCE OF REDUCED SYNAPTIC VESICLE DENSITY IN SCHIZOPHRENIA USING [11C] this compound PET IMAGING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo evidence of lower synaptic vesicle density in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synaptic changes in psychiatric and neurological disorders: state-of-the art of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Imaging of Synaptic Density: A New Tool for Investigation of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET Imaging of Synaptic Density: Challenges and Opportunities of Synaptic Vesicle Glycoprotein 2A PET in Small Animal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Synthesis and in vivo evaluation of [18F]this compound for PET imaging of synaptic vesicle glycoprotein 2A (SV2A) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved synthesis of [11C]this compound for PET imaging of synaptic density | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Carebox Connect [connect.careboxhealth.com]
- 12. Synaptic Terminal Density Early in the Course of Schizophrenia: An In Vivo this compound Positron Emission Tomographic Imaging Study of SV2A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Reductions in synaptic marker SV2A in early-course Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Probing Synaptic Integrity in Parkinson's Disease Models with UCB-J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of UCB-J compounds in preclinical and clinical studies of Parkinson's disease (PD). The focus is on the use of the radioligand [11C]this compound for Positron Emission Tomography (PET) imaging to assess synaptic density, and the therapeutic potential of UCB0599, a small molecule inhibitor of α-synuclein misfolding. This document details experimental methodologies, summarizes key quantitative findings, and visualizes relevant pathways and workflows to facilitate a comprehensive understanding of these innovative approaches in PD research.
[11C]this compound PET Imaging for Synaptic Density Assessment
[11C]this compound is a PET radioligand that specifically binds to the Synaptic Vesicle Glycoprotein 2A (SV2A), a protein ubiquitously expressed in presynaptic terminals. As such, [11C]this compound serves as an invaluable in vivo biomarker for quantifying synaptic density, offering insights into the synaptic pathology that is a hallmark of neurodegenerative diseases like Parkinson's.
Quantitative Data from Preclinical and Clinical Studies
Several studies have utilized [11C]this compound PET to investigate changes in synaptic density in both animal models of PD and in patients. The findings consistently point towards a reduction in synaptic density, correlating with disease progression.
| Study Type | Model/Patient Group | Brain Region(s) | Key Findings | Reference(s) |
| Preclinical (Mouse Model) | L61 Transgenic Mice | Multiple Brain Regions | 11-13% lower AUCbrain/blood ratio and brain VT compared to wild-type controls. | [1] |
| Preclinical (Rat Model) | 6-OHDA Rat Model | Ipsilateral Striatal Regions, Ventral Midbrain | Significant decrease in [11C]this compound binding in the lesioned hemisphere. An 8.7% decrease was detected in the ipsilateral ventral midbrain. | |
| Clinical (Human Patients) | Parkinson's Disease Patients | Substantia Nigra, Red Nucleus, Locus Coeruleus, Parahippocampal Gyrus | Significant reduction in [11C]this compound binding (17–41%) in mild-moderate PD. | [2] |
| Clinical (Human Patients) | Parkinson's Disease Patients | Caudate | A significant positive correlation was observed between [11C]this compound (synaptic density) and 18F-FE-PE2I (dopamine transporter) binding. | [3] |
| Clinical (Human Patients with Dementia) | Parkinson's Disease Dementia (PDD) & Dementia with Lewy Bodies (DLB) | Cortical and Subcortical Regions | Global loss of [11C]this compound VT, with the greatest reductions observed in DLB. |
Experimental Protocols for [11C]this compound PET Imaging
The following sections outline the typical methodologies employed in preclinical [11C]this compound PET imaging studies.
A variety of animal models are used to recapitulate different aspects of Parkinson's disease pathology.[4][5][6][7] Common models for [11C]this compound PET studies include:
-
Neurotoxin-based models:
-
6-hydroxydopamine (6-OHDA) model (rats): Unilateral injection of 6-OHDA into the medial forebrain bundle or substantia nigra to induce progressive loss of dopaminergic neurons.[8]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model (mice): Systemic administration of MPTP to induce loss of dopaminergic neurons in the substantia nigra.[6]
-
-
Genetic models:
[11C]this compound is synthesized by the C-11C-methylation of a precursor molecule.[9] For preclinical studies, the radioligand is typically administered intravenously as a bolus injection.[10][9]
-
Image Acquisition: Dynamic PET scans are typically acquired for 60-90 minutes following the injection of [11C]this compound.[1][11]
-
Data Analysis:
-
Kinetic Modeling: Time-activity curves (TACs) are generated for different brain regions. To quantify [11C]this compound binding, kinetic models such as the one-tissue compartment model (1TCM) or two-tissue compartment model (2TCM) are often employed, using an image-derived input function (IDIF) from a reference region like the heart or cerebellum.[12] The primary outcome measure is often the total volume of distribution (VT).
-
Standardized Uptake Value (SUV): In some cases, the ratio of the area under the curve (AUC) of the TAC in a brain region to that in the blood (AUCbrain/blood) or the use of SUV ratios (SUVR) with a reference region can provide a simplified and reliable measure of [11C]this compound binding.[1][11]
-
Visualization of Experimental Workflow
UCB0599: A Therapeutic Approach Targeting α-Synuclein
Beyond diagnostics, UCB is also developing therapeutic interventions for Parkinson's disease. UCB0599 is an orally available, brain-penetrant small molecule designed to inhibit the misfolding and aggregation of α-synuclein, a key pathological event in PD.[13][14]
Mechanism of Action of UCB0599
The proposed mechanism of action of UCB0599 involves its interaction with membrane-bound α-synuclein.[15][16][17] By binding to α-synuclein, UCB0599 is thought to disrupt the initial steps of aggregation that occur on the surface of synaptic vesicles. This interference with α-synuclein oligomerization is expected to reduce the formation of toxic protein aggregates and thereby slow the progression of the disease.[13][16]
Signaling Pathway Implicated in Parkinson's Disease and UCB0599 Intervention
The aggregation of α-synuclein is a central event in the pathogenesis of Parkinson's disease, leading to synaptic dysfunction and neuronal cell death. The ubiquitin-proteasome system is responsible for clearing misfolded proteins, and its impairment can contribute to the accumulation of α-synuclein aggregates.
Conclusion
The studies involving this compound compounds represent a significant advancement in the field of Parkinson's disease research. The use of [11C]this compound PET imaging provides a powerful tool for the in vivo quantification of synaptic density, enabling a better understanding of disease progression and a means to assess the efficacy of potential therapeutic agents. Concurrently, the development of drugs like UCB0599, which target the fundamental pathological process of α-synuclein aggregation, holds promise for disease-modifying therapies. This dual approach of advanced diagnostics and targeted therapeutics underscores the potential to make a substantial impact on the management of Parkinson's disease.
References
- 1. In vivo imaging of synaptic density with [11C]this compound PET in two mouse models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11C-UCB-J synaptic PET and multimodal imaging in dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α‐Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cndlifesciences.com [cndlifesciences.com]
- 15. pnas.org [pnas.org]
- 16. News | Vienna BioCenter [viennabiocenter.org]
- 17. researchgate.net [researchgate.net]
The Significance of Synaptic Density in Depression: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Major Depressive Disorder (MDD) is a debilitating condition with a complex pathophysiology. Emerging evidence compellingly points towards synaptic dysfunction and loss, particularly in cortical and limbic brain regions, as a core neurobiological substrate of depression. This guide provides an in-depth technical overview of the significance of synaptic density in MDD. It synthesizes quantitative data from human and animal studies, presents detailed experimental protocols for measuring synaptic density, and illustrates the key molecular signaling pathways implicated in synaptic plasticity and the action of novel rapid-acting antidepressants. The central hypothesis is that deficits in synaptic connectivity underlie the symptoms of depression, and that therapeutic interventions promoting synaptogenesis hold transformative potential for treatment.
Quantitative Evidence for Synaptic Deficits in MDD
A substantial body of evidence from post-mortem human studies, in vivo neuroimaging, and preclinical animal models demonstrates a reduction in synaptic density in brain regions critical for mood regulation and cognition.
Human Post-Mortem Studies
Post-mortem tissue analysis provides direct evidence of cellular and molecular changes. Studies have consistently found reduced expression of synapse-related genes and a lower number of synapses in the brains of individuals with MDD.[1][2]
| Brain Region | Synaptic Marker/Method | Key Findings in MDD Subjects | Reference |
| Dorsolateral Prefrontal Cortex (dlPFC) | Gene Expression (Microarray) | Decreased expression of synaptic function-related genes (e.g., SNAP25, DLG2, MAP1A) | [2][3] |
| Dorsolateral Prefrontal Cortex (dlPFC) | Electron Microscopy | Reduction in the number of synapses | [1][2] |
| Dorsolateral Prefrontal Cortex (dlPFC) | Protein Levels (Western Blot) | Lower levels of synaptic signaling proteins (e.g., PSD-95, NR2A, NR2B) | [1] |
| Hippocampus (DG and CA1) | Gene Expression (Microarray) | Dysregulation of synaptic and glutamatergic signaling pathway genes | [3] |
In Vivo Human PET Imaging Studies
The development of Positron Emission Tomography (PET) radioligands targeting the Synaptic Vesicle Glycoprotein 2A (SV2A), such as [¹¹C]UCB-J, has enabled the in vivo quantification of synaptic density for the first time.[4][5][6] These studies provide compelling evidence linking lower synaptic density to depression severity.
| Brain Region | PET Radioligand | Key Findings in MDD/PTSD Subjects | Reference |
| Dorsolateral Prefrontal Cortex (dlPFC) | [¹¹C]this compound | SV2A density negatively correlated with depression severity (HAMD-17 score) | [1] |
| Anterior Cingulate Cortex (ACC) | [¹¹C]this compound | SV2A density negatively correlated with depression severity (HAMD-17 score) | [1] |
| Hippocampus | [¹¹C]this compound | SV2A density negatively correlated with depression severity (HAMD-17 score) | [1] |
Animal Model Studies
Preclinical research using chronic stress models, which recapitulate depression-like behaviors in rodents, corroborates the findings from human studies, demonstrating that stress induces a loss of synaptic connections.[7][8][9]
| Brain Region | Animal Model | Method | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Medial Prefrontal Cortex (mPFC) | Chronic Unpredictable Stress (CUS) | Electron Microscopy | Reduced number of asymmetric (excitatory) synapses and myelinated axons |[7] | | Medial Prefrontal Cortex (mPFC) | Chronic Restraint Stress (CRS) | Two-Photon Microscopy | Reduction in the number and length of apical dendrites and dendritic spines |[8][9] | | Infralimbic Cortex | Chronic Stress Protocol (9 weeks) | Quantitative Electron Microscopy | Reduced number of synapses and myelinated axons in deeper cortical layers |[7] |
Key Signaling Pathways in Synaptic Plasticity and Depression
The maintenance and formation of synapses are tightly regulated by intracellular signaling cascades. Dysregulation of these pathways is increasingly recognized as a central mechanism in the pathophysiology of depression.
The BDNF-TrkB Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a critical modulator of synaptic plasticity.[10][11] Upon binding to its receptor, Tropomyosin receptor kinase B (TrkB), it initiates signaling cascades that promote synapse formation and maturation.[12][13] Reduced levels of BDNF and impaired TrkB signaling are consistently observed in depression, contributing to neuronal atrophy and synaptic dysfunction.[11][14] Antidepressant treatments, particularly those with rapid action, are known to enhance BDNF-TrkB signaling.[12]
The mTOR Signaling Pathway
The mammalian Target of Rapamycin (mTOR) is a crucial protein kinase that acts as a master regulator of cell growth and protein synthesis.[15][16] Activation of the mTOR signaling cascade is essential for the synthesis of synaptic proteins (e.g., PSD-95, GluA1, synapsin) required for the formation and strengthening of new synapses.[17][18] The rapid antidepressant effects of ketamine are critically dependent on the activation of mTOR signaling, which quickly reverses the synaptic deficits caused by chronic stress.[16][17][19]
Glutamatergic Signaling and Ketamine's Mechanism of Action
Dysfunction in the glutamatergic system is a key feature of depression.[20][21] The rapid-acting antidepressant ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, exerts its effects by modulating this system.[22] Ketamine preferentially blocks NMDA receptors on inhibitory GABAergic interneurons, leading to a disinhibition of pyramidal neurons and a subsequent "burst" of glutamate (B1630785).[15] This glutamate surge primarily activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which triggers downstream signaling, including BDNF release and mTOR activation, ultimately leading to rapid synaptogenesis.[16][17][22]
Experimental Protocols for Quantifying Synaptic Density
Accurate quantification of synaptic density is paramount for research in this field. Below are detailed methodologies for key experimental techniques.
Protocol: Transmission Electron Microscopy (TEM)
TEM remains the gold standard for unequivocal identification and quantification of synapses due to its high resolution, allowing for the visualization of ultrastructural components like the presynaptic active zone, synaptic vesicles, and the postsynaptic density (PSD).[23]
1. Tissue Preparation and Fixation:
-
Anesthetize the subject (e.g., rodent model) and perform transcardial perfusion with a phosphate-buffered saline (PBS) rinse, followed by a fixative solution (e.g., 4% paraformaldehyde and 0.5-2.5% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer).[24]
-
Dissect the brain region of interest (e.g., mPFC, hippocampus) and store in the same fixative at 4°C.
-
Section the tissue into 50-150 μm thick slices using a vibratome.
2. Post-fixation and Embedding:
-
Post-fix the sections in 1% osmium tetroxide with 1.5% potassium ferrocyanide.
-
Dehydrate the tissue through a graded series of ethanol (B145695) and acetone.
-
Infiltrate and embed the tissue in an epoxy resin (e.g., Epon).
-
Polymerize the resin in an oven at 60°C for 48 hours.
3. Ultrathin Sectioning and Staining:
-
Trim the resin block and cut ultrathin serial sections (50-70 nm) using an ultramicrotome with a diamond knife.[23]
-
Collect the ribbon of serial sections onto a single-slot copper grid coated with formvar.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.[25]
4. Imaging and Quantification:
-
Image the serial sections using a transmission electron microscope at high magnification (e.g., 15,000-20,000x).
-
Use unbiased stereological methods, such as the physical disector method, applied to the series of electron micrographs to estimate the numerical density of synapses (Nv).[23]
-
Identify synapses by the presence of a presynaptic terminal containing vesicles and an opposed postsynaptic density. Classify as asymmetric (excitatory, prominent PSD) or symmetric (inhibitory, less prominent PSD).[7]
Protocol: Immunohistochemistry (IHC) for Synaptic Markers
IHC allows for the visualization and quantification of specific presynaptic and postsynaptic proteins. Co-localization of a presynaptic marker (e.g., Synaptophysin, VGLUT1) and a postsynaptic marker (e.g., PSD-95, Homer) is used as a proxy for a synapse.[26][27][28]
1. Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain overnight in 4% PFA, followed by cryoprotection in a 30% sucrose (B13894) solution.
-
Cut 30-40 μm thick sections on a cryostat or vibratome.
2. Staining Procedure:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., incubation in sodium citrate buffer at 80°C), especially for over-fixed tissue.[29]
-
Block non-specific binding and permeabilize the tissue with a blocking buffer (e.g., 5% Normal Goat Serum with 0.3% Triton X-100 in PBS) for 1-2 hours.
-
Incubate sections with primary antibodies diluted in blocking buffer overnight at 4°C. (e.g., Guinea Pig anti-VGLUT1 and Rabbit anti-PSD95).[27]
-
Wash sections extensively in PBS.
-
Incubate with species-appropriate, fluorescently-labeled secondary antibodies (e.g., Goat anti-Guinea Pig Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 568) for 2 hours at room temperature.
-
Wash sections and mount onto slides with an anti-fade mounting medium containing DAPI.
3. Imaging and Analysis:
-
Acquire Z-stack images from the region of interest using a confocal microscope with a high-magnification objective (e.g., 63x oil).[30]
-
Use image analysis software (e.g., ImageJ with Puncta Analyzer plugin, Imaris) to quantify the number of co-localized puncta.[28][30] A synapse is defined as a pixel or cluster of pixels where the signals from the presynaptic and postsynaptic markers overlap.
Experimental Workflow Visualization
The process from tissue collection to data analysis follows a structured workflow, which is critical for obtaining reliable and reproducible results in synaptic density research.
References
- 1. Lower synaptic density is associated with depression severity and network alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased Expression of Synapse-Related Genes and Loss of Synapses in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PET Imaging of Synaptic Density: A New Tool for Investigation of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging synaptic density in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Reduced Synapse and Axon Numbers in the Prefrontal Cortex of Rats Subjected to a Chronic Stress Model for Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synaptic plasticity and depression: New insights from stress and rapid-acting antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic restraint stress induces depression-like behaviors and alterations in the afferent projections of medial prefrontal cortex from multiple brain regions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of BDNF-TrkB Signaling in Regulating Anxiety and Depression-Like Behavior in Diverse Brain Regions, Clinical Neurology and Neuroscience, Science Publishing Group [sciencepg.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Role of BDNF on Neural Plasticity in Depression [frontiersin.org]
- 13. Post-synaptic BDNF-TrkB Signaling in Synapse Maturation, Plasticity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneonline.com [geneonline.com]
- 15. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]
- 16. Activation of mTOR and Synaptogenesis: Role in the Actions of Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dysfunction of Glutamatergic Synaptic Transmission in Depression: Focus on AMPA Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glutamatergic System in Depression and Its Role in Neuromodulatory Techniques Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Studying synapses in human brain with array tomography and electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative analyses of the ultrastructural features of dopaminergic axon terminals. Protocol #1: Tissue ... [protocols.io]
- 25. Protocols | SynapseWeb [synapseweb.clm.utexas.edu]
- 26. Immunolabeling and Quantitative Analysis of Synapses in Human iPSC-Derived Dopaminergic Neurons [protocols.io]
- 27. Synapse Staining - IHC - VGluT1 and PSD95 - Mouse Brain Sections [protocols.io]
- 28. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Synaptophysin depletion and intraneuronal Aβ in organotypic hippocampal slice cultures from huAPP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
UCB-J: A Technical Guide to a Powerful Translational Tool in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-J, also known as [¹¹C]this compound, is a novel radioligand that has emerged as a critical tool in translational neuroscience.[1][2][3] It is a second-generation derivative of the anti-epileptic drug levetiracetam (B1674943) and functions as a highly specific positron emission tomography (PET) tracer for the Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A).[1][4] SV2A is a transmembrane protein found in the secretory vesicles of neurons and endocrine cells, making it an excellent biomarker for synaptic density.[5][6] The ability to quantitatively measure synaptic density in the living brain using [¹¹C]this compound PET imaging has significant implications for understanding the pathophysiology of various neurological and psychiatric disorders and for the development of novel therapeutics.[7][8]
This technical guide provides an in-depth overview of this compound, including its binding characteristics, pharmacokinetic properties, and its application in preclinical and clinical research. It details the experimental protocols for its use and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Properties of this compound
This compound exhibits high affinity and selectivity for SV2A, making it a superior radiotracer for imaging synaptic density.[7][9][10] Its favorable pharmacokinetic profile allows for robust and reproducible PET imaging in both animal models and human subjects.[7][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its properties across different species and experimental conditions.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 7 nM (pKi = 8.15) | [7][9][10] |
| Rat | 25 nM (pKi = 7.6) | [7][9] | |
| In vivo Dissociation Constant (Kd) | Rhesus Macaque | 3.4 ± 0.2 nM | [7][5] |
| Rhesus Macaque | 5.4 nM | ||
| Maximum Binding Sites (Bmax) | Rhesus Macaque | 125–350 nM | [5] |
| Rhesus Macaque | 250–550 nM | ||
| Selectivity | SV2A vs SV2C | > 10-fold | [9] |
| SV2A vs SV2B | > 100-fold | [7][9] |
Table 1: this compound Binding Characteristics. This table details the binding affinity (Ki), in vivo dissociation constant (Kd), maximum number of receptor binding sites (Bmax), and selectivity of this compound for SV2A.
| Parameter | Species | Value | Reference |
| Plasma Free Fraction (fp) | Rhesus Macaque | 0.46 ± 0.02 | [1][7][5][6] |
| Parent Compound in Plasma (30 min) | Rhesus Macaque | 39% ± 5% | [1][5][6] |
| Parent Compound in Plasma (90 min) | Rhesus Macaque | 24% ± 3% | [1][7][5][6] |
| Log D | - | 2.53 ± 0.02 | [7] |
| Radiochemical Purity | - | >98% | [5] |
| Specific Activity (at end of synthesis) | - | 566.1 ± 266 MBq/nmol | [7] |
Table 2: [¹¹C]this compound Pharmacokinetic and Radiochemical Properties. This table outlines the plasma free fraction, metabolism rate, lipophilicity (Log D), and key radiochemical characteristics of [¹¹C]this compound.
| Study Type | Species | Key Findings | Reference |
| Baseline PET | Rhesus Macaque | High uptake in gray matter (VT ~25–55 mL/cm³) | [5] |
| Blocking Study (Levetiracetam 10 mg/kg) | Rhesus Macaque | ~60-65% SV2A occupancy | [5] |
| Blocking Study (Levetiracetam 30 mg/kg) | Rhesus Macaque | ~90% SV2A occupancy | [7][5] |
| Test-Retest Reproducibility (VT) | Human | 3–9% variability across regions | [11] |
| Alzheimer's Disease Model (APP/PS1 Mice) | Mouse | Significantly lower hippocampal SUVR in APP/PS1 mice vs. wild-type | [12] |
| Temporal Lobe Epilepsy | Human | Reduced [¹¹C]this compound binding in the seizure onset zone | [13] |
Table 3: Summary of Key In Vivo PET Imaging Studies with [¹¹C]this compound. This table highlights significant findings from PET imaging studies using [¹¹C]this compound in various species and disease models.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and processes involving this compound, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: this compound binds to SV2A on presynaptic vesicles.
Caption: Workflow for [¹¹C]this compound PET imaging studies.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound in research. The following sections provide an overview of the key experimental protocols.
Radiosynthesis of [¹¹C]this compound
The synthesis of [¹¹C]this compound is typically achieved through C-¹¹C-methylation of a precursor molecule.[5][6]
Precursor: (R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride.[14]
Method: The Suzuki-Miyaura cross-coupling reaction is commonly employed, using [¹¹C]methyl iodide ([¹¹C]MeI) as the methylating agent.[15][5][6][14] An optimized procedure involves a hydrolysis step of the precursor prior to radiolabeling and specific reaction conditions (e.g., heating at 135°C for 10 minutes) to improve radiochemical yield.[14]
Purification: The final product is purified using a semi-preparative high-performance liquid chromatography (HPLC) system, followed by solid-phase extraction.[14]
In Vitro Binding Assays
In vitro binding studies are essential for characterizing the affinity and selectivity of this compound.[9]
Tissue Preparation: Brain tissue from the species of interest (e.g., human, rat) is homogenized and centrifuged to obtain synaptosomal membrane fractions (P2-fraction), which are rich in SV2A.[16]
Saturation Binding Assay: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax), tissue homogenates are incubated with increasing concentrations of radiolabeled this compound (e.g., ³H-UCB-J).[16] Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.
Competition Binding Assay: To assess the selectivity of this compound, tissue homogenates are incubated with a fixed concentration of radiolabeled this compound and increasing concentrations of competing ligands (e.g., unlabeled this compound, levetiracetam, or compounds targeting other receptors).[16] The concentration of the competing ligand that inhibits 50% of the specific binding (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
In Vivo PET Imaging in Non-Human Primates
Studies in non-human primates, such as rhesus macaques, are crucial for the preclinical evaluation of [¹¹C]this compound.[7][5]
Animal Preparation: Animals are typically sedated and anesthetized for the duration of the PET scan.[7] An arterial line is placed for blood sampling to determine the input function.
PET Scan Acquisition: A baseline scan is performed following the intravenous injection of [¹¹C]this compound (e.g., 141 ± 42 MBq).[7] Dynamic images are acquired over a period of up to 2 hours.[5][6]
Blocking and Occupancy Studies: To confirm the specificity of [¹¹C]this compound binding to SV2A, blocking studies are conducted. This involves pre-treating the animal with an SV2A-targeting drug like levetiracetam (e.g., 10 or 30 mg/kg) before the [¹¹C]this compound injection.[7][5] Self-blocking studies with coinjection of unlabeled this compound at varying mass doses are also performed to determine in vivo Kd and Bmax.[7]
Image Analysis and Kinetic Modeling: The acquired PET data is reconstructed, and time-activity curves are generated for various brain regions. The one-tissue compartment model is often used to estimate the regional volume of distribution (VT).[5][6]
Human PET Imaging Studies
The translation of [¹¹C]this compound to human studies has provided invaluable insights into synaptic density in various neurological conditions.[2][11]
Participant Recruitment: Healthy volunteers and patient populations (e.g., individuals with Alzheimer's disease, epilepsy, or schizophrenia) are recruited for these studies.[2][3][17]
PET Scan Protocol: Participants receive an intravenous injection of [¹¹C]this compound (e.g., 544 ± 145 MBq).[11] Dynamic PET imaging is performed for 60 to 120 minutes.[11]
Data Analysis: Similar to non-human primate studies, kinetic modeling is applied to the dynamic PET data to quantify [¹¹C]this compound binding, often expressed as the volume of distribution (VT) or the non-displaceable binding potential (BPND).[11][13]
Applications in Translational Neuroscience
The ability to quantify synaptic density in vivo with [¹¹C]this compound PET has opened up new avenues for research and drug development in a range of neurological and psychiatric disorders.
-
Alzheimer's Disease: Studies have shown a significant reduction in [¹¹C]this compound binding in the hippocampus and other brain regions of individuals with mild cognitive impairment and Alzheimer's disease, correlating with disease severity.[8][12][18] This makes [¹¹C]this compound a promising biomarker for early diagnosis and for monitoring the efficacy of synapse-targeting therapies.[12]
-
Epilepsy: In patients with temporal lobe epilepsy, [¹¹C]this compound PET has revealed reduced SV2A binding in the seizure onset zone, suggesting its potential as a tool for localizing epileptic foci.[13]
-
Parkinson's Disease and Dementia with Lewy Bodies: Research is ongoing to investigate synaptic loss in these synucleinopathies using [¹¹C]this compound PET, which could provide a better understanding of the disease mechanisms.[19]
-
Schizophrenia: Clinical trials are utilizing [¹¹C]this compound to test the synaptic pruning hypothesis of schizophrenia, which posits that excessive elimination of synapses during development contributes to the disorder.[2][17]
-
Drug Development: [¹¹C]this compound PET can be used to measure the target engagement of novel drugs that modulate SV2A or aim to preserve synaptic integrity.[7]
Conclusion
This compound has proven to be a robust and reliable tool for the in vivo quantification of synaptic density. Its high affinity and selectivity for SV2A, coupled with favorable pharmacokinetics, have established [¹¹C]this compound PET as a valuable imaging biomarker in translational neuroscience. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate the adoption and application of this powerful technology by researchers and drug development professionals. The continued use of this compound in preclinical and clinical studies holds great promise for advancing our understanding of the synaptic basis of brain disorders and for accelerating the development of novel and effective treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain | Semantic Scholar [semanticscholar.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Frontiers | Positron Emission Computed Tomography Imaging of Synaptic Vesicle Glycoprotein 2A in Alzheimer’s Disease [frontiersin.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Exploring the Interactions between two Ligands, this compound and UCB-F, and Synaptic Vesicle Glycoprotein 2 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduced synaptic vesicle protein 2A binding in temporal lobe epilepsy: A [11 C]this compound positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Alzheimer's Association International Conference [alz.confex.com]
- 17. Imaging Synapses With [11C] this compound in the Human Brain [clinicaltrials.stanford.edu]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. 11C-UCB-J synaptic PET and multimodal imaging in dementia with Lewy bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Pharmacokinetics of [11C]UCB-J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacokinetics of [11C]UCB-J, a prominent radioligand for positron emission tomography (PET) imaging of the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). A comprehensive understanding of its pharmacokinetic profile is crucial for robust experimental design and accurate interpretation of imaging data in neuroscience research and drug development.
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative data for [11C]this compound from studies in humans, non-human primates, and mice.
Table 1: Human Pharmacokinetic Parameters
| Parameter | Value | Species/Conditions | Reference |
| Injected Radioactivity | 544 ± 145 MBq (Test); 538 ± 150 MBq (Retest) | Healthy Volunteers | |
| Injected Radioactivity | 254 ± 77 MBq | Healthy Volunteers | |
| Injected Mass | 1.65 ± 0.30 µg (Test); 1.38 ± 0.46 µg (Retest) | Healthy Volunteers | |
| Specific Radioactivity | 107 ± 21 GBq/µmol (Test); 135 ± 44 GBq/µmol (Retest) | Healthy Volunteers | |
| Plasma Free Fraction (fp) | 0.32 ± 0.007 (Test); 0.32 ± 0.019 (Retest) | Healthy Volunteers | |
| Parent Fraction in Plasma (at 15 min) | 36 ± 13% | Healthy Volunteers | |
| Peak Standardized Uptake Value (SUV) in Gray Matter | 6 - 12 | Healthy Volunteers | |
| Time to Peak SUV in Gray Matter | 10 - 25 min | Healthy Volunteers | |
| Test-Retest Reproducibility for VT | 3 - 9% | Healthy Volunteers | |
| Effective Dose Coefficient (OLINDA 1.1) | 5.4 ± 0.7 µSv/MBq | Healthy Volunteers | |
| Effective Dose Coefficient (OLINDA 2.1) | 5.1 ± 0.8 µSv/MBq | Healthy Volunteers | |
| Dose-Limiting Organ (Male) | Urinary Bladder (0.0224 mSv/MBq) | Adult Males | |
| Dose-Limiting Organ (Female) | Liver (0.0248 mSv/MBq) | Adult Females | |
| Dose-Limiting Organ (Adolescent) | Large Intestine (0.0266 mSv/MBq) | 15-year-old Adolescent Model |
Table 2: Non-Human Primate (Rhesus Monkey) Pharmacokinetic Parameters
| Parameter | Value | Species/Conditions | Reference |
| Injected Radioactivity (Brain Imaging) | 141 ± 42 MBq | Rhesus Monkeys | |
| Injected Radioactivity (Dosimetry) | 170 ± 15 MBq | Rhesus Monkeys | |
| Injected Mass (Brain Imaging) | 0.05 ± 0.04 µg/kg | Rhesus Monkeys | |
| Specific Activity (Brain Imaging) | 252 ± 151 MBq/nmol | Rhesus Monkeys | |
| Plasma Free Fraction (fp) | 0.46 ± 0.02 | Rhesus Monkeys | |
| Parent Fraction in Plasma (at 30 min) | 39 ± 5% | Rhesus Monkeys | |
| Parent Fraction in Plasma (at 90 min) | 24 ± 3% | Rhesus Monkeys | |
| Peak SUV in Gray Matter | 5 - 8 | Rhesus Monkeys | |
| Volume of Distribution (VT) in Gray Matter | ~25 - 55 mL/cm³ | Rhesus Monkeys | |
| In vivo Kd | 3.4 ± 0.2 nM | Rhesus Monkeys | |
| Effective Dose Equivalent (EDE) | ~4.5 µSv/MBq | Rhesus Monkeys | |
| Dose-Limiting Organ (Male) | Liver (0.0199 mGy/MBq) | Male Rhesus Monkeys | |
| Dose-Limiting Organ (Female) | Brain (0.0181 mGy/MBq) | Female Rhesus Monkeys |
Table 3: Mouse Pharmacokinetic Parameters
| Parameter | Value | Species/Conditions | Reference |
| Parent Fraction in Plasma (at 15 min) | 22.5 ± 4.2% | Healthy and Huntington's Disease Model Mice |
Experimental Protocols
Radiosynthesis of [11C]this compound
The synthesis of [11C]this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
-
[11C]Methyl Iodide Production : [11C]CO2 is produced using a cyclotron and converted to [11C]methyl iodide ([11C]MeI).
-
Reaction : [11C]MeI is bubbled into a reaction vial containing the precursor (e.g., (R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl) pyrrolidin-1-yl) methyl)-pyridin-1-ium fluoride), a palladium catalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., P(o-tol)3), and a base (e.g., K2CO3) in a solvent such as dimethylformamide (DMF) or a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Heating : The reaction mixture is heated (e.g., at 70°C for 4 minutes or 130°C for 5 minutes).
-
Purification : The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation : The purified [11C]this compound is formulated in a solution suitable for intravenous injection, typically containing ethanol (B145695) and saline.
Human PET Imaging Protocol
-
Subjects : Healthy volunteers or patient populations are recruited following approval by an institutional review board.
-
Radioligand Administration : A bolus injection of [11C]this compound is administered intravenously.
-
PET Scan Acquisition : Dynamic PET scans are acquired for a duration of 60 to 120 minutes using a high-resolution PET scanner. List-mode data is often acquired and binned into time frames.
-
Arterial Blood Sampling : To generate an arterial input function, serial arterial blood samples are collected throughout the scan to measure total radioactivity and the fraction of unchanged radioligand (parent fraction) in plasma.
-
Data Analysis : Regional time-activity curves (TACs) are generated from the dynamic PET images. These TACs, along with the arterial input function, are analyzed using kinetic models (e.g., one-tissue or two-tissue compartment models) to estimate pharmacokinetic parameters such as the total volume of distribution (VT). Simplified methods using a reference region (e.g., centrum semiovale) to calculate the standardized uptake value ratio (SUVR) have also been validated for later time windows (e.g., 60-90 minutes).
Non-Human Primate PET Imaging Protocol
-
Animal Model : Rhesus monkeys (Macaca mulatta) are commonly used.
-
Radioligand Administration : [11C]this compound is injected intravenously, sometimes as a slow bolus over a few minutes.
-
PET Scan Acquisition : Dynamic brain PET scans are typically acquired for 120 minutes. Whole-body scans are performed for biodistribution and dosimetry studies.
-
Arterial Blood Sampling : Arterial blood is sampled to determine the input function and for metabolite analysis.
-
Blocking Studies : To demonstrate specificity and determine receptor occupancy, blocking studies are performed by pre-administering or co-injecting a competing ligand, such as levetiracetam (B1674943) or unlabeled this compound.
-
Image Analysis : Similar to human studies, regional TACs are generated and analyzed with kinetic models to determine VT and other binding parameters.
Biodistribution and Dosimetry Protocol
-
Subjects : Healthy human adults or animal models are used.
-
Radioligand Administration : A known amount of [11C]this compound is injected intravenously.
-
Whole-Body PET Scans : Dynamic or sequential whole-body PET scans are acquired over a period of up to 2 hours.
-
Region of Interest (ROI) Analysis : ROIs are drawn on major organs (e.g., brain, liver, kidneys, bladder) to generate time-activity curves for each organ.
-
Dosimetry Calculation : The time-integrated activity in each source organ is calculated and used as input for dosimetry software (e.g., OLINDA/EXM) to estimate the absorbed radiation dose to each organ and the total effective dose.
Visualizations
Caption: Experimental workflow for a typical [11C]this compound PET study.
Caption: The role of SV2A in synaptic vesicle function and neurotransmitter release.
Discussion
[11C]this compound has emerged as a robust PET radiotracer for quantifying synaptic density in vivo. Its pharmacokinetic profile is characterized by high brain uptake, rapid kinetics suitable for the 11-minute half-life of carbon-11, and excellent test-retest reproducibility. The tracer is moderately metabolized, with a significant parent fraction remaining in the plasma during the course of a typical scan, which allows for reliable arterial input function measurement.
Kinetic analysis of [11C]this compound PET data is well-described by a one-tissue compartment model in most brain regions, providing stable estimates of the total volume of distribution (VT), a measure proportional to the density of SV2A. For simplified quantification, particularly in clinical settings, the standardized uptake value ratio (SUVR) calculated using a reference region with low SV2A density, such as the centrum semiovale, has been shown to correlate well with VT-derived binding potential, especially at later scan times (60-90 minutes post-injection).
Dosimetry studies in both humans and non-human primates indicate that the radiation dose from a typical [11C]this compound scan is within acceptable limits, allowing for multiple scans in the same subject. The dose-limiting organs are typically the liver and urinary bladder, reflecting the mixed renal and hepatobiliary clearance of the radiotracer and its metabolites.
The target of [11C]this compound, SV2A, is a transmembrane glycoprotein found on synaptic vesicles and is involved in the regulation of neurotransmitter release. It is thought to play a role in vesicle priming and interacts with other key proteins in the exocytosis machinery, such as synaptotagmin-1. Because of its ubiquitous expression in presynaptic terminals, SV2A is considered a reliable marker for synaptic density.
Methodological & Application
Standard Protocol for [11C]UCB-J PET Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]UCB-J is a positron emission tomography (PET) radiotracer that selectively binds to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][2][3][4][5] SV2A is a protein found in the membranes of presynaptic vesicles and is considered a reliable marker of synaptic density.[1][6][7][8] PET imaging with [11C]this compound allows for the in vivo quantification and visualization of synaptic density in the brain, providing valuable insights into neurodegenerative diseases, psychiatric disorders, and the effects of novel therapeutics on synaptic integrity.[1][6][7][9] This document provides a detailed standard protocol for conducting [11C]this compound PET imaging studies.
Radiotracer: [11C]this compound
Chemical Name: (R)-1-((3-[11C]methylpyridin-4-yl)methyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
[11C]this compound has demonstrated excellent characteristics for a PET radiotracer, including high brain uptake, fast kinetics, and high specific binding to SV2A.[2][3][8][10]
Experimental Protocols
Radiotracer Synthesis and Quality Control
[11C]this compound is typically synthesized via a C-11C-methylation of a precursor molecule using [11C]methyl iodide.[2][3][4] The synthesis should be performed under Good Manufacturing Practice (GMP) conditions.[11]
Synthesis Method: A common method is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] Optimization to a one-step procedure has been shown to significantly improve radiochemical yield (RCY).
Quality Control:
-
Radiochemical Purity: Should be greater than 98-99%.[2][3][4][12]
-
Molar Activity: Typically in the range of 25.5 ± 1.5 GBq/μmol to 390 ± 180 GBq/μmol at the time of injection.[11][13]
-
Visual Inspection: The final product should be a clear, colorless solution, free of visible particles.
-
pH: Should be within a physiologically acceptable range.
-
Endotoxin Testing: Must meet the required limits for intravenous injection.
Subject Preparation
-
Informed Consent: All human study participants must provide written informed consent in accordance with institutional and federal guidelines.[1][10]
-
Screening: Subjects should undergo a thorough screening process, including a clinical interview, physical examination, medical history, routine blood tests, electrocardiogram, and urine toxicology to exclude any contraindications.[1]
-
Fasting: A fasting period of at least 4-6 hours prior to the scan is recommended to reduce potential metabolic interferences.
-
Catheter Placement: For studies requiring arterial blood sampling for kinetic modeling, a catheter will be placed in the radial artery.[1] An intravenous catheter will also be placed for radiotracer administration.
[11C]this compound Administration and PET Image Acquisition
Tracer Administration:
-
[11C]this compound is administered as an intravenous (IV) bolus injection, typically over 1 minute.[10][14]
-
The injection can be performed manually or using an automated infusion pump.[10][12]
PET Image Acquisition:
-
Scanner: A high-resolution PET scanner, such as the High Resolution Research Tomograph (HRRT), is recommended.[1][15]
-
Transmission Scan: A transmission scan (e.g., 6 minutes) is performed prior to the emission scan for attenuation correction.[1][10]
-
Dynamic Acquisition: Dynamic PET data are acquired in list-mode for a total of 90-120 minutes following the injection of [11C]this compound.[10][12]
-
Framing Scheme: The list-mode data are typically reconstructed into a series of time frames of increasing duration. A common framing scheme is: 6 x 30 seconds, 3 x 1 minute, 2 x 2 minutes, and 22 x 5 minutes.[10][12]
Arterial Blood Sampling and Metabolite Analysis
For full quantitative analysis using kinetic modeling, arterial blood sampling is required to measure the arterial input function.
-
Sampling Schedule: Frequent arterial blood samples are drawn, especially in the first few minutes after injection. A typical schedule is every 10-15 seconds for the first 2-3 minutes, followed by less frequent sampling at later time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).[1]
-
Metabolite Analysis: Blood samples are analyzed to determine the fraction of unmetabolized parent radiotracer in plasma over time. This is crucial as [11C]this compound metabolizes at a moderate rate.[3][12]
-
Plasma Free Fraction (fp): The fraction of [11C]this compound that is not bound to plasma proteins is measured, as only the free fraction can cross the blood-brain barrier. The plasma free fraction for [11C]this compound is relatively high.[3][10][12]
Image Processing and Data Analysis
-
Image Reconstruction: PET data are reconstructed with corrections for attenuation, scatter, randoms, and dead time.[10][15]
-
Image Registration: PET images are often co-registered to a subject's structural MRI to allow for the delineation of anatomical regions of interest (ROIs).
-
Kinetic Modeling: Regional time-activity curves (TACs) are generated for various brain regions. These TACs, along with the arterial input function, are used for kinetic modeling to estimate key parameters.
-
One-Tissue Compartment Model (1TCM): This model is often sufficient for describing the kinetics of [11C]this compound and is used to estimate the total volume of distribution (VT).[10][12]
-
Two-Tissue Compartment Model (2TCM): While the 1TCM is generally preferred, the 2TCM can also be used for comparison.[10]
-
Simplified Reference Tissue Model (SRTM): For a less invasive approach that avoids arterial cannulation, a reference tissue model can be employed. The centrum semiovale or cerebellum has been used as a reference region.[8][15] The outcome measure is the non-displaceable binding potential (BPND).
-
Standardized Uptake Value Ratio (SUVR): A simplified method involves calculating the ratio of tracer uptake in a target region to a reference region at a specific time window (e.g., 60-90 minutes).[15]
-
Quantitative Data Summary
The following tables summarize key quantitative data from published [11C]this compound PET imaging studies.
Table 1: Human [11C]this compound Administration Parameters
| Parameter | Value | Reference |
| Injected Radioactivity | 544 ± 145 MBq | [10] |
| Injected Mass | 1.38 - 1.65 µg | [10] |
| Specific Activity | 107 ± 21 GBq/µmol | [10] |
| Plasma Free Fraction (fp) | 32 ± 1% | [10] |
| Parent Fraction in Plasma (at 15 min) | 36 ± 13% | [10] |
Table 2: Non-Human Primate (Rhesus Macaque) [11C]this compound Administration Parameters
| Parameter | Value | Reference |
| Injected Radioactivity | 141 ± 42 MBq | [12] |
| Injected Mass | 0.05 ± 0.04 µg/kg | [12] |
| Specific Activity | 252 ± 151 MBq/nmol | [12] |
| Plasma Free Fraction (fp) | 46.2 ± 2.5% | [3][12] |
| Parent Fraction in Plasma (at 30 min) | ~40% | [3][12] |
| Parent Fraction in Plasma (at 90 min) | ~25% | [3][12] |
Table 3: Kinetic Modeling Parameters in Humans
| Parameter | Model | Value | Brain Region | Reference |
| VT (Volume of Distribution) | 1TCM | ~20 mL/cm³ | Gray Matter | [1] |
| Test-Retest Reproducibility (VT) | 1TCM | 3-9% | Across Regions | [10] |
| SUVR (60-90 min) | - | Correlates well with BPND | - | [15] |
Visualizations
Role of SV2A in the Synaptic Terminal
Caption: Role of SV2A in synaptic vesicle exocytosis.
[11C]this compound PET Imaging Experimental Workflow
Caption: Experimental workflow for [11C]this compound PET imaging.
References
- 1. Identifying brain networks in synaptic density PET (11C-UCB-J) with independent component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. [PDF] Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 11C-UCB-J synaptic PET and multimodal imaging in dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11 C-UCB-J synaptic PET and multimodal imaging in dementia with Lewy bodies [repository.cam.ac.uk]
- 8. SV2A PET imaging in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human biodistribution and dosimetry of [11C]-UCB-J, a PET radiotracer for imaging synaptic density - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinetic Modeling of UCB-J PET Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the kinetic modeling of Positron Emission Tomography (PET) data acquired with the synaptic vesicle glycoprotein (B1211001) 2A (SV2A) radiotracer UCB-J. The information is intended to guide researchers in designing, conducting, and analyzing this compound PET studies for the quantitative assessment of synaptic density in both preclinical and clinical settings.
Introduction
Synaptic vesicle glycoprotein 2A (SV2A) is a protein ubiquitously expressed in presynaptic terminals and is a key regulator of neurotransmitter release. [11C]this compound and its 18F-labeled counterpart, [18F]this compound, are PET radioligands with high affinity and selectivity for SV2A.[1][2] PET imaging with this compound allows for the in vivo quantification of SV2A, serving as a surrogate marker for synaptic density.[3] This technology is increasingly being used to investigate synaptic alterations in a variety of neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and Parkinson's disease.[3][4][5] Accurate quantification of the this compound PET signal is crucial for the reliable interpretation of these studies, and this is achieved through kinetic modeling of the dynamic PET data.
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in the literature for the kinetic modeling of [11C]this compound and [18F]this compound PET data.
Table 1: [11C]this compound Injection and Metabolism Parameters in Humans
| Parameter | Value | Reference |
| Injected Radioactivity | 544 ± 145 MBq (Test) 538 ± 150 MBq (Retest) | [6] |
| Specific Radioactivity | 107 ± 21 GBq/µmol (Test) 135 ± 44 GBq/µmol (Retest) | [6] |
| Injected Mass | 1.65 ± 0.30 µg (Test) 1.38 ± 0.46 µg (Retest) | [6] |
| Parent Fraction at 15 min | 36 ± 13% | [6][7] |
| Plasma Free Fraction | 32 ± 1% | [6][7] |
Table 2: [11C]this compound Test-Retest Reproducibility of Volume of Distribution (VT) in Humans
| Brain Region | Mean Absolute Reproducibility | Reference |
| Across Regions | 3-9% | [6][7] |
Table 3: Comparison of [11C]this compound and [18F]this compound Metabolism in Mice
| Tracer | Parent Fraction at 5 min | Parent Fraction at 15 min | Parent Fraction at 30 min | Reference |
| [11C]this compound | 65.5 ± 3.2% | 21.0 ± 2.7% | 12.6 ± 2.7% | [1] |
| [18F]this compound | 61.1 ± 6.8% | 22.5 ± 4.2% | 13.6 ± 3.7% | [1] |
Table 4: Kinetic Modeling Parameters for [18F]this compound in Mice (2-Tissue Compartment Model)
| Brain Region | VT(IDIF) | K1 (mL/cm³/min) | k2 (1/min) | k3 (1/min) | k4 (1/min) | Reference |
| Striatum (STR) | 1.76 ± 0.16 | 0.17 ± 0.02 | 0.13 ± 0.02 | 0.05 ± 0.01 | 0.04 ± 0.01 | [8] |
| Motor Cortex (MC) | 1.68 ± 0.16 | 0.16 ± 0.02 | 0.13 ± 0.02 | 0.05 ± 0.01 | 0.04 ± 0.01 | [8] |
| Hippocampus (HC) | 1.64 ± 0.14 | 0.16 ± 0.02 | 0.13 ± 0.02 | 0.05 ± 0.01 | 0.04 ± 0.01 | [8] |
| Thalamus (THAL) | 1.63 ± 0.15 | 0.16 ± 0.02 | 0.13 ± 0.02 | 0.05 ± 0.01 | 0.04 ± 0.01 | [8] |
| Cerebellum (CB) | 1.54 ± 0.14 | 0.15 ± 0.02 | 0.13 ± 0.02 | 0.05 ± 0.01 | 0.04 ± 0.01 | [8] |
Experimental Protocols
Protocol 1: Human [11C]this compound PET Imaging
1. Radiotracer Administration:
-
Administer a bolus injection of [11C]this compound (target dose ~540 MBq) intravenously over 1 minute using an automated infusion pump.[4][6]
-
Ensure the injected mass of this compound is low (e.g., < 2.0 µg) to occupy <1% of SV2A sites.[6]
-
Radiochemical purity of [11C]this compound should be >99%.[6]
2. PET Data Acquisition:
-
Perform a transmission scan (e.g., 6 minutes) for attenuation correction prior to tracer injection.[6]
-
Acquire dynamic PET data in list-mode for 90-120 minutes.[4][6]
-
Reconstruct the dynamic data into a series of time frames (e.g., 6 x 0.5 min, 3 x 1 min, 2 x 2 min, and 22 x 5 min).[6]
-
Apply corrections for attenuation, normalization, scatter, randoms, and dead time.[4][6]
3. Arterial Blood Sampling and Analysis:
-
Collect arterial blood samples throughout the scan to measure the arterial input function.[4][6]
-
Sample frequently in the first few minutes (e.g., every 10-15 seconds) and less frequently later on.[9]
-
Measure total radioactivity in whole blood and plasma.
-
Analyze plasma samples (e.g., using HPLC) to determine the fraction of unmetabolized parent tracer over time.[6][9]
-
Measure the plasma free fraction (fp).[6]
4. Image Processing and Kinetic Modeling:
-
Co-register PET images to a corresponding MRI scan for anatomical delineation of regions of interest (ROIs).
-
Generate regional time-activity curves (TACs) by averaging the PET signal within each ROI for each time frame.
-
Perform kinetic modeling of the regional TACs using the metabolite-corrected arterial plasma input function.
-
Generate parametric maps of VT for voxel-wise analysis.[6]
Protocol 2: Preclinical [18F]this compound PET Imaging in Mice
1. Radiotracer Administration:
-
Administer a bolus injection of [18F]this compound intravenously.
2. PET Data Acquisition:
-
Acquire dynamic PET data for at least 60 minutes. A 60-minute scan duration has been shown to be sufficient for reliable VT estimation.[1][10]
-
Reconstruct the dynamic data into time frames.
3. Input Function Determination:
-
An image-derived input function (IDIF) from a cardiac or major vessel ROI can be used.[1][8]
-
This requires correction for plasma-to-whole-blood ratio and radiometabolites.[1][8] A population-based correction can be applied.[8]
4. Image Processing and Kinetic Modeling:
-
Spatially normalize PET images to a template.[8]
-
Define volumes-of-interest (VOIs) based on a brain atlas.[11]
-
Generate regional TACs.
-
Fit regional TACs using appropriate kinetic models:
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound binding to SV2A on synaptic vesicles.
Caption: Workflow for kinetic modeling of this compound PET data.
Simplified Quantification Methods
For clinical applications and studies where arterial blood sampling is not feasible, simplified quantification methods can be employed. The Standardized Uptake Value Ratio (SUVR) is a common approach.
Protocol 3: Simplified Quantification using SUVR
-
Reference Region Selection:
-
PET Data Acquisition:
-
SUVR Calculation:
-
Calculate the SUVR for a target region as the ratio of the mean radioactivity concentration in the target region to the mean radioactivity concentration in the reference region during the selected time window.
-
-
Interpretation:
-
SUVR-1 provides an estimate of BPND.[13] While this method is less accurate than full kinetic modeling, it can be a robust alternative for longitudinal studies and large clinical trials.
-
Caption: Comparison of kinetic modeling approaches.
References
- 1. Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of [11C]this compound and [18F]FDG PET in Alzheimer's disease: A tracer kinetic modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic evaluation and test-retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Identifying brain networks in synaptic density PET (11C-UCB-J) with independent component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Radiolabeling of UCB-J with Carbon-11
Audience: Researchers, scientists, and drug development professionals.
Introduction: [¹¹C]UCB-J is a potent and selective positron emission tomography (PET) radiotracer for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), an important biomarker for synaptic density. Its use in neuroimaging allows for the in vivo quantification of synaptic density, which is crucial for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This document provides detailed protocols for the radiolabeling of this compound with Carbon-11, based on published and optimized methods.
Experimental Protocols
Several methods for the synthesis of [¹¹C]this compound have been reported, primarily revolving around the Suzuki-Miyaura cross-coupling reaction. Below are detailed protocols for the original method and subsequent improved and optimized procedures.
Protocol 1: Original Two-Step Synthesis in DMF-Water
This method involves the C-¹¹C-methylation of the 3-pyridyl trifluoroborate precursor with [¹¹C]methyl iodide.[1][2]
1. Precursor Preparation:
-
The radiolabeling precursor is (R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride.[3]
2. Reagents and Materials:
-
[¹¹C]Methyl iodide ([¹¹C]MeI)
-
Precursor: ((R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride)
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Tri-o-tolylphosphine (P(o-tol)₃)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF) and Water
-
Quenching solution: 1N Hydrochloric acid (HCl)
-
HPLC purification system
-
Solid-phase extraction (SPE) cartridge (e.g., tC18)
3. Radiolabeling Procedure:
-
Produce [¹¹C]MeI using a cyclotron and a gas-phase iodination system.
-
Trap the [¹¹C]MeI in a reaction vial containing a mixture of Pd₂(dba)₃, P(o-tol)₃, and K₂CO₃ in DMF and water at room temperature.[2]
-
Add the precursor solution (dissolved in DMF) to the reaction vial.
-
Heat the reaction mixture at 100°C for 5 minutes.[3]
-
Quench the reaction by cooling the vial and adding 1.6 mL of 1N HCl.[3]
4. Purification:
-
Purify the crude reaction mixture using a semi-preparative HPLC system.
-
Collect the fraction corresponding to [¹¹C]this compound.
-
Reformulate the final product by passing the diluted HPLC fraction through a tC18 SPE cartridge, washing the cartridge, and eluting the product.
Protocol 2: Improved One-Step Synthesis in THF-Water
This optimized method offers a simplified one-step procedure with improved radiochemical yields.[2][4]
1. Reagents and Materials:
-
Same as Protocol 1, with the exception of the solvent.
-
Solvent: Tetrahydrofuran (THF) and Water
2. Radiolabeling Procedure:
-
In a reaction vial, dissolve Pd₂(dba)₃ (0.4 mg), P(o-tol)₃ (0.5 mg), K₂CO₃ (1.0 mg), and the precursor (1.1 mg) in a mixture of THF (350 µL) and water (40 µL).[2]
-
Bubble [¹¹C]MeI through the solution at room temperature.
-
Heat the sealed reaction vial at 70°C for 4-5 minutes.[2][4]
-
Quench the reaction as described in Protocol 1.
3. Purification:
-
Follow the same purification procedure as outlined in Protocol 1.
Protocol 3: Optimized Synthesis with Precursor Hydrolysis
This protocol introduces a precursor hydrolysis step to further enhance radiochemical yields.[3][5]
1. Precursor Hydrolysis:
-
Dissolve the precursor (1.5-2.0 mg) in a mixture of 1N HCl (200 µL) and methanol (B129727) (400 µL).[3][5]
-
Heat the solution at 55°C for 15 minutes.[5]
-
Dry the hydrolyzed precursor under a stream of argon gas. The hydrolyzed precursor can be used immediately or stored at -20°C for at least a week.[5]
2. Radiolabeling Procedure:
-
Prepare a solution of Pd₂(dba)₃ (0.75 mg), P(o-tol)₃ (1 mg), and 0.215 M K₂CO₃ (28 µL) in DMF (222 µL).[5]
-
Bubble [¹¹C]MeI through this mixture.
-
Add the pre-hydrolyzed precursor dissolved in DMF (1.5-2.0 mg/200 µL) to the reaction vial.[5]
-
Heat the reaction mixture at 130-135°C for 5-10 minutes.[3][5]
3. Purification:
-
Follow the same purification procedure as outlined in Protocol 1.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different [¹¹C]this compound synthesis methods.
| Parameter | Original Method | Improved One-Step Method | Optimized Method with Hydrolysis |
| Precursor Amount | 1 mg[1] | 1.1 mg[2] | 1.5 - 2.0 mg[5] |
| Reaction Solvent | DMF/H₂O[1] | THF/H₂O[2] | DMF[5] |
| Reaction Temperature | 100°C[3] | 70°C[2] | 130 - 135°C[3][5] |
| Reaction Time | 5 min[3] | 4 - 5 min[2][4] | 5 - 10 min[3][5] |
| Radiochemical Yield (RCY, decay corrected) | 11 ± 4%[1] | 39 ± 5%[2] | 52.8%[5] to 56.3 ± 6.7%[3] |
| Specific Activity (at EOS) | 566.1 ± 266 MBq/nmol[1] | ~390 GBq/µmol[6] | ~20 Ci/µmol (~740 GBq/µmol)[5] to 12.9 ± 3.6 Ci/µmol (~477 GBq/µmol)[3] |
| Radiochemical Purity | 99 ± 0.5%[1] | >99%[4] | >99%[3][5] |
| Total Synthesis Time | ~36 min[5] | 39 ± 6 min[2] | ~36 min[5] |
EOS: End of Synthesis
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of [¹¹C]this compound.
Caption: Binding of [¹¹C]this compound to SV2A on presynaptic vesicles.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Improved synthesis of SV2A targeting radiotracer [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for UCB-J PET Scans
Audience: Researchers, scientists, and drug development professionals.
Introduction
[¹¹C]UCB-J is a positron emission tomography (PET) radiotracer that targets the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). SV2A is a protein found in the membranes of synaptic vesicles in neurons and is considered a valuable biomarker for synaptic density. PET imaging with [¹¹C]this compound allows for the in vivo quantification of synaptic density, which can be crucial in studying a variety of neuropsychiatric and neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and schizophrenia. This document provides detailed application notes and protocols for image acquisition using [¹¹C]this compound PET scans.
Experimental Protocols
Radiotracer Administration
The administration of [¹¹C]this compound is performed via an intravenous (IV) bolus injection. The injected radioactivity and mass dose can vary depending on the subject and the specific study protocol.
Protocol for Human Studies:
-
Subject Preparation: Subjects should be positioned comfortably in the PET scanner to minimize motion during the scan. Head fixation may be used to reduce motion artifacts.
-
Radiotracer Injection: A bolus injection of [¹¹C]this compound is administered intravenously. The typical injected radioactivity ranges from approximately 306 to 715 MBq. The injected mass of this compound should be kept low, typically under 10 µg, to avoid occupying a significant fraction of the SV2A binding sites.
-
Scan Initiation: The dynamic PET scan is initiated simultaneously with the injection.
Protocol for Non-Human Primate Studies:
-
Animal Preparation: The animal is anesthetized and positioned in the scanner. Vital signs should be monitored throughout the procedure.
-
Radiotracer Injection: An IV bolus injection of [¹¹C]this compound is administered. The injected dose is typically around 141 ± 42 MBq.
-
Scan Initiation: The dynamic PET scan starts with the injection.
Protocol for Rodent Studies:
-
Animal Preparation: The animal is anesthetized and placed on the scanner bed. Body temperature should be maintained.
-
Radiotracer Injection: An IV injection of [¹¹C]this compound is administered, often through a tail vein catheter.
-
Scan Initiation: The PET scan is initiated concurrently with the injection.
Image Acquisition
Dynamic PET imaging is performed to capture the kinetics of the radiotracer in the brain.
Scanner and Settings:
-
PET Scanner: A high-resolution research tomograph (HRRT) or a similar high-resolution PET/CT or PET/MR scanner is recommended.
-
Acquisition Mode: Data is acquired in 3D list-mode.
-
Scan Duration: Dynamic scans are typically acquired for 60 to 120 minutes.
-
Framing Scheme: The dynamic data is reconstructed into a series of time frames. A common framing scheme is: 6 × 30s, 3 × 1 min, 2 × 2 min, and 16 × 5 min for a 90-minute scan. For a 120-minute scan, an example is 6 x 0.5 min, 3 x 1 min, 2 x 2 min, and 22 x 5 min.
-
Corrections: Standard corrections for attenuation, scatter, randoms, and dead time should be applied during image reconstruction. Motion correction is also recommended.
Image Reconstruction:
-
Algorithm: Ordered subset expectation maximization (OSEM) or motion-compensation ordered-subsets expectation maximization list-mode algorithm for resolution-recovery reconstruction (MOLAR) are commonly used.
-
Parameters: Typical OSEM parameters include 5 iterations and 8 subsets, with a Gaussian post-filter of 6.0 mm full width at half maximum (FWHM).
Data Presentation
Quantitative Image Acquisition Parameters
| Parameter | Human | Non-Human Primate | Mouse |
| Injected Radioactivity | 306 - 715 MBq | 141 ± 42 MBq | N/A |
| Injected Mass | < 10 µg | 0.05 ± 0.04 µg/kg | N/A |
| Scan Duration | 60 - 120 min | 120 min | 60 min |
| Optimal Analysis Window (SUVR) | 60 - 90 min | N/A | 30 - 60 min |
| Scanner | HRRT, PET/CT, PET/MR | N/A | N/A |
| Reconstruction Algorithm | OSEM, MOLAR | N/A | N/A |
Dosimetry Information for [¹¹C]-UCB-J in Humans
| Organ | Absorbed Dose (µGy/MBq) |
| Urinary Bladder Wall | 21.7 |
| Small Intestine | 23.5 |
| Brain | 14.4 |
| Liver | 14.6 |
| Kidneys | 11.9 |
| Effective Dose (µSv/MBq) | 5.1 - 5.4 |
Visualizations
[¹¹C]this compound Binding to SV2A
Caption: Binding of [¹¹C]this compound to SV2A on a synaptic vesicle.
Experimental Workflow for a [¹¹C]this compound PET Scan
Caption: General experimental workflow for a [¹¹C]this compound PET scan.
Application Notes and Protocols for Calculating the Binding Potential of UCB-J
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-J, also known as ((R)-1-((3-(methyl-11C)pyridin-4-yl)methyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one), is a potent and selective second-generation radioligand for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][2][3] SV2A is a transmembrane protein found in presynaptic terminals and is crucial for the regulation of neurotransmitter release.[4][5] As a reliable marker for synaptic density, PET imaging with radiolabeled this compound, particularly [11C]this compound, allows for the in vivo quantification of synaptic density in the living brain.[2][6] This technology is instrumental in studying neurodegenerative disorders, such as Alzheimer's disease and epilepsy, which are characterized by synaptic loss.[2][7]
These application notes provide detailed protocols for determining the binding potential of this compound through both in vitro binding assays and in vivo Positron Emission Tomography (PET) imaging.
Data Presentation: Quantitative Binding Parameters of this compound
The following tables summarize key quantitative data for this compound binding to SV2A, facilitating comparison across different experimental conditions and species.
Table 1: In Vitro Binding Affinity of this compound for SV2A
| Species | Ligand | Parameter | Value (nM) | Reference |
| Human | This compound | pKi | 7 | [8] |
| Human | This compound | Ki | 6.3 | [8] |
| Rat | This compound | pKi | 25 | [8] |
Table 2: In Vivo Binding Parameters of [11C]this compound in Non-Human Primates
| Parameter | Value | Reference |
| Kd (in vivo) | 3.4 nM | [8] |
| Bmax | 125-350 nM | [8] |
| Plasma Free Fraction (fp) | 0.46 ± 0.02 | [3] |
Table 3: In Vivo Binding Parameters of [11C]this compound in Humans
| Parameter | Value | Reference |
| Injected Mass | 1.65 ± 0.30 µg (Test), 1.38 ± 0.46 µg (Retest) | [1] |
| Plasma Free Fraction (fp) | 0.32 ± 0.007 (Test), 0.32 ± 0.019 (Retest) | [1] |
| Test-Retest Variability (VT) | 3-9% | [1] |
Experimental Protocols
In Vitro Radioligand Binding Assay Protocol (Adapted for this compound)
This protocol describes a filtration binding assay to determine the binding characteristics of this compound to SV2A in brain tissue homogenates.[9][10]
1. Materials and Reagents:
-
Brain tissue (e.g., cortical region) rich in SV2A
-
Radiolabeled this compound (e.g., [3H]this compound)
-
Unlabeled this compound (for competition assays)
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors
-
Assay Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold Assay Binding Buffer
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
96-well plates
-
FilterMate™ harvester or equivalent vacuum filtration apparatus
-
Scintillation counter
2. Membrane Preparation:
-
Homogenize frozen brain tissue in 20 volumes of cold Lysis Buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation.
-
Resuspend the final pellet in Assay Binding Buffer containing 10% sucrose (B13894) for cryoprotection.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Store aliquots at -80°C until use.
3. Saturation Binding Assay (to determine Kd and Bmax):
-
Thaw the membrane preparation and resuspend in Assay Binding Buffer.
-
In a 96-well plate, add increasing concentrations of radiolabeled this compound to triplicate wells.
-
To determine non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM) to a separate set of triplicate wells for each radioligand concentration.
-
Add the membrane preparation (50-120 µg of protein) to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold Wash Buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd and Bmax values.
4. Competition Binding Assay (to determine Ki):
-
Follow the same procedure as the saturation assay, but use a fixed concentration of radiolabeled this compound (typically at or below the Kd value).
-
Add increasing concentrations of unlabeled this compound or test compounds to the wells.
-
Incubate and process the plates as described above.
-
Analyze the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand.
In Vivo [11C]this compound PET Imaging Protocol
This protocol outlines the procedure for acquiring and analyzing PET data to determine the binding potential of [11C]this compound in the brain.[1][8][11]
1. Subject Preparation and Radiotracer Injection:
-
Subjects should undergo a transmission scan for attenuation correction prior to injection.
-
A cannula should be inserted into an artery for blood sampling.
-
[11C]this compound is administered as an intravenous bolus injection over 1 minute. The injected mass should be kept low (e.g., < 10 µg) to minimize receptor occupancy.[1]
2. PET Data Acquisition:
-
Dynamic PET data are acquired in list-mode for 90-120 minutes post-injection.[1][8]
-
The data are reconstructed into a series of time frames (e.g., 6 x 0.5 min, 3 x 1 min, 2 x 2 min, and 22 x 5 min).[1]
-
Corrections for attenuation, scatter, randoms, and dead time should be applied.
3. Arterial Blood Sampling and Analysis:
-
Arterial blood samples are collected frequently throughout the scan to measure the time course of radioactivity in plasma.[1]
-
Plasma is separated by centrifugation.
-
Radiometabolite analysis is performed (e.g., by HPLC) to determine the fraction of unchanged [11C]this compound in plasma over time.
-
The plasma free fraction (fp) of [11C]this compound is measured.[1]
4. Image Analysis and Kinetic Modeling:
-
Regions of interest (ROIs) are delineated on co-registered MRI scans.
-
Time-activity curves (TACs) are generated for each ROI.
-
The metabolite-corrected arterial plasma input function is used for kinetic modeling.
-
The one-tissue compartment (1TC) model is generally sufficient to describe the kinetics of [11C]this compound.[1][2]
-
The primary outcome measure is the total volume of distribution (VT), which reflects both specific and non-displaceable binding.
5. Calculation of Binding Potential (BPND):
-
The non-displaceable binding potential (BPND) is a measure of the density of available receptors relative to the non-displaceable binding.
-
BPND can be calculated using a reference region devoid of specific binding. The centrum semiovale is often used as a reference region for [11C]this compound PET.[2]
-
The formula for calculating BPND is: BPND = (VTROI - VTRef) / VTRef, where VTROI is the volume of distribution in the region of interest and VTRef is the volume of distribution in the reference region.
-
Alternatively, simplified methods such as the Standardized Uptake Value Ratio (SUVR) can be used, with the 60-90 minute post-injection window showing good correlation with BPND.[2]
SV2A Signaling Pathway in Neurotransmitter Release
This compound exerts its effect by binding to SV2A, a protein integral to the process of synaptic vesicle exocytosis and neurotransmitter release. The precise mechanism of SV2A is still under investigation, but it is known to interact with synaptotagmin-1, a key calcium sensor in this process.[5][12]
The binding of an action potential to the presynaptic terminal leads to the influx of Ca2+ ions. This influx triggers the binding of Ca2+ to synaptotagmin-1, which in turn promotes the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft. SV2A is thought to play a crucial role in the priming of synaptic vesicles, making them ready for fusion upon Ca2+ influx. By binding to SV2A, this compound can be used to quantify the density of these presynaptic terminals.
References
- 1. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are SV2A modulators and how do they work? [synapse.patsnap.com]
- 5. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer’s Disease: Implications for Treatment [frontiersin.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arterial Blood Sampling and Quantification
This document provides detailed application notes and protocols for arterial blood sampling for the quantification of two distinct analytes: the Positron Emission Tomography (PET) tracer [¹¹C]UCB-J and endogenous unconjugated bilirubin (B190676) (UCB). The term "this compound" in a research context, particularly involving arterial blood sampling for kinetic modeling, most commonly refers to the specific PET tracer [¹¹C]this compound, used for imaging synaptic vesicle glycoprotein (B1211001) 2A (SV2A) to measure synaptic density.[1][2][3] However, to ensure comprehensive coverage, this document also provides a protocol for the quantification of endogenous unconjugated bilirubin (UCB), as "this compound" could potentially be a laboratory-specific notation for this analyte.
Section 1: Arterial Blood Sampling for [¹¹C]this compound PET Tracer Quantification
Application Note:
The PET tracer [¹¹C]this compound is a radioligand for the synaptic vesicle glycoprotein 2A (SV2A) and is utilized in neuroimaging studies to provide a quantitative measure of synaptic density in vivo.[1][3] Quantification of [¹¹C]this compound binding in the brain often requires kinetic modeling, which necessitates the measurement of the arterial input function.[2][4] This involves serial arterial blood sampling to determine the time course of the tracer concentration in arterial plasma.[5] The resulting data, corrected for metabolites, are crucial for accurately calculating the volume of distribution (Vₜ) and binding potential (BPₙₔ), which are key parameters reflecting synaptic density.[1][2] While simplified methods using a reference region are being developed, kinetic modeling with an arterial input function remains the gold standard for quantitative analysis.[1][2][3]
Data Presentation:
Table 1: Typical Parameters for a [¹¹C]this compound PET Study with Arterial Sampling
| Parameter | Typical Value/Range | Reference |
| Injected Radioactivity | 306–702 MBq | [6] |
| Specific Activity | 74–193 GBq/µmol | [6] |
| Injected Mass | 0.71–2.08 µg | [6] |
| PET Scan Duration | 60 - 120 minutes | [2][4] |
| Arterial Sampling Schedule | Frequent sampling in the first minutes, with decreasing frequency over the scan duration. | [7] |
| Parent Tracer Fraction in Plasma (at 30 min) | ~39% ± 5% | [8] |
| Parent Tracer Fraction in Plasma (at 90 min) | ~24% ± 3% | [8] |
| Plasma Free Fraction (fₚ) | ~32% - 46% | [4][6] |
Experimental Protocol:
1. Subject Preparation:
-
Obtain informed consent from the subject.
-
The subject should be fasting for at least 4-6 hours prior to the PET scan.
-
Insert a catheter into a peripheral vein for tracer injection.
-
Insert a catheter into a radial artery for blood sampling.[7]
2. Radiotracer Administration:
-
Administer [¹¹C]this compound as an intravenous bolus injection over 1 minute.[2]
-
The exact dose and time of injection must be recorded.
3. PET Scan Acquisition:
-
Start the PET scan simultaneously with the tracer injection.
-
Acquire dynamic PET data for a duration of 60 to 120 minutes.[2][4]
4. Arterial Blood Sampling:
-
Collect arterial blood samples according to a pre-defined schedule. A typical schedule might be:
-
Every 10-15 seconds for the first 2 minutes.
-
Every 30 seconds until 5 minutes.
-
At 10, 20, 30, 45, 60, 90, and 120 minutes post-injection.
-
-
Collect approximately 2-3 mL of blood for each sample into heparinized tubes.[9]
-
Record the exact time of each blood draw.
5. Sample Processing and Analysis:
-
Immediately after collection, place the blood samples on ice to minimize metabolism.[9]
-
Centrifuge the samples at 4°C to separate plasma.[9]
-
Measure the total radioactivity in a known volume of plasma using a gamma counter.
-
Determine the fraction of unmetabolized parent tracer ([¹¹C]this compound) in plasma at several time points using high-performance liquid chromatography (HPLC).[4][10]
-
Measure the plasma free fraction (fₚ) using ultrafiltration.[4]
6. Data Analysis (Kinetic Modeling):
-
Correct the total plasma radioactivity concentration at each time point for the fraction of parent tracer to obtain the metabolite-corrected arterial input function.
-
Use the arterial input function and the dynamic PET data to perform kinetic modeling, typically using a one-tissue compartment model (1TCM) or a two-tissue compartment model (2TCM), to estimate regional Vₜ and BPₙₔ.[2][6]
Visualization:
Section 2: Arterial Blood Sampling for Endogenous Unconjugated Bilirubin (UCB) Quantification
Application Note:
Unconjugated bilirubin (UCB) is a product of heme catabolism and is transported in the blood bound to albumin.[11] Elevated levels of UCB can be indicative of various conditions, including hemolysis, genetic syndromes like Gilbert's or Crigler-Najjar syndrome, and liver disease.[12][13] While venous or capillary blood is commonly used for routine bilirubin measurement, arterial blood may be sampled in specific research or clinical settings, such as in critically ill patients where an arterial line is already in place for blood gas monitoring.[14][15] It is important to note that while there is generally a good correlation between bilirubin levels in arterial, venous, and capillary blood, some studies suggest minor, though not always clinically significant, differences.[14][16][17] Proper pre-analytical handling of the sample is critical to avoid erroneous results.[18]
Data Presentation:
Table 2: Comparison of Analytical Methods for Unconjugated Bilirubin
| Method | Principle | Advantages | Disadvantages | Reference |
| Diazo Method | Reaction with diazotized sulfanilic acid to form a colored product. UCB is measured indirectly (Total - Direct). | Widely available, automated. | Indirect measurement, potential for interference from other substances. | [19][20] |
| Enzymatic Method | Use of bilirubin oxidase to convert bilirubin to biliverdin, with a corresponding change in absorbance. | High specificity. | Can be more expensive than diazo methods. | [19] |
| HPLC | Chromatographic separation of bilirubin fractions. | Gold standard for accuracy, directly measures all bilirubin fractions. | Complex, time-consuming, not suitable for routine clinical use. | [19][20] |
| Direct Spectrophotometry | Measurement of light absorbance at a specific wavelength. | Rapid, used in some point-of-care devices. | Can be affected by hemolysis and lipemia. | [20] |
Table 3: Reference Ranges for Unconjugated Bilirubin in Adults
| Analyte | Conventional Units | SI Units |
| Unconjugated (Indirect) Bilirubin | 0.2 - 0.8 mg/dL | 3.4 - 13.7 µmol/L |
| Total Bilirubin | 0.3 - 1.2 mg/dL | 5.1 - 20.5 µmol/L |
Note: Reference ranges can vary slightly between laboratories.
Experimental Protocol:
1. Patient Preparation:
-
No specific dietary restrictions are generally required, but fasting may be preferred to reduce lipemia.
-
If the patient is anxious or in distress, allow them to rest to avoid physiological changes that could affect blood gas parameters if measured simultaneously.[18]
2. Arterial Blood Sampling:
-
If an indwelling arterial catheter is present, use the appropriate port for blood collection.
-
If a direct arterial puncture is necessary, it should be performed by trained personnel, typically at the radial artery.[15]
-
Use a pre-heparinized syringe, especially if blood gases are also being analyzed.[18]
-
Collect 1-2 mL of whole blood.
3. Pre-analytical Sample Handling:
-
Light Protection: Bilirubin is light-sensitive. Protect the sample from light immediately after collection by using an amber tube or by wrapping the tube in aluminum foil.[20]
-
Temperature: Transport the sample to the laboratory at ambient temperature. If there is a delay in analysis, the sample should be refrigerated.[20]
-
Avoid Hemolysis: Hemolysis can interfere with some analytical methods, so proper collection technique is crucial to avoid it.[14]
-
Timeliness: The sample should be analyzed as soon as possible, preferably within a few hours of collection.
4. Sample Processing:
-
Centrifuge the blood sample to separate plasma or serum.
-
The choice between plasma (from a heparinized tube) or serum (from a plain tube) may depend on the specific analytical method used by the laboratory.
5. Quantification of Unconjugated Bilirubin:
-
The concentration of total and direct (conjugated) bilirubin is measured using a validated analytical method (e.g., Diazo, enzymatic).
-
Unconjugated bilirubin is typically calculated by subtracting the direct bilirubin concentration from the total bilirubin concentration.[11][20]
-
High-performance liquid chromatography (HPLC) can be used for direct quantification of unconjugated bilirubin if higher accuracy is required.[19][20]
6. Data Interpretation:
-
Compare the results to established reference ranges.
-
Interpret the findings in the context of the patient's clinical condition and other laboratory results.
Visualization:
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug characteristics derived from kinetic modeling: combined 11C-UCB-J human PET imaging with levetiracetam and brivaracetam occupancy of SV2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TPC - Blood sampling [turkupetcentre.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. researchgate.net [researchgate.net]
- 13. Unconjugated Hyperbilirubinemia: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 14. Useful tips to avoid preanalytical errors in blood gas testing: neonatal total bilirubin [acutecaretesting.org]
- 15. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 16. Capillary and venous bilirubin values. Are they really different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jcdr.net [jcdr.net]
- 19. acb.org.uk [acb.org.uk]
- 20. Investigative algorithms for disorders affecting plasma bilirubin: a narrative review - Verran - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Application Notes and Protocols: Reference Tissue Models for UCB-J Analysis
Introduction
[11C]UCB-J is a positron emission tomography (PET) radiotracer that targets the Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A).[1][2] SV2A is a protein found in the membranes of presynaptic vesicles in neurons and is considered a marker of synaptic density.[3] PET imaging with [11C]this compound allows for the in vivo quantification of synaptic density, providing valuable insights into the pathophysiology of various neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and Parkinson's disease.[4][5][6]
Reference tissue models are a class of kinetic models used in PET data analysis that simplify the quantification of radiotracer binding by eliminating the need for invasive arterial blood sampling.[7] These models use the time-activity curve from a region of the brain that is devoid or has negligible specific binding of the radiotracer as a surrogate for the arterial input function. For [11C]this compound PET imaging, the centrum semiovale, a white matter region, is commonly used as the reference tissue due to its low density of SV2A.[8][9] This document provides detailed application notes and protocols for the use of reference tissue models in the analysis of [11C]this compound PET data.
Quantitative Data from this compound PET Studies
The following tables summarize key quantitative parameters from [11C]this compound PET studies in various species and conditions. These values can serve as a reference for researchers planning and interpreting their own studies.
Table 1: Preclinical [11C]this compound PET Imaging Parameters
| Species | Injected Dose (MBq) | Injected Mass (µg/kg) | Key Findings | Reference |
| Rhesus Monkey | 141 ± 42 | 0.05 ± 0.04 | High brain uptake with peak SUV of 5-8 in gray matter. | [5] |
| Rhesus Monkey | 170 ± 15 | 0.02 ± 0.01 | Liver and brain are the dose-limiting organs for males and females, respectively. | [5] |
| Mouse (APP/PS1) | 6.1 ± 2.4 | 0.026 ± 0.022 | Significantly lower hippocampal SUVR in APP/PS1 mice compared to wild-type. | [10] |
Table 2: Human [11C]this compound PET Imaging Parameters
| Subject Group | Injected Dose (MBq) | Injected Mass (µg) | Key Findings | Reference |
| Healthy Controls | 544 ± 145 | 1.65 ± 0.30 | Excellent test-retest reproducibility (3-9%) for volume of distribution (VT). | [9] |
| Healthy Controls | 536 ± 192 | Not Specified | SUVR-1 (60-90 min) is a reliable surrogate for BPND. | [11] |
| Alzheimer's Disease | Not Specified | Not Specified | Significant decrease in SV2A binding in the hippocampus and entorhinal cortex. | [12] |
Table 3: [11C]this compound Binding Parameters
| Parameter | Value | Species | Notes | Reference |
| In vivo Kd | 3.4 nM | Rhesus Monkey | Estimated from self-blocking scans. | [5] |
| Bmax | 125-350 nM | Rhesus Monkey | In good agreement with in vitro human data. | [5] |
| Plasma Free Fraction (fp) | 46.2% ± 2.5% | Rhesus Monkey | High plasma free fraction. | [5] |
| Plasma Free Fraction (fp) | 32% ± 1% | Human | [9] | |
| BPND (Putamen) | 3.26 ± 0.32 | Human | Using centrum semiovale as reference. | [9] |
| BPND (Posterior Cingulate) | 1.67 ± 0.36 | Human | Using centrum semiovale as reference. | [9] |
Experimental Protocols
Radioligand Preparation
[11C]this compound is synthesized by the C-[11C]-methylation of the 3-pyridyl trifluoroborate precursor with [11C]methyl iodide via the Suzuki-Miyaura cross-coupling method.[2] The final product should have a radiochemical purity of over 99%.[9]
Subject Preparation and PET Scan Acquisition (Human)
-
Informed Consent: All subjects should provide written informed consent according to a protocol approved by a local ethics committee.
-
MRI Acquisition: A T1-weighted MRI should be acquired for anatomical coregistration and region of interest delineation.
-
Tracer Injection: A bolus injection of [11C]this compound (e.g., 536 ± 192 MBq) is administered intravenously over 1 minute.[11]
-
PET Scan: A dynamic PET scan of 90-120 minutes is acquired in list-mode.[5][13] For simplified protocols using SUVR, a 60-90 minute scan may be sufficient.[11]
-
Attenuation Correction: Attenuation correction should be performed, for example, using a CT scan or a multi-subject atlas method for PET/MR scanners.[8]
-
Image Reconstruction: Data should be reconstructed using an appropriate algorithm such as filtered backprojection or ordered subset expectation maximization (OSEM), with corrections for attenuation, scatter, randoms, and dead time.[5][14]
Image Analysis using a Reference Tissue Model
-
Motion Correction: If significant head motion occurs during the scan, motion correction should be applied.
-
Image Coregistration: The dynamic PET images are coregistered to the individual's T1-weighted MRI.
-
Region of Interest (ROI) Delineation: ROIs for gray matter regions of interest and the reference tissue (centrum semiovale) are delineated on the MRI and transferred to the coregistered PET images.
-
Time-Activity Curve (TAC) Generation: TACs are generated for each ROI by plotting the average radioactivity concentration in the ROI at each time frame.
-
Kinetic Modeling: The regional TACs and the reference tissue TAC are fitted to a reference tissue model, such as the Simplified Reference Tissue Model (SRTM) or its two-parameter version (SRTM2), to estimate the binding potential (BPND).[8][15] BPND is a measure of the density of available SV2A.
-
SUVR Calculation: For a simplified analysis, the Standardized Uptake Value Ratio (SUVR) can be calculated by dividing the average uptake in a target ROI by the average uptake in the reference region over a specific time window (e.g., 60-90 minutes post-injection).[11] SUVR-1 is often used as a surrogate for BPND.[7]
Diagrams
Caption: Localization of [11C]this compound at the presynaptic terminal.
Caption: Experimental workflow for this compound PET imaging and analysis.
Caption: Logical relationship in a reference tissue model analysis.
References
- 1. 11C-UCB-J - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Synaptic Vesicle Glycoprotein 2A Is Affected in the Central Nervous System of Mice with Huntington Disease and in the Brain of a Human with Huntington Disease Postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. 11C-UCB-J synaptic PET and multimodal imaging in dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Positron Emission Computed Tomography Imaging of Synaptic Vesicle Glycoprotein 2A in Alzheimer’s Disease [frontiersin.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for UCB-J PET Scans in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) scans using the [¹¹C]UCB-J radioligand in human subjects. [¹¹C]this compound is a promising tracer for imaging synaptic vesicle glycoprotein (B1211001) 2A (SV2A), offering a potential biomarker for synaptic density in various neurological and psychiatric disorders.[1][2][3]
Introduction
Synaptic vesicle glycoprotein 2A (SV2A) is a protein ubiquitously present in presynaptic terminals and is a crucial component of the synaptic vesicle cycle.[1][2] The PET radioligand [¹¹C]this compound, which binds with high affinity and selectivity to SV2A, allows for the in-vivo quantification of synaptic density in the human brain.[1][4][5] Studies have demonstrated its utility in investigating synaptic alterations in conditions such as Alzheimer's disease, epilepsy, and major depressive disorder.[3][6] [¹¹C]this compound exhibits favorable characteristics for a PET tracer, including high brain uptake, fast kinetics, and excellent test-retest reproducibility.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from human [¹¹C]this compound PET studies.
Table 1: Radiotracer Injection Parameters
| Parameter | Value (Mean ± SD) | Range | Reference |
| Injected Radioactivity (Test) | 544 ± 145 MBq | 306–702 MBq | [1] |
| Injected Radioactivity (Retest) | 538 ± 150 MBq | 358–715 MBq | [1] |
| Specific Radioactivity (Test) | 107 ± 21 GBq/µmol | 74–132 GBq/µmol | [1] |
| Specific Radioactivity (Retest) | 135 ± 44 GBq/µmol | 88–193 GBq/µmol | [1] |
| Injected Mass (Test) | 1.65 ± 0.30 µg | 1.34–2.08 µg | [1] |
| Injected Mass (Retest) | 1.38 ± 0.46 µg | 0.71–1.93 µg | [1] |
| Radiochemical Purity | > 99% | N/A | [1] |
Table 2: PET Data Acquisition Parameters
| Parameter | Description | Reference |
| PET Scanner | High Resolution Research Tomograph (HRRT) | [1][3][7] |
| Injection Method | Intravenous bolus injection over 1 minute | [1][3][7] |
| Scan Duration | 90 - 120 minutes | [1][3][7] |
| Dynamic Framing (120 min scan) | 6 x 0.5 min, 3 x 1 min, 2 x 2 min, 22 x 5 min (33 frames) | [1] |
| Dynamic Framing (90 min scan) | 6 x 0.5 min, 3 x 1 min, 2 x 2 min, 16 x 5 min (27 frames) | [3] |
| Attenuation Correction | 6-minute transmission scan performed before injection | [1] |
| Data Reconstruction | Motion-compensation ordered-subsets expectation maximization list-mode algorithm for resolution-recovery reconstruction (MOLAR) | [3] |
Experimental Protocols
Radioligand Synthesis
[¹¹C]this compound is synthesized via the C-¹¹C-methylation of the 3-pyridyl trifluoroborate precursor using [¹¹C]methyl iodide through a Suzuki–Miyaura cross-coupling reaction. The final product is purified by reversed-phase high-performance liquid chromatography and formulated in a saline solution containing ethanol (B145695) for injection.[8] The radiochemical purity of the final product should exceed 99%.[1]
Subject Preparation
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks. The study protocol should be approved by the local Institutional Review Board (IRB).
-
Medical Screening: Perform a comprehensive medical history, physical examination, and routine blood tests to ensure the subject is in good health.
-
Fasting: Subjects should fast for at least 4 hours prior to the PET scan to minimize any potential metabolic effects on tracer distribution.
-
Intravenous and Arterial Cannulation: For full kinetic modeling, place an intravenous (IV) catheter for radiotracer injection and an arterial catheter for blood sampling.[1]
PET Imaging and Data Acquisition
-
Positioning: Position the subject comfortably in the PET scanner with their head immobilized to minimize motion artifacts.
-
Transmission Scan: Perform a transmission scan (e.g., 6 minutes) for attenuation correction prior to the injection of the radiotracer.[1]
-
Radiotracer Injection: Administer a bolus injection of [¹¹C]this compound intravenously over 1 minute.[1][3][7]
-
Dynamic PET Scan: Begin PET data acquisition simultaneously with the start of the injection and continue for a total of 90 to 120 minutes.[1][3]
-
Arterial Blood Sampling: If performing full kinetic modeling, collect arterial blood samples throughout the scan to measure the time course of the radiotracer in plasma and to analyze for radiometabolites.[1][3][7]
Data Analysis
1. Full Kinetic Modeling (Arterial Input Function):
-
Metabolite Correction: Analyze arterial plasma samples to determine the fraction of unmetabolized parent radiotracer over time.
-
Time-Activity Curves (TACs): Generate regional time-activity curves from the dynamic PET images.
-
Compartment Modeling: Fit the regional TACs using a one-tissue compartment (1T) model to estimate the total volume of distribution (V T), which is a measure of tracer binding.[1][2] The two-tissue compartment (2T) model can also be used for comparison.[1]
2. Simplified Quantification Methods (Reference Tissue Models):
-
For studies where arterial cannulation is not feasible, simplified methods can be employed.
-
Standardized Uptake Value Ratio (SUVR): This method involves calculating the ratio of tracer uptake in a region of interest to that in a reference region with low SV2A density, such as the centrum semiovale.[3][6] The optimal time window for SUVR calculation is 60-90 minutes post-injection.[3][6]
-
Reference Tissue Models: Methods like the Simplified Reference Tissue Model (SRTM) can also be used to estimate binding potential (BP ND) without the need for an arterial input function.
Visualizations
Caption: Experimental workflow for a human this compound PET scan.
Caption: Binding of [11C]this compound to the SV2A receptor.
Caption: Flowchart for the this compound PET data analysis pipeline.
References
- 1. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic evaluation and test-retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. [PDF] Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Longitudinal UCB-J Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing longitudinal positron emission tomography (PET) imaging studies using the radiotracer ¹¹C-UCB-J. This tracer targets the Synaptic Vesicle Glycoprotein 2A (SV2A), a key protein found in presynaptic vesicles, making it a valuable in vivo biomarker for synaptic density.[1][2][3] Longitudinal studies utilizing ¹¹C-UCB-J are critical for tracking the progression of synaptic loss in neurodegenerative diseases and for evaluating the efficacy of novel therapeutic interventions aimed at preserving or restoring synaptic integrity.[1][2][4][5][6]
Core Concepts
Synaptic loss is a fundamental pathological hallmark of many neurodegenerative disorders, including Alzheimer's disease, primary tauopathies, and epilepsy, and it correlates strongly with cognitive decline.[4][7][8][9] ¹¹C-UCB-J PET allows for the non-invasive quantification of synaptic density in the living brain, offering a powerful tool for both research and clinical trials.[2][5][10] Longitudinal imaging, involving repeated PET scans over time, enables the assessment of changes in synaptic density, providing insights into disease progression and the impact of therapeutic agents.[1][4][11]
Key Applications
-
Disease Progression Monitoring: Tracking the rate of synaptic loss in neurodegenerative diseases.[4][9]
-
Pharmacodynamic Assessment: Evaluating the effects of therapeutic interventions on synaptic density.[1]
-
Patient Stratification: Identifying patient populations with significant synaptic loss for targeted clinical trials.
-
Biomarker for Clinical Trials: Serving as a primary or secondary endpoint in studies of neuroprotective or synaptogenic drugs.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from representative longitudinal ¹¹C-UCB-J imaging studies.
Table 1: Participant Demographics and Study Design in Human Longitudinal Studies
| Study Population | Number of Participants | Age Range (years) | Longitudinal Time Interval | Reference |
| Primary Tauopathies (PSP & CBD) | 22 (follow-up cohort) | Mean age ~70 | 1 year | [4][9] |
| Ischemic Stroke | 13 | 67 ± 15 | 6 months | [11] |
| Alzheimer's Disease and Cognitively Normal | 14 AD, 11 CN | AD: 66.9 ± 8.5, CN: 69.5 ± 6.9 | Cross-sectional, but highlights methodology for longitudinal application | [10] |
| Temporal Lobe Epilepsy | 12 TLE, 12 Controls | TLE: 38 ± 12, Controls: 38 ± 13 | Cross-sectional, but informs longitudinal design in epilepsy | [8] |
Table 2: Imaging and Analysis Parameters in Human ¹¹C-UCB-J PET Studies
| Parameter | Value/Method | Rationale | Reference |
| Radiotracer | ¹¹C-UCB-J | Targets SV2A, a marker of synaptic density. | [3] |
| Injected Activity | 325 - 604 MBq | Standard dose for human PET imaging. | [10][12] |
| Scan Duration | 60 - 90 minutes (dynamic) | Allows for kinetic modeling of tracer uptake. | [10][12][13][14] |
| Kinetic Modeling | One-Tissue Compartment Model (1TCM) | Provides estimates of Volume of Distribution (VT). | [3][10] |
| Simplified Quantification | Standardized Uptake Value Ratio (SUVR) | Correlates well with kinetic modeling outputs, less invasive. | [1][14] |
| Reference Region | Centrum Semiovale or Cerebellum | Regions with low specific binding used for normalization. | [2][8][10] |
| Outcome Measures | VT, BPND, SUVR | Quantitative indices of synaptic density. | [8][10][12] |
Experimental Protocols
Protocol 1: ¹¹C-UCB-J Radiotracer Synthesis and Administration
-
Synthesis: ¹¹C-UCB-J is synthesized via C-¹¹C-methylation of the 3-pyridyl trifluoroborate precursor using ¹¹C-methyl iodide through a Suzuki-Miyaura cross-coupling reaction.[3]
-
Quality Control: Ensure radiochemical purity is greater than 98% before administration.[3]
-
Administration: Administer a bolus injection of ¹¹C-UCB-J intravenously. The typical injected activity for human studies ranges from approximately 325 to 604 MBq.[10][12]
Protocol 2: Longitudinal PET Imaging Acquisition
-
Patient Preparation: No specific patient preparation such as fasting is required. However, consistency in conditions across longitudinal scans is recommended.
-
Baseline Scan: Perform the initial ¹¹C-UCB-J PET scan at the beginning of the study.
-
Dynamic Acquisition: Acquire dynamic PET data for 60 to 90 minutes post-injection.[10][12][13][14] For longitudinal studies, maintaining the same acquisition duration is crucial.
-
Follow-up Scans: Repeat the PET scan at pre-defined intervals (e.g., 6 months, 1 year) to assess changes over time.[4][9][11]
-
Structural Imaging: Acquire a high-resolution T1-weighted MRI scan for anatomical co-registration and partial volume correction.
Protocol 3: Image Processing and Analysis
-
Image Reconstruction: Reconstruct dynamic PET data with corrections for attenuation, scatter, and motion.[15][16]
-
Co-registration: Co-register the PET images to the individual's T1-weighted MRI.
-
Region of Interest (ROI) Definition: Delineate ROIs on the anatomical MRI, which can then be transferred to the co-registered PET data.
-
Kinetic Modeling (Arterial Input):
-
Simplified Quantification (Reference Region):
-
Longitudinal Analysis:
-
Calculate the annualized change in the outcome measure (e.g., VT or SUVR) to determine the rate of synaptic density change.[9]
-
Statistical analysis should account for repeated measures within subjects.
-
Visualizations
Caption: Role of SV2A in Neurotransmission.
Caption: Longitudinal ¹¹C-UCB-J PET Study Workflow.
References
- 1. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SV2A PET imaging in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. SV2A PET imaging in human neurodegenerative diseases [escholarship.org]
- 6. Frontiers | SV2A PET imaging in human neurodegenerative diseases [frontiersin.org]
- 7. Associations between fluid biomarkers and PET imaging ([11C]UCB‐J) of synaptic pathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced synaptic vesicle protein 2A binding in temporal lobe epilepsy: A [11 C]UCB-J positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Longitudinal Synaptic Loss in Primary Tauopathies: An In Vivo [11 C]this compound Positron Emission Tomography Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of [11C]this compound and [18F]FDG PET in Alzheimer’s disease: A tracer kinetic modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Longitudinal Synaptic Density PET with 11 C-UCB-J 6 Months After Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 11C-UCB-J synaptic PET and multimodal imaging in dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identifying brain networks in synaptic density PET (11C-UCB-J) with independent component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-registration of UCB-J PET with MRI Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) imaging with the radioligand [¹¹C]UCB-J provides a quantitative method for imaging synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a protein found in presynaptic terminals. This technique serves as a valuable in vivo biomarker for synaptic density. Changes in synaptic density are implicated in a variety of neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, epilepsy, major depressive disorder, and Parkinson's disease. To accurately localize and quantify the [¹¹C]this compound PET signal within specific brain regions, co-registration with high-resolution anatomical data from Magnetic Resonance Imaging (MRI) is essential. This document provides detailed application notes and protocols for the co-registration of this compound PET data with structural MRI data.
Principle of [¹¹C]this compound PET Imaging
[¹¹C]this compound is a PET tracer that specifically binds to SV2A, a transmembrane protein present on synaptic vesicles. Following intravenous injection, the radiotracer enters the brain and binds to SV2A. The PET scanner detects the gamma rays emitted as a result of positron annihilation, allowing for the three-dimensional mapping of radiotracer concentration. The resulting PET images provide a quantitative measure of SV2A density, which is a proxy for synaptic density.
Rationale for PET-MRI Co-registration
PET imaging has a lower spatial resolution compared to MRI. Co-registering the functional PET data with a high-resolution T1-weighted MRI scan from the same subject allows for:
-
Accurate Anatomical Localization: Precisely identifying the anatomical location of the PET signal within the brain's complex structures.
-
Region of Interest (ROI) Definition: Delineating specific brain regions on the anatomical MRI to extract quantitative PET data (e.g., tracer uptake values) for statistical analysis.
-
Partial Volume Correction (PVC): Improving the accuracy of PET quantification by correcting for the partial volume effect, where the signal from a small region can be underestimated due to the limited PET resolution.
Experimental Protocols
I. Subject Preparation and Radiotracer Administration
-
Subject Recruitment and Screening: All study procedures should be approved by the relevant Human Investigation and Radiation Safety Committees. Participants should be healthy controls or patients with a specific neurological or psychiatric condition being investigated.
-
Radiotracer Synthesis: [¹¹C]this compound is synthesized as previously described in the literature.
-
Radiotracer Injection: A bolus injection of [¹¹C]this compound is administered intravenously over approximately one minute. The injected radioactivity typically ranges from 306 to 715 MBq.
II. PET Image Acquisition
-
Scanner: A high-resolution PET scanner, such as the High Resolution Research Tomograph (HRRT), is recommended.
-
Scan Duration: Dynamic PET scans are typically acquired for 60 to 90 minutes post-injection. Shorter scan durations of 60 minutes have been shown to have a negligible effect on the quantification of the volume of distribution (VT).
-
Framing Protocol: Dynamic scan data are reconstructed into a series of time frames, for example: 6 frames of 30 seconds, 3 frames of 1 minute, 2 frames of 2 minutes, and 16 frames of 5 minutes.
-
Corrections: Data should be corrected for attenuation, scatter, randoms, dead time, and patient motion.
III. MRI Image Acquisition
-
Scanner: A 3.0 Tesla MRI scanner is typically used.
-
Sequence: A high-resolution, three-dimensional T1-weighted sequence, such as Magnetization Prepared Rapid Acquisition Gradient Echo (MPRAGE), is acquired for anatomical detail.
IV. Image Processing and Co-registration
This workflow outlines the key steps for processing and co-registering PET and MRI data. Software packages such as PMOD, SPM (Statistical Parametric Mapping), or FSL (FMRIB Software Library) are commonly used for these procedures.
-
PET Image Reconstruction: Dynamic PET data are reconstructed using algorithms like MOLAR (Motion-compensation Ordered-subsets Expectation maximization List-mode algorithm for Resolution-recovery reconstruction).
-
Creation of an Early Summed PET Image: An average PET image from the initial frames (e.g., 0-10 minutes post-injection) is created. This early frame average provides good anatomical contrast for registration purposes.
-
PET to MRI Co-registration:
-
The early summed PET image is co-registered to the individual's T1-weighted MRI using a rigid registration algorithm based on mutual information. This step aligns the two image modalities.
-
The resulting transformation matrix is then applied to all dynamic PET frames to align them with the MRI.
-
-
MRI Segmentation and ROI Definition:
-
The T1-weighted MRI is segmented into different tissue classes (gray matter, white matter, CSF).
-
An anatomical atlas (e.g., Automated Anatomical Labeling - AAL) is used to automatically define regions of interest (ROIs) on the subject's MRI in a standardized space (e.g., Montreal Neurological Institute - MNI space).
-
-
Extraction of Time-Activity Curves (TACs): The defined ROIs are applied to the co-registered dynamic PET data to extract the average radioactivity concentration in each region over time, generating regional time-activity curves.
Quantitative Data Analysis
I. Kinetic Modeling
Kinetic modeling of the regional TACs is performed to estimate key quantitative parameters. The one-tissue compartment (1TC) model has been shown to be suitable for describing [¹¹C]this compound kinetics.
-
Volume of Distribution (VT): This parameter reflects the total tissue concentration of the radiotracer at equilibrium, including both specifically bound and non-displaceable tracer. It is a primary outcome measure for [¹¹C]this compound PET studies.
-
Binding Potential (BPND): This represents the ratio of the specific binding to the non-displaceable uptake. It can be calculated using a reference region with negligible specific binding, such as the centrum semiovale.
II. Simplified Quantification Methods
For clinical applications, simplified quantification methods that do not require arterial blood sampling are often preferred.
-
Standardized Uptake Value Ratio (SUVR): SUVR is calculated by dividing the tracer uptake in a target region by the uptake in a reference region. The 60-90 minute post-injection period has been identified as the optimal time window for SUVR calculations to correlate well with BPND.
Data Presentation
The following tables summarize key quantitative data from [¹¹C]this compound PET studies.
Table 1: [¹¹C]this compound Radiotracer Characteristics and Injection Parameters
| Parameter | Value | Reference |
| Radiochemical Purity | >99% | |
| Injected Radioactivity | 541 ± 147 MBq (mean ± SD) | |
| Specific Radioactivity | 121 ± 37 GBq/µmol (mean ± SD) | |
| Injected Mass | 1.52 ± 0.41 µg (mean ± SD) | |
| Plasma Free Fraction (fp) | 32 ± 1% (mean ± SD) |
Table 2: Test-Retest Reproducibility of [¹¹C]this compound VT
| Brain Region | Mean Absolute Test-Retest Variability (%) | Reference |
| Caudate | 5 | |
| Putamen | 3 | |
| Thalamus | 4 | |
| Hippocampus | 9 | |
| Frontal Cortex | 6 | |
| Cerebellum | 8 |
Table 3: Comparison of [¹¹C]this compound Binding in Alzheimer's Disease (AD) Patients and Healthy Controls (HC)
| Brain Region | Outcome Measure | HC (mean ± SD) | AD (mean ± SD) | % Difference | Reference |
| Hippocampus | BPND | 1.47 | 0.87 | -41% | |
| Entorhinal Cortex | SV2A Binding | - | - | Significant Decrease |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological principle and the experimental workflow for co-registration of this compound PET with MRI data.
Application Notes and Protocols for UCB-J in Measuring Treatment Response in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the positron emission tomography (PET) tracer, [¹¹C]UCB-J, for quantifying synaptic density and measuring treatment response in clinical trials for various neurological and psychiatric disorders.
Introduction
[¹¹C]this compound is a radiolabeled tracer that selectively binds to the Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A), a protein ubiquitously expressed in presynaptic terminals.[1][2][3][4] As such, the uptake of [¹¹C]this compound in the brain, measured by PET imaging, serves as a quantitative biomarker for synaptic density.[4][5][6] Changes in synaptic density are a key pathological feature of numerous neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and major depressive disorder.[1][2] Therefore, [¹¹C]this compound PET imaging is a valuable tool in clinical trials to assess disease progression and the efficacy of therapeutic interventions aimed at preserving or restoring synaptic integrity.[5][7]
Principle of Action
The fundamental principle behind the use of [¹¹C]this compound is its ability to provide an in vivo measure of SV2A density, which is directly correlated with synaptic density. The process involves the intravenous administration of a small, safe dose of the radioactive tracer, which then travels to the brain and binds to SV2A.[1] A PET scanner detects the radioactive signal, allowing for the creation of detailed 3D images that quantify the density of synapses in different brain regions.[1] By comparing [¹¹C]this compound binding before and after a therapeutic intervention, researchers can objectively measure treatment-induced changes in synaptic density.[5]
Applications in Clinical Trials
[¹¹C]this compound PET imaging has been employed in clinical trials to investigate a range of neurological and psychiatric disorders:
-
Alzheimer's Disease: To monitor synaptic loss over time and to evaluate the efficacy of drugs designed to protect or regenerate synapses.[1][2][5] Studies have shown a significant decrease in [¹¹C]this compound binding in the hippocampus of patients with mild cognitive impairment and early Alzheimer's disease.[5]
-
Schizophrenia: To investigate the hypothesis of reduced synaptic density in specific brain regions of individuals with schizophrenia compared to healthy controls.[1][2]
-
Major Depressive Disorder (MDD): To examine how treatments like repetitive Transcranial Magnetic Stimulation (rTMS) may alter synaptic density in patients with depression.[1]
-
Epilepsy: To identify zones of synaptic loss, which can be crucial for understanding disease mechanisms and planning surgical interventions.[2]
-
Parkinson's Disease: To detect synaptic loss in brainstem nuclei.[2]
Data Presentation
The following tables summarize key quantitative data from studies utilizing [¹¹C]this compound.
Table 1: [¹¹C]this compound Injection and Imaging Parameters
| Parameter | Value | Reference |
| Injected Radioactivity | 544 ± 145 MBq (Test); 538 ± 150 MBq (Retest) | [8] |
| Specific Radioactivity | 107 ± 21 GBq/µmol (Test); 135 ± 44 GBq/µmol (Retest) | [8] |
| Injected Mass Dose | 1.65 ± 0.30 µg (Test); 1.38 ± 0.46 µg (Retest) | [8] |
| Peak Standardized Uptake Value (SUV) in Gray Matter | 6–12 | [8] |
| Time to Peak SUV | 10–25 minutes post-injection | [8] |
Table 2: Test-Retest Reproducibility of [¹¹C]this compound PET
| Parameter | Reproducibility (Mean Absolute Difference) | Reference |
| Volume of Distribution (VT) | 3–9% across brain regions | [8] |
Table 3: [¹¹C]this compound Metabolism
| Time Post-Injection | Parent Compound Remaining in Plasma | Reference |
| 15 minutes | 36 ± 13% | [8] |
| 30 minutes | 39% ± 5% | [3] |
| 90 minutes | 24% ± 3% | [3] |
Table 4: Example of Clinical Trial Findings in Alzheimer's Disease Mouse Model
| Group | Hippocampal SUVR(WB) (Baseline) | Hippocampal SUVR(WB) (Post-Saracatinib Treatment) | Reference |
| APP/PS1 Mice | 1.11 ± 0.04 | Significantly increased (P = 0.037) | [5] |
| Wild-Type Mice | 1.15 ± 0.02 | N/A | [5] |
Experimental Protocols
[¹¹C]this compound PET Imaging Protocol
This protocol outlines the key steps for conducting a [¹¹C]this compound PET scan in a clinical trial setting.
1. Subject Preparation:
- Subjects should fast for at least 4 hours prior to the scan.
- An intravenous catheter is placed for radiotracer injection and, if required, for arterial blood sampling.
2. Radiotracer Administration:
- [¹¹C]this compound is administered as an intravenous bolus injection over approximately 1 minute.[9]
- The typical injected dose is around 540 MBq.[8]
3. PET Scan Acquisition:
- Dynamic PET scanning is initiated simultaneously with the injection.
- Scan duration is typically 60 to 120 minutes.[8][10] Shorter scan times of 60 minutes have been shown to provide reliable data.[2][8]
4. Arterial Blood Sampling (for full kinetic modeling):
- Arterial blood samples are collected frequently in the initial minutes after injection and then at increasing intervals throughout the scan.[8]
- Samples are analyzed to determine the concentration of the parent radiotracer and its metabolites in plasma over time, which serves as the arterial input function.[8]
5. Image Analysis and Quantification:
- PET data is reconstructed into dynamic images.
- Regions of Interest (ROIs) are defined on co-registered MRI scans.
- Time-activity curves (TACs) are generated for each ROI.
- Kinetic modeling, typically using a one-tissue compartment (1TC) model, is applied to the TACs and the arterial input function to estimate the volume of distribution (VT), which is proportional to SV2A density.[8][9]
- Simplified quantification methods, such as calculating the standardized uptake value ratio (SUVR) using a reference region like the centrum semiovale, can also be employed for shorter, less invasive protocols.[5][9]
Mandatory Visualizations
Caption: Mechanism of [¹¹C]this compound for PET Imaging of Synaptic Density.
Caption: Experimental Workflow for [¹¹C]this compound PET Imaging in Clinical Trials.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vivo evaluation of [18F]this compound for PET imaging of synaptic vesicle glycoprotein 2A (SV2A) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Evaluating infusion methods and simplified quantification of synaptic density in vivo with [11C]this compound and [18F]SynVesT-1 PET - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-vivo Quantification of Synaptic Vesicle Glycoprotein 2A (SV2A) with [¹¹C]UCB-J
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synaptic vesicle glycoprotein (B1211001) 2A (SV2A) is a crucial protein involved in neurotransmitter release and is ubiquitously expressed in presynaptic terminals. Its density is considered a surrogate marker for synaptic density. The positron emission tomography (PET) radioligand, [¹¹C]UCB-J, is a highly specific tracer for SV2A, enabling in-vivo quantification of synaptic density in the living brain.[1][2][3] This technology has shown significant promise in studying synaptic alterations in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and major depressive disorder.[1][4][5] These application notes provide detailed protocols and quantitative data to guide researchers in utilizing [¹¹C]this compound PET for their studies.
Quantitative Data Summary
The following tables summarize key quantitative data from [¹¹C]this compound PET studies in both human and preclinical models. These values can serve as a reference for expected outcomes in various brain regions and populations.
Table 1: Quantitative [¹¹C]this compound PET Data in Humans (Healthy Controls)
| Brain Region | Volume of Distribution (V_T) | Binding Potential (BP_ND) | Standardized Uptake Value Ratio (SUVR) | Reference |
| Hippocampus | - | - | 0.88 ± 0.13 | [6] |
| Parahippocampus | - | - | 0.90 ± 0.14 | [6] |
| Inferior Parietal Lobe | - | - | 1.34 ± 0.11 | [6] |
| Medial Frontal Lobe | - | - | 1.34 ± 0.11 | [6] |
| Centrum Semiovale (SUV at 60-90 min) | - | - | 1.32 ± 0.30 | [4][5] |
Table 2: Quantitative [¹¹C]this compound PET Data in Disease Models
| Disease Model | Brain Region | Parameter | Finding | Reference |
| Alzheimer's Disease (AD) | Hippocampus | DVR | Decreased (0.36) vs. Controls (0.88 ± 0.13) | [6] |
| Mild Cognitive Impairment (MCI, A-/T-) | Hippocampus | DVR | Decreased (0.52) vs. Controls (0.88 ± 0.13) | [6] |
| Parkinson's Disease (PD) model (L61 mice) | Whole Brain | AUC_brain/blood ratio, V_T | 11-13% lower than wild-type mice | [1][2] |
| Temporal Lobe Epilepsy | Epileptogenic Hippocampus | [¹¹C]this compound uptake | Unilaterally decreased | [1] |
| AD Mouse Model (APP/PS1) | Hippocampus | SV2A binding | Lower than wild-type mice | [3] |
DVR: Distribution Volume Ratio; AUC: Area Under the Curve; V_T: Volume of Distribution. A-/T- refers to amyloid-negative and tau-negative status.
Experimental Protocols
Radiosynthesis of [¹¹C]this compound
The radiosynthesis of [¹¹C]this compound is a critical first step. While detailed chemistry is beyond the scope of these notes, the process generally involves the methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate. It is crucial to ensure high radiochemical purity (>99%) and specific activity for successful imaging.[7]
Subject Preparation
-
Inclusion Criteria: Subjects should be screened based on the specific research question. For healthy control groups, age and sex matching with patient populations is important.[8]
-
Informed Consent: All procedures must be approved by the relevant ethics committee, and written informed consent must be obtained from all participants.[8]
-
Fasting: While not always mandatory, a short fasting period (e.g., 4-6 hours) is often recommended to reduce potential metabolic variability.
-
Cannulation: For studies requiring arterial blood sampling for full kinetic modeling, an arterial line is placed in the radial artery. An intravenous line is also placed for radiotracer injection.[8][9]
[¹¹C]this compound PET Image Acquisition
-
Radiotracer Injection: A bolus injection of [¹¹C]this compound is administered intravenously. The injected radioactivity typically ranges from 306–715 MBq.[7]
-
Dynamic PET Scan: Dynamic scanning is initiated simultaneously with the injection and continues for 60-90 minutes.[4][5][10] A typical framing scheme is: 8 x 15s, 3 x 60s, 5 x 120s, 5 x 300s, and 5 x 600s.[8]
-
Attenuation Correction: A low-dose CT or transmission scan is performed prior to the emission scan for attenuation correction.[9]
-
Arterial Blood Sampling (for full kinetic modeling): If arterial input function is required, serial arterial blood samples are collected throughout the scan to measure radioactivity in whole blood and plasma, and for metabolite analysis.[4][5][9][10]
Image Processing and Analysis
-
Image Reconstruction: PET data are reconstructed using standard algorithms, incorporating corrections for attenuation, scatter, and decay.
-
Image Registration: The dynamic PET images are co-registered to a subject-specific anatomical MRI (T1-weighted) to allow for accurate delineation of regions of interest (ROIs).
-
Time-Activity Curve (TAC) Generation: TACs are generated for each ROI by plotting the radioactivity concentration as a function of time.
-
Kinetic Modeling:
-
Full Kinetic Modeling (Arterial Input): The one-tissue compartment model (1TC) is often sufficient to estimate the total volume of distribution (V_T), which reflects the concentration of SV2A.[4][5][10]
-
Simplified Methods (Reference Region): To avoid arterial cannulation, simplified methods using a reference region with negligible specific binding, such as the centrum semiovale, can be employed.[4][5] The Standardized Uptake Value Ratio (SUVR) is calculated, often for the 60-90 minute post-injection period, which shows a strong correlation with the binding potential (BP_ND).[4][5]
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Overview of SV2A's role and the [¹¹C]this compound PET workflow.
Data Analysis Pipeline
Caption: Data analysis pipeline for [¹¹C]this compound PET studies.
Biodistribution and Radiation Dosimetry
Understanding the biodistribution and radiation dosimetry of [¹¹C]this compound is essential for study planning and ensuring subject safety.
-
Biodistribution: Following intravenous injection, [¹¹C]this compound shows high uptake in the brain, liver, gallbladder, gastrointestinal tract, and urinary bladder.[11]
-
Radiation Dosimetry: The effective dose for a single administration of 370 MBq of [¹¹C]this compound is less than 2.0 mSv, which is considered safe and allows for multiple PET examinations in the same subject.[12] For adults, the dose-limiting organs are the urinary bladder for males (0.0224 mSv/MBq) and the liver for females (0.0248 mSv/MBq).[11] For adolescents, the large intestine is the dose-limiting organ (0.0266 mSv/MBq).[11]
Applications in Research and Drug Development
-
Neurodegenerative Diseases: [¹¹C]this compound PET has been used to demonstrate synaptic loss in Alzheimer's and Parkinson's disease, providing a potential biomarker for disease progression and therapeutic response.[1][2][4][5]
-
Epilepsy: Studies have shown reduced SV2A density in the epileptogenic zone in patients with temporal lobe epilepsy, suggesting its utility in seizure focus localization.[4][5][13]
-
Drug Development: [¹¹C]this compound PET can be used to measure the occupancy of SV2A by novel therapeutic agents, as has been demonstrated with levetiracetam (B1674943) and brivaracetam (B1667798).[14] It can also be used to monitor treatment effects on synaptic density in preclinical models.[3]
Conclusion: In-vivo quantification of SV2A with [¹¹C]this compound PET is a powerful tool for studying synaptic density in health and disease. The protocols and data presented here provide a foundation for researchers to design and implement robust and reliable studies. The ability to non-invasively measure synaptic density opens up new avenues for understanding disease mechanisms, identifying novel therapeutic targets, and monitoring treatment efficacy in a wide range of neurological and psychiatric disorders.
References
- 1. diva-portal.org [diva-portal.org]
- 2. In vivo imaging of synaptic density with [11C]this compound PET in two mouse models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. direct.mit.edu [direct.mit.edu]
- 9. Identifying brain networks in synaptic density PET (11C-UCB-J) with independent component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Human adult and adolescent biodistribution and dosimetry of the synaptic vesicle glycoprotein 2A radioligand 11C-UCB-J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SV2A PET Imaging in Healthy Subjects and Epilepsy Patients | Clinical Trials | Yale Medicine [yalemedicine.org]
- 14. Drug characteristics derived from kinetic modeling: combined 11C-UCB-J human PET imaging with levetiracetam and brivaracetam occupancy of SV2A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UCB-J PET Imaging in Rodent Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) imaging using the radioligand [¹¹C]UCB-J provides a noninvasive method to quantify synaptic density in the living brain. [¹¹C]this compound specifically binds to the Synaptic Vesicle Glycoprotein 2A (SV2A), a transmembrane protein found in the majority of presynaptic terminals.[1][2] As synaptic loss is a key pathological feature of many neurological and psychiatric disorders, [¹¹C]this compound PET serves as a critical biomarker for disease diagnosis, tracking progression, and evaluating the efficacy of novel therapeutic interventions in preclinical rodent models.[3][4]
SV2A is integral to normal synaptic function, playing a crucial role in the regulation of neurotransmitter release.[1][5] Its ubiquitous expression across synapses makes it an ideal target for imaging overall synaptic density.[1][2] Rodent models are pivotal in neuroscience research, and the validation of [¹¹C]this compound in these models provides a translational tool to bridge basic research with clinical applications.[3]
Biological Context of SV2A
SV2A is a 12-transmembrane domain protein that plays a modulatory role in neurotransmission.[1] Its primary function involves interacting with other synaptic proteins, notably the calcium sensor synaptotagmin-1, to ensure the proper trafficking and exocytosis of synaptic vesicles.[1][6] This interaction is crucial for the efficient and coordinated release of neurotransmitters. Studies have also implicated SV2A in pathways related to Alzheimer's disease pathology, showing interactions with Amyloid Precursor Protein (APP) and potential regulation by the PI3K signaling pathway.[5][7]
Applications in Rodent Models of Disease
[¹¹C]this compound PET has been successfully employed to detect synaptic loss in a variety of rodent models of neurodegenerative diseases and injury.
Alzheimer's Disease (AD): In the APP/PS1 mouse model of AD, longitudinal [¹¹C]this compound PET imaging revealed significantly lower SV2A density in the hippocampus compared to wild-type (WT) mice.[3] This finding aligns with the known early synaptic deficits in AD. Furthermore, treatment with the tyrosine kinase inhibitor saracatinib (B1683781) normalized this deficit, demonstrating the utility of [¹¹C]this compound PET for monitoring therapeutic effects.[3]
Parkinson's Disease (PD): A study using the L61 transgenic mouse model of PD, which overexpresses human alpha-synuclein (B15492655), showed an 11-13% reduction in [¹¹C]this compound binding (measured by AUCbrain/blood ratio and VT) compared to WT controls.[8][9] In a rat model involving unilateral injection of alpha-synuclein preformed fibrils, a progressive ipsilateral decrease in [¹¹C]this compound binding was observed, reaching a 5.7% reduction at 22 weeks post-injection.[4]
Huntington's Disease (HD): In a quinolinic acid (QA) induced rat lesion model of HD, [¹¹C]this compound PET detected a significant dose-dependent decrease in striatal SV2A binding, with reductions of 39.3% and 55.1% for moderate and high QA doses, respectively.[10]
Epilepsy: While in vivo PET studies in rodent epilepsy models are emerging, the role of SV2A in epilepsy is well-established, as it is the target for the anti-epileptic drug levetiracetam.[2][3] An in vitro autoradiography study in the pilocarpine (B147212) rat model of temporal lobe epilepsy reported decreased binding of [³H]this compound in the hippocampus and piriform cortex during the latent phase of epileptogenesis, which was restored in the chronic phase.[11]
Spinal Cord Injury (SCI): In rat and mouse models of cervical contusion SCI, [¹¹C]this compound PET imaging successfully detected significant and sustained SV2A loss at the injury epicenter.[12] Longitudinal imaging in rats showed a synaptic loss of approximately 49% at 1 week and 52% at 6 weeks post-injury, a much more sensitive measure than [¹⁸F]-FDG PET.[12]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies using [¹¹C]this compound PET in various rodent disease models.
Table 1: Alzheimer's Disease Models
| Disease Model | Rodent Species/Strain | Brain Region | Outcome Measure | % Change vs. Control/Baseline | Reference |
|---|---|---|---|---|---|
| APP/PS1 | Mouse | Hippocampus | SUVR (Whole Brain) | ↓ 3.5% at baseline | [3] |
| APP/PS1 (treated) | Mouse | Hippocampus | SUVR (Whole Brain) | ↑ 2.7% vs. baseline | [3] |
| ArcSwe | Mouse | Whole Brain | AUCbrain/blood | Tendency to decrease (high variability) |[8][9] |
Table 2: Parkinson's and Huntington's Disease Models
| Disease Model | Rodent Species/Strain | Brain Region | Outcome Measure | % Change vs. Control/Contralateral | Reference |
|---|---|---|---|---|---|
| L61 (α-synuclein) | Mouse | Whole Brain | VT & AUCbrain/blood | ↓ 11-13% | [8][9] |
| α-synuclein PFF | Rat | Ipsilateral Striatum | VT | ↓ 5.7% at 22 weeks | [4] |
| 6-OHDA Lesion | Rat | Ipsilateral Striatum | SV2A Binding | ↓ 6.2% | [10] |
| QA Lesion (Mod) | Rat | Ipsilateral Striatum | SV2A Binding | ↓ 39.3% | [10] |
| QA Lesion (High) | Rat | Ipsilateral Striatum | SV2A Binding | ↓ 55.1% |[10] |
Table 3: Spinal Cord Injury Models
| Disease Model | Rodent Species/Strain | Region | Outcome Measure | % Change vs. Sham/Contralateral | Reference |
|---|---|---|---|---|---|
| Cervical Contusion | Rat | Injury Epicenter | SUV | ↓ 49.0% at 1 week | [12] |
| Cervical Contusion | Rat | Injury Epicenter | SUV | ↓ 52.0% at 6 weeks | [12] |
| Cervical Contusion | Mouse/Rat | Injury Epicenter | [³H]this compound Autoradiography | ↓ 70-87% (in vitro) |[12] |
Detailed Experimental Protocols
This section provides a generalized protocol for [¹¹C]this compound PET imaging in mice, based on methodologies reported in the literature.[2][3]
Radiotracer
-
Radioligand: [¹¹C]this compound or [¹⁸F]this compound. [¹¹C]this compound has a shorter half-life, while [¹⁸F]this compound allows for longer studies and distribution to facilities without a cyclotron.[8]
-
Synthesis: [¹¹C]this compound is typically prepared by C-¹¹C-methylation of a trifluoroborate precursor.[2]
-
Injected Dose: For mice, a typical intravenous (tail vein or retro-orbital) bolus injection is between 4-7 MBq.[3][13]
-
Injected Mass: The injected mass should be kept low (e.g., <0.05 µg/kg) to avoid receptor occupancy effects.[2]
Animal Preparation
-
Species/Strain: C57BL/6J mice are commonly used as wild-type controls.[3] Specific transgenic or lesion models are selected based on the disease being studied.
-
Anesthesia: Animals are typically anesthetized for the duration of the scan. Isoflurane (e.g., 1.5-2.5% in medical oxygen) is commonly used.[12] Body temperature and respiration should be monitored and maintained.
-
Catheterization: For reliable intravenous injection, a catheter is placed in the lateral tail vein.
PET/CT Image Acquisition
-
Scanner: A small-animal PET/CT scanner is required.
-
CT Scan: A short CT scan (e.g., 10 minutes) is performed prior to the PET scan for anatomical localization and attenuation correction of the PET data.[3]
-
PET Scan: Immediately following the bolus injection of [¹¹C]this compound, a dynamic PET scan is initiated.
-
Duration: A scan duration of 60 to 90 minutes is generally sufficient for reliable kinetic modeling in mice.[3][9]
-
Framing: Data is acquired in list-mode and reconstructed into time frames of increasing duration (e.g., 12x10s, 3x20s, 3x30s, 3x60s, 3x150s, 15x300s).[3]
Image Processing and Data Analysis
-
Image Reconstruction: PET images are reconstructed using algorithms like 3D Ordered Subset Expectation Maximization (OSEM 3D), with corrections for normalization, dead time, and CT-based attenuation.[3]
-
Spatial Normalization: Individual PET images are spatially normalized to a standard mouse brain template for consistent region-of-interest (ROI) analysis.[3]
-
Input Function: For absolute quantification, an input function is required. While arterial sampling is the gold standard, it is challenging in mice. An Image-Derived Input Function (IDIF) , typically generated from a volume of interest placed over the left ventricle of the heart, is a validated noninvasive alternative.[3][9]
-
Kinetic Modeling: The regional time-activity curves (TACs) are fitted using a kinetic model to estimate outcome measures.
-
Simplified Methods: For comparative studies where absolute quantification is not required, the Standardized Uptake Value Ratio (SUVR) can be calculated. This involves normalizing the uptake in a target ROI to a reference region with low specific binding (e.g., whole brain or brain stem) at a specific time window (e.g., 30-60 minutes post-injection).[3][13]
Conclusion
[¹¹C]this compound PET imaging is a powerful and validated translational tool for the in vivo quantification of synaptic density in rodent models. It offers high sensitivity for detecting synaptic loss in neurodegenerative diseases and injury and serves as an effective biomarker for assessing the response to therapeutic interventions. The protocols outlined, particularly the use of noninvasive IDIF and robust kinetic modeling, facilitate its application in high-throughput preclinical studies, ultimately accelerating the development of novel treatments for neurological disorders.
References
- 1. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced synaptic vesicle protein 2A binding in temporal lobe epilepsy: A [11 C]this compound positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer’s Disease: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer’s Disease: Implications for Treatment [frontiersin.org]
- 8. Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PET Imaging of Peripheral Benzodiazepine Receptor Standard Uptake Value Increases After Controlled Cortical Impact, a Rodent Model of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical PET imaging in epileptogenesis: towards identification of biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SV2A PET Imaging Is a Noninvasive Marker for the Detection of Spinal Damage in Experimental Models of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
Ethical Framework for the Utilization of Umbilical Cord Blood-Derived Mesenchymal Stromal Cells (UCB-MSCs) in Human Research
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
I. Introduction
Umbilical cord blood (UCB) has emerged as a valuable and non-controversial source of mesenchymal stromal cells (MSCs) for therapeutic applications. These cells, often referred to as UCB-MSCs or UCB-J (a research designation), hold immense promise in regenerative medicine and for the treatment of a wide array of diseases due to their multipotency, immunomodulatory properties, and ready availability. However, their use in human research necessitates a robust ethical framework to ensure the protection and respect of donors, the integrity of the research, and public trust. These application notes provide a comprehensive overview of the ethical considerations, detailed experimental protocols for the isolation and characterization of UCB-MSCs, and a summary of relevant quantitative data to guide researchers in this field.
II. Ethical Considerations
The ethical landscape of UCB-MSC research is multifaceted, encompassing donor consent, sourcing, privacy, and the overarching principles of biomedical ethics. Adherence to these ethical tenets is paramount for the responsible conduct of research.
Informed Consent
The cornerstone of ethical research involving human-derived materials is the process of obtaining informed consent. For UCB donation, this process has unique considerations:
-
Timing and Voluntariness: Consent should be obtained from expectant parents well before the onset of labor to allow for a thorough understanding of the process and to avoid any sense of coercion during a stressful time.[1][2][3][4] The voluntary nature of the donation must be emphasized, with no financial incentives offered for the sample itself.[1]
-
Comprehensive Information: The consent form and accompanying discussion should clearly articulate the purpose of the research, the procedures for collection, and how the UCB unit will be used.[4][5] This includes explaining that the cord blood might be used for transplantation or for a variety of research purposes, which may not be known at the time of donation.[5][6]
-
Public vs. Private Banking: Donors should be informed about the distinction between donating to a public bank, where the unit is available for any matching patient or for research, and private banking for personal family use.[1][4][7] Public donation is often encouraged to increase the availability of stem cells for transplantation and research.[1]
-
Confidentiality and Data Protection: Donors must be assured that their personal and genetic information will be kept confidential.[4][5] Research samples are typically de-identified to protect donor privacy.[5][6][8]
-
No Physical Risk: It is crucial to communicate that the collection of UCB poses no physical risk to the mother or the newborn, as it is collected after the baby is born and the umbilical cord has been clamped and cut.[5]
Sourcing and Allocation
The sourcing of UCB for research must be equitable and transparent.
-
Fair Access: Public cord blood banks play a vital role in ensuring that access to UCB units for transplantation and research is based on need and not on socioeconomic status.[4][9]
-
Traceability and Quality: Biobanks must maintain meticulous records to ensure the traceability of samples and adhere to stringent quality control measures.
Institutional Review Board (IRB) Oversight
All research involving human UCB-MSCs must be reviewed and approved by an Institutional Review Board (IRB) or an equivalent ethics committee.[10][11][12] The IRB's role is to:
-
Assess Risk and Benefit: The IRB evaluates the research protocol to ensure that the potential risks to participants are minimized and are reasonable in relation to the anticipated benefits.[11]
-
Review of Consent Process: The IRB scrutinizes the informed consent process and documents to ensure they are clear, comprehensive, and ethically sound.[11]
-
Ongoing Monitoring: The IRB provides continuing oversight of the research to ensure ongoing compliance with ethical guidelines.[11]
III. Experimental Protocols
The following protocols provide detailed methodologies for the isolation, characterization, and differentiation of UCB-MSCs.
Isolation of UCB-MSCs
This protocol outlines the standard method for isolating mononuclear cells (MNCs) from fresh human umbilical cord blood, from which MSCs will be derived.
Workflow for UCB-MSC Isolation
Caption: Workflow for the isolation of mesenchymal stromal cells from umbilical cord blood.
Methodology:
-
Collection: Collect umbilical cord blood in sterile collection bags containing an anticoagulant.
-
Dilution: Dilute the UCB with an equal volume of phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque solution in a centrifuge tube. Centrifuge at a low speed (e.g., 400 x g) for 30-40 minutes at room temperature with the brake off.
-
Harvesting Mononuclear Cells: After centrifugation, a distinct layer of mononuclear cells (MNCs) will be visible at the plasma-Ficoll interface. Carefully aspirate this layer.
-
Washing: Wash the harvested MNCs with PBS and centrifuge to pellet the cells. Repeat the wash step.
-
Cell Culture: Resuspend the MNC pellet in a complete culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and seed into tissue culture flasks.
-
Incubation and Selection: Incubate the flasks at 37°C in a humidified atmosphere with 5% CO2. The MSCs, being adherent, will attach to the plastic surface. After 2-3 days, remove the non-adherent cells by changing the culture medium.
-
Expansion: Continue to culture the adherent, spindle-shaped cells, changing the medium every 2-3 days. Passage the cells when they reach 70-80% confluency.
Characterization of UCB-MSCs
To confirm the identity and purity of the isolated UCB-MSC population, a series of characterization assays are performed, as recommended by the International Society for Cellular Therapy (ISCT).[7]
Table 1: Characterization of UCB-MSCs
| Criteria | Method | Expected Outcome |
| Morphology | Phase-contrast microscopy | Plastic-adherent, spindle-shaped, fibroblast-like morphology. |
| Immunophenotyping | Flow Cytometry | Positive for CD73, CD90, CD105 (>95%).[7][13] Negative for hematopoietic markers CD34, CD45, CD14 or CD11b, CD79α or CD19, and HLA-DR (<2%).[7][13] |
| Differentiation Potential | In vitro differentiation assays | Ability to differentiate into osteoblasts, adipocytes, and chondrocytes under specific induction conditions.[1][7] |
Methodology for Immunophenotyping (Flow Cytometry):
-
Harvest cultured UCB-MSCs using a non-enzymatic cell dissociation solution.
-
Wash the cells with PBS containing a small percentage of bovine serum albumin.
-
Incubate the cells with fluorescently labeled antibodies specific for the positive (CD73, CD90, CD105) and negative (CD34, CD45, etc.) surface markers.
-
Include isotype controls to account for non-specific antibody binding.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing each marker.
In Vitro Differentiation Assays
Osteogenic Differentiation:
-
Induction Medium: Culture UCB-MSCs in a medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid.
-
Assessment: After 2-3 weeks, assess for calcium deposition by staining with Alizarin Red S.
Adipogenic Differentiation:
-
Induction Medium: Culture UCB-MSCs in a medium containing dexamethasone, insulin, indomethacin, and 3-isobutyl-1-methylxanthine.
-
Assessment: After 2-3 weeks, visualize the accumulation of lipid-rich vacuoles by staining with Oil Red O.
Chondrogenic Differentiation:
-
Induction Medium: Culture UCB-MSCs as a micromass pellet in a serum-free medium supplemented with TGF-β, dexamethasone, and ascorbate.
-
Assessment: After 3 weeks, stain the sections of the pellet with Alcian Blue or Toluidine Blue to detect the presence of proteoglycans.
IV. Quantitative Data Summary
The following tables summarize key quantitative data from studies on UCB-MSCs, providing a basis for comparison and experimental planning.
Table 2: Comparison of MSCs from Different Sources
| Parameter | UCB-MSCs | Bone Marrow-MSCs (BM-MSCs) | Adipose Tissue-MSCs (AT-MSCs) | Reference |
| Isolation Success Rate | ~29-63% | 100% | 100% | [14] |
| Proliferation Rate (Population Doublings) | Highest | Lowest | Intermediate | [14] |
| Adipogenic Differentiation | Often limited or absent | Yes | Yes | [14] |
| Osteogenic Differentiation | Yes | Yes | Yes | [8][14] |
| Chondrogenic Differentiation | Yes | Yes | Yes | [14] |
Table 3: Immunophenotypic Profile of UCB-MSCs (Flow Cytometry)
| Marker | Percentage of Positive Cells (Mean ± SD) | Reference |
| CD90 | 90.4 ± 5.9% | [14] |
| CD105 | 68.7 ± 25.5% | [14] |
| CD73 | >95% | [13] |
| CD44 | >90% | [14] |
| CD34 | <2% | [13] |
| CD45 | <2% | [13] |
| HLA-DR | <5% | [13] |
V. Signaling Pathways in UCB-MSC Function
UCB-MSCs exert their therapeutic effects, particularly their immunomodulatory and regenerative functions, through complex signaling pathways.
Immunomodulation
UCB-MSCs can suppress the proliferation and function of various immune cells, including T cells and B cells, and promote the generation of regulatory T cells. This is mediated by the secretion of soluble factors and direct cell-cell contact.
MyD88-NFκB Signaling Pathway in Immunomodulation
Caption: UCB-MSCs can downregulate the MyD88-NFκB signaling pathway to reduce inflammation.[3]
Tissue Regeneration
UCB-MSCs contribute to tissue repair and regeneration through their differentiation capacity and the secretion of trophic factors that promote angiogenesis, reduce apoptosis, and stimulate endogenous progenitor cells. Key signaling pathways involved include those related to growth factors and extracellular matrix interactions.
VI. Conclusion
The use of UCB-MSCs in human research holds immense therapeutic potential. However, it is imperative that this research is conducted within a stringent ethical framework that prioritizes donor welfare and autonomy. By adhering to the ethical principles of informed consent, equitable sourcing, and rigorous IRB oversight, and by employing standardized and well-characterized experimental protocols, the scientific community can advance this promising field of regenerative medicine responsibly. The data and protocols provided herein serve as a foundational resource for researchers dedicated to the ethical and scientifically sound investigation of UCB-MSCs.
References
- 1. Isolation and Characterization of Mesenchymal Stromal Cells from Human Umbilical Cord and Fetal Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy analysis of mesenchymal stem cell therapy in patients with COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulation via MyD88-NFκB Signaling Pathway from Human Umbilical Cord-Derived Mesenchymal Stem Cells in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesenchymal stromal cell therapies: immunomodulatory properties and clinical progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of mesenchymal stromal/stem cells from cryopreserved umbilical cord blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mesenchymal Stem Cell Immunomodulation: Mechanisms and Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UCB Postgraduate courses | University College Birmingham [ucb.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. stem-art.com [stem-art.com]
Troubleshooting & Optimization
Technical Support Center: UCB-J PET Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts encountered during UCB-J Positron Emission Tomography (PET) imaging. The information is tailored for researchers, scientists, and drug development professionals to help ensure the acquisition of high-quality, quantifiable data for their studies.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during this compound PET imaging experiments.
Issue 1: Blurring or smearing of brain structures in the reconstructed PET image, leading to inaccurate quantification.
-
Question: My this compound PET images of the brain appear blurry, and the standardized uptake values (SUVs) seem lower than expected in key regions of interest. What could be the cause and how can I fix it?
-
Answer: This is a classic sign of patient motion artifact . Even small, involuntary head movements during the scan can lead to significant degradation of image quality and quantitative accuracy.[1] Since ¹¹C-UCB-J is used to quantify synaptic density, motion can blur the distinction between grey and white matter, leading to underestimation of tracer uptake in crucial grey matter regions.[2][3]
Troubleshooting Steps:
-
Visual Inspection: Review the dynamic frames of the PET acquisition. If motion has occurred, you will likely see a misalignment of the brain between frames.
-
Retrospective Motion Correction: If the data has already been acquired, it is crucial to apply motion correction algorithms during image reconstruction. Frame-based image registration is a common and effective technique.[4]
-
Experimental Protocol for Motion Correction:
-
Data Acquisition: Acquire PET data in list-mode, as this provides the flexibility for more advanced motion correction techniques.
-
Framing: Divide the list-mode data into short-duration frames (e.g., 30-60 seconds).
-
Image Registration: Select a reference frame (often an early frame with high signal-to-noise ratio) and co-register all other frames to it using a rigid transformation (3 translations and 3 rotations).
-
Reconstruction: Reconstruct the final image using the motion-corrected data. Many modern reconstruction algorithms, such as the motion-compensation ordered-subsets expectation maximization list-mode algorithm (MOLAR), can incorporate this correction directly.[5]
-
-
Issue 2: Artificially high or low signal in specific brain regions, not corresponding to expected physiology.
-
Question: We observe focal areas of unusually high (or low) tracer uptake in our this compound PET images that do not align with the expected distribution of synaptic density. What could be causing this?
-
Answer: This issue is often due to attenuation correction artifacts , which can be caused by a variety of factors, including metallic implants or misalignment between the PET and CT scans.[6][7] Attenuation correction is critical for accurate PET quantification, but errors in the attenuation map can lead to significant over- or under-estimation of tracer concentration.[7]
Troubleshooting Steps:
-
Review the CT Scan: Carefully examine the corresponding CT images for any potential sources of artifacts, such as dental fillings, surgical clips, or deep brain stimulation electrodes.[8][9] These high-density objects can cause streaking artifacts on the CT, which then propagate into the attenuation map.[6][10]
-
Check PET-CT Alignment: Verify the co-registration between the PET and CT images. Misalignment, often caused by patient movement between the two scans, can lead to incorrect attenuation correction, especially at the edges of the brain or near the skull.[6]
-
Utilize Non-Attenuation-Corrected Images: As a quality control step, always review the non-attenuation-corrected (NAC) PET images. While not quantitative, they can help determine if a "hot spot" is a true biological signal or an artifact of the correction process. If the high uptake is not present on the NAC images, it is likely an attenuation artifact.[11][12]
-
Metal Artifact Reduction (MAR): If metallic implants are present, use a CT reconstruction algorithm that incorporates MAR. These algorithms can significantly reduce the impact of metal-induced artifacts on the final PET image.[8][9][10]
-
Issue 3: Underestimation of tracer uptake in atrophied brain regions.
-
Question: In our studies of neurodegenerative diseases, we are finding that the apparent synaptic density in atrophied brain regions is very low. How can we be sure this is not just an artifact of the tissue loss?
-
Answer: This is a valid concern and is related to the partial volume effect (PVE) .[2][3] Due to the limited spatial resolution of PET scanners, the signal from a small or atrophied brain structure can be "diluted" by the lower signal from surrounding tissues (like cerebrospinal fluid), leading to an underestimation of the true tracer concentration.[2][3] This is particularly relevant for ¹¹C-UCB-J studies in conditions like Alzheimer's disease where significant gray matter atrophy occurs.[2][3][13]
Troubleshooting Steps:
-
High-Resolution Anatomical Imaging: Acquire a high-resolution structural MRI (e.g., T1-weighted) for each subject.
-
Partial Volume Correction (PVC): Apply a PVC algorithm during data processing. These methods use the high-resolution anatomical information from the MRI to correct for the PVE in the PET data. Several algorithms exist, such as the Müller-Gärtner (MG) and iterative Yang (IY) methods.[2][3][13]
-
Consider Algorithm Assumptions: Be aware that different PVC algorithms have different underlying assumptions and may yield slightly different results. The choice of algorithm should be justified based on the specific research question and the characteristics of the data.[2][3][13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in this compound PET imaging?
A1: The most common artifacts in this compound PET, similar to other PET imaging modalities, stem from patient motion, errors in CT-based attenuation correction (especially from metallic implants or PET-CT misregistration), and the partial volume effect, particularly in studies involving brain atrophy.[1][2][3][6]
Q2: How can we proactively minimize motion artifacts in our this compound PET studies?
A2: Proactive measures are key. Ensure the patient is comfortable and well-instructed to remain still. Use head holders and other immobilization devices. For long dynamic scans, consider acquiring the data in list-mode to allow for more robust motion correction during post-processing.[5] Explaining the importance of remaining still to the patient can also be very effective.
Q3: Can contrast agents used in CT scans affect this compound PET quantification?
A3: Yes, high concentrations of iodinated contrast agents can lead to artificially high values in the CT-based attenuation map. This, in turn, can cause an overestimation of tracer uptake in the corresponding PET image, creating a potential false positive.[11][14] If a contrast-enhanced CT is necessary for diagnostic purposes, it is best to acquire a separate low-dose, non-contrast CT for the purpose of attenuation correction.[14]
Q4: What is the impact of patient size on this compound PET image quality?
A4: As with other PET imaging, larger patient size can lead to increased photon attenuation, which can decrease image clarity and quality if scanning parameters are not adjusted.[14] This is generally less of a concern for brain imaging with ¹¹C-UCB-J compared to whole-body imaging, but it is still a factor to be aware of.
Quantitative Data Summary
The following table summarizes the impact of different motion correction techniques on the quantification of ¹¹C-UCB-J PET data, highlighting the importance of correcting for patient motion.
| Tracer | Motion Correction Technique | Bias in Quantification (% ± SD) |
| ¹¹C-UCB-J | No Motion Correction (NMC) | -20.5% ± 15.8% |
| ¹¹C-UCB-J | Frame-based Image Registration (FIR) | -6.2% ± 11.0% |
| ¹¹C-UCB-J | Centroid of Distribution (COD) | 3.7% ± 5.4% |
| Data adapted from a study comparing different motion correction techniques.[4] |
Visualizations
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positron emission tomography (PET) attenuation correction artefacts in PET/CT and PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hug.ch [hug.ch]
- 9. hug.ch [hug.ch]
- 10. Deep learning–based metal artefact reduction in PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. radiopaedia.org [radiopaedia.org]
- 12. radiopaedia.org [radiopaedia.org]
- 13. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Motion Correction for UCB-J PET
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UCB-J PET imaging. The following information is designed to help you address specific issues related to motion artifacts that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is motion correction crucial for this compound PET imaging?
A1: Patient motion during a this compound PET scan can lead to significant image blurring, artifacts, and inaccurate quantification of synaptic vesicle glycoprotein (B1211001) 2A (SV2A) density.[1][2] Motion can cause misalignment between the PET emission data and the attenuation correction scan (CT or MR), leading to incorrect attenuation correction and flawed quantitative results.[2] For accurate and reliable measurement of SV2A binding, which is critical for studying neurodegenerative diseases, motion correction is an essential step in the image processing pipeline.[1]
Q2: What are the common sources of motion in this compound PET scans?
A2: Motion during a PET scan can be either voluntary or involuntary. Voluntary motion includes fidgeting, swallowing, or repositioning of the head. Involuntary motion includes respiratory and cardiac cycles, as well as subtle drifts and tremors, which can be more pronounced in patient populations with neurological disorders.
Q3: What are the typical signs of motion artifacts in my this compound PET images?
A3: Motion artifacts can manifest in several ways, including:
-
Image Blurring: A general loss of sharpness and detail in the reconstructed images.
-
"Ringing" or "Ghosting" Artifacts: Faint outlines of the head or internal structures appearing displaced from their actual location.
-
Distorted Anatomy: The shape and size of brain structures may appear altered.
-
Misalignment with Anatomical Scans: Poor co-registration between the PET data and the corresponding CT or MR images.
Q4: Can motion artifacts affect the quantitative accuracy of my this compound PET data?
Troubleshooting Guides
Issue 1: Blurry or Ghosted Images
Symptom: Your reconstructed this compound PET images appear blurry, and you may see faint "ghost" images or ringing artifacts.
Possible Cause: Significant patient head motion occurred during the scan.
Troubleshooting Steps:
-
Review Raw Data: If possible, review the dynamic frames of the raw PET data to visually inspect for inter-frame motion.
-
Implement Motion Correction Algorithms: Apply a retrospective motion correction algorithm to your data. Common approaches include:
-
Frame-to-Frame Registration: This involves aligning each dynamic frame to a reference frame (e.g., the first frame or a motion-free average).
-
Event-Based Motion Correction: If you have access to a motion tracking system (e.g., Polaris Vicra), you can perform event-by-event motion correction during image reconstruction.[1] The Motion Compensation OSEM List-mode Algorithm for Resolution-recovery reconstruction (MOLAR) is an example of an algorithm that can incorporate this type of correction.[3]
-
-
Data-Driven Gating: For periodic motion like respiration, data-driven gating techniques can be employed to select and reconstruct data from specific phases of the motion cycle.
-
Re-evaluate Scan Protocol: If motion is a persistent issue, consider strategies to minimize patient movement during acquisition, such as using head restraints or providing clear instructions to the patient.
Issue 2: Inaccurate Quantification and High Variability
Symptom: You observe high variability in your quantitative results (e.g., BPND) across subjects or in test-retest studies, and the values are inconsistent with expected outcomes.
Possible Cause: Uncorrected or inadequately corrected motion is introducing quantitative errors.
Troubleshooting Steps:
-
Verify Motion Correction Implementation: Double-check the parameters and settings of your motion correction software to ensure they are appropriate for your data.
-
Compare Corrected and Uncorrected Data: Analyze both the motion-corrected and uncorrected datasets to assess the impact of the correction on your quantitative results. As shown in the table below, motion correction can significantly reduce the variability of measurements.
-
Assess Attenuation Correction: Motion can cause misalignment between the PET emission and transmission (CT/MR) scans, leading to errors in attenuation correction. Visually inspect the alignment of your PET and anatomical images. If misalignment is apparent, you may need to co-register the images before applying attenuation correction.
-
Consider Partial Volume Correction (PVC): While distinct from motion correction, partial volume effects can also impact quantification, especially in atrophied brains. After successful motion correction, applying a validated PVC method may further improve quantitative accuracy.[1][4]
Quantitative Data Summary
The following table summarizes the impact of motion correction on quantitative measures in PET studies, including a specific example for this compound.
| Tracer | Motion Correction Technique | Metric | Improvement with Motion Correction |
| ¹¹C-UCB-J | Modeling of motion within a direct reconstruction approach | Coefficient of Variation | 30%–36% decrease |
| ¹¹C-AFM | Modeling of motion within a direct reconstruction approach | Coefficient of Variation | 39%–43% decrease |
| Simulated | Modeling of motion within a direct reconstruction approach | Coefficient of Variation | 35%–48% decrease |
| ¹⁸F-FDG | Frame-based Image Registration | Brain Region Error | -0.3 ± 2.8% |
| ¹¹C-RAC | Frame-based Image Registration | Brain Region Error | -0.4 ± 3.2% |
Experimental Protocols
Example Protocol for Motion-Corrected this compound PET Imaging
This protocol is a generalized example based on published studies.[1][5] Specific parameters should be optimized for your scanner and research question.
-
Patient Preparation:
-
Obtain informed consent.
-
Position the patient comfortably on the scanner bed to minimize movement. A head holder or other restraints may be used.
-
If using an external motion tracking system, place the tracking markers on the patient's head.
-
-
Tracer Injection:
-
Administer a bolus injection of ¹¹C-UCB-J.
-
-
PET Data Acquisition:
-
Anatomical Scan:
-
Acquire a high-resolution T1-weighted MRI scan for anatomical reference and attenuation correction (if using a PET/MR scanner). Alternatively, a low-dose CT scan can be used for attenuation correction on a PET/CT scanner.
-
-
Image Reconstruction:
-
Reconstruct the dynamic PET data into a series of time frames (e.g., 6 x 30s, 3 x 1min, 2 x 2min, 10 x 5min).[1]
-
Apply corrections for attenuation, scatter, randoms, and dead time.
-
Incorporate motion correction into the reconstruction process. For example, use the MOLAR algorithm with event-by-event motion correction based on the recorded motion tracking data.[1][3]
-
-
Post-Reconstruction Processing:
-
If motion tracking data is unavailable, perform frame-to-frame registration of the reconstructed dynamic images.
-
Co-register the motion-corrected PET images to the anatomical MRI.
-
Perform kinetic modeling to generate parametric images of interest (e.g., VT, BPND).
-
Visualizations
Caption: Workflow for Motion-Corrected this compound PET.
Caption: Troubleshooting Motion in this compound PET.
References
- 1. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 3. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low signal-to-noise in UCB-J scans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UCB-J scans for synaptic density imaging.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the potential causes of a low signal-to-noise ratio (SNR) in my this compound PET scans?
A low signal-to-noise ratio can be attributed to several factors throughout the experimental workflow, from radiotracer administration to data analysis. Key areas to investigate include:
-
Radiotracer Issues:
-
Low radiotracer purity or specific activity.
-
Incorrect injected dose, which might be too low for adequate signal detection.
-
-
Image Acquisition Parameters:
-
Subject-Specific Factors:
-
Data Processing and Analysis:
Q2: How can I troubleshoot and improve a low SNR in my this compound scan data?
To address a low SNR, a systematic approach to troubleshooting is recommended. The following workflow outlines key steps to identify and resolve the issue.
Troubleshooting workflow for low SNR.
Q3: What is the recommended scan duration for [11C]this compound PET imaging?
Studies have shown that a scan duration of 60 minutes is generally sufficient for reliable estimation of the total distribution volume (VT) and the tracer delivery rate (K1) in both mice and humans.[1][2] Extending the scan to 90 or 120 minutes does not significantly alter these key outcome measures.[1][3]
Q4: Which kinetic model is most appropriate for analyzing [11C]this compound PET data?
The one-tissue compartmental model (1TCM) has been demonstrated to be a robust and reliable method for quantifying [11C]this compound binding in the brain.[1][2] While a two-tissue compartmental model (2TCM) can also be used, the parameters it estimates, particularly k3 and k4, may have low reliability.[1] The 1TCM provides comparable VT values to the 2TCM with better performance for estimating K1.[1][2]
Experimental Protocols
A generalized experimental workflow for a [11C]this compound PET scan is outlined below. Adherence to a standardized protocol is crucial for minimizing variability and ensuring high-quality data.
[11C]this compound PET experimental workflow.
Detailed Methodologies:
-
Radiotracer Synthesis: [11C]this compound should be synthesized according to established protocols, followed by quality control to ensure high radiochemical purity and specific activity.
-
Subject Preparation: For quantitative studies requiring an arterial input function, subjects should be prepared with an arterial line for blood sampling.
-
Transmission Scan: A transmission scan is performed prior to tracer injection for attenuation correction of the emission data.[4][5]
-
Tracer Injection: A bolus of [11C]this compound is injected intravenously. The injected mass should be kept low (e.g., < 10 µg) to avoid occupying a significant fraction of the SV2A binding sites.[3]
-
Dynamic PET Acquisition: Dynamic emission data is acquired in list mode for a duration of at least 60 minutes.[1][2][3]
-
Arterial Blood Sampling: If an arterial input function is being used, blood samples are collected at specified time points throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[3][4]
-
Image Reconstruction: PET data is reconstructed into a series of time frames, with appropriate corrections for attenuation, scatter, and random coincidences.
-
Kinetic Modeling: Regional time-activity curves are generated and fitted using a one-tissue compartmental model (1TCM) with the metabolite-corrected arterial plasma concentration as the input function to estimate the total distribution volume (VT).[1][2][3]
Data Summary
The following table summarizes key quantitative parameters from [11C]this compound PET studies.
| Parameter | Typical Value/Range | Species | Notes | Reference |
| Injected Mass | < 10 µg | Human | To ensure <1% SV2A occupancy. | [3] |
| Scan Duration | 60 min | Human, Mouse | Sufficient for reliable VT and K1 estimation. | [1][2] |
| Parent Fraction at 15 min | 22.5 ± 4.2% | Mouse | Indicates relatively rapid metabolism. | [1][2] |
| Parent Fraction at 15 min | 36 ± 13% | Human | Metabolism is fairly quick. | [3] |
| Plasma Free Fraction (fp) | 0.32 ± 0.01 | Human | [3] | |
| Kinetic Model | 1TCM | Human, Mouse | Preferred for robust VT and K1 estimation. | [1][2] |
Principle of [11C]this compound PET Imaging
[11C]this compound is a radioligand that specifically binds to the Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A), which is ubiquitously expressed in synapses. The amount of [11C]this compound binding in the brain, as measured by PET, is therefore a proxy for synaptic density.
Principle of [11C]this compound PET imaging.
References
- 1. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Linking resting-state network fluctuations with systems of coherent synaptic density: A multimodal fMRI and 11C-UCB-J PET study [frontiersin.org]
- 5. Identifying brain networks in synaptic density PET (11C-UCB-J) with independent component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UCB-J Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCB-J radiolabeling, with a focus on [¹¹C]this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during [¹¹C]this compound radiolabeling experiments in a question-and-answer format.
Synthesis & Radiochemical Yield Issues
Question 1: My radiochemical yield (RCY) of [¹¹C]this compound is consistently low or has failed completely. What are the potential causes and how can I troubleshoot this?
Answer: Low or failed radiochemical yield in [¹¹C]this compound synthesis is a common issue that can stem from several factors, primarily related to the precursor, reaction conditions, and the synthesis method itself.
Troubleshooting Steps:
-
Precursor Quality and Handling:
-
Precursor Stability: The originally used boronic acid precursor for [¹¹C]this compound synthesis is known to be unstable upon storage, leading to poor reproducibility and unreliable yields.[1] It is highly recommended to use the more stable trifluoroborate precursor.
-
Precursor Hydrolysis: The trifluoroborate precursor requires hydrolysis to the corresponding boronic acid, which is the reactive species in the Suzuki cross-coupling reaction.[1] Inadequate hydrolysis can significantly lower your yield. Some protocols suggest that the presence of 3-10% of the boronic acid in the reaction vessel is necessary for a successful reaction.[1] Consider implementing a pre-hydrolysis step by dissolving the precursor in HCl and methanol, followed by heating and drying.[2]
-
Commercial vs. In-house Precursor: Ensure the precursor is of high chemical purity. Commercially available precursors have been used successfully in optimized protocols.[3]
-
-
Reaction Conditions:
-
Solvent System: The solvent system plays a critical role. Replacing a DMF-water mixture with a THF-water mixture has been shown to significantly increase the RCY from less than 1% to as high as 16% in a two-step synthesis.[4] THF-water can facilitate the hydrolysis of the trifluoroborate precursor more effectively.[4]
-
Reaction Temperature: The optimal reaction temperature is crucial. While the original protocol suggested 100°C, an optimized procedure using a THF-water solvent system found 70°C to be optimal.[4][5] Overheating can lead to degradation of the precursor or product.
-
Reaction Time: A shortened reaction time of around 4-5 minutes at the optimal temperature is often sufficient for the ¹¹C-methylation reaction.[5]
-
-
Synthesis Method:
Question 2: I'm observing inconsistent radiochemical yields between different batches. What could be causing this variability?
Answer: Inconsistent yields are often traced back to variability in reagents and subtle changes in the experimental setup.
Troubleshooting Steps:
-
Precursor Batch Variation: If you synthesize your precursor in-house or use different batches from a commercial supplier, there might be variations in purity or composition (e.g., the ratio of trifluoroborate to boronic acid).
-
Reagent Quality: Ensure the quality and dryness of your solvents (especially DMF, if used) and other reagents like the palladium catalyst and base.[1]
-
[¹¹C]Methyl Iodide Quality: The quality and specific activity of your [¹¹C]methyl iodide are critical. Inconsistent production of the radiolabeling synthon will directly impact the final yield.[1]
-
Automated Synthesizer Performance: If using an automated synthesis module, check for consistent reagent delivery, heating, and transfer times. Leaks or blockages in the system can lead to variability.
Purification & Quality Control (QC) Issues
Question 3: My final [¹¹C]this compound product shows low radiochemical purity after HPLC purification. How can I improve this?
Answer: Low radiochemical purity indicates the presence of radioactive impurities that were not effectively separated from the final product.
Troubleshooting Steps:
-
Optimize HPLC Conditions:
-
Mobile Phase Composition: Adjust the gradient and composition of your mobile phase to improve the separation of [¹¹C]this compound from impurities.
-
Column Choice: Ensure you are using an appropriate HPLC column. A C18 column is commonly used for [¹¹C]this compound purification.[6]
-
Flow Rate: Optimize the flow rate to enhance resolution.
-
Peak Tailing: If you observe peak tailing for your product, it can lead to co-elution with impurities. Tailing can be caused by column degradation, inappropriate mobile phase pH, or interactions with active sites on the stationary phase.[1][7] Consider using a new column, adjusting the mobile phase pH, or using an end-capped column.[2]
-
-
Solid-Phase Extraction (SPE) Formulation:
-
Cartridge Conditioning: Ensure the SPE cartridge (e.g., tC18) is properly conditioned before loading the HPLC fraction.[4]
-
Elution Solvent: Use an appropriate volume and composition of the elution solvent to ensure complete recovery of [¹¹C]this compound while leaving impurities behind. Incomplete elution can result in low recovery.[4]
-
Question 4: The molar activity of my [¹¹C]this compound is lower than expected. What are the likely causes and solutions?
Answer: Low molar activity is due to the presence of a relatively high amount of the non-radioactive ("cold") this compound compound compared to the radiolabeled version.
Troubleshooting Steps:
-
High-Quality [¹¹C]Methyl Iodide: The primary contributor to low molar activity is often carrier carbon-12 introduced during the production of [¹¹C]CO₂ or [¹¹C]CH₄ in the cyclotron and subsequent synthesis of [¹¹C]methyl iodide. Optimizing the cyclotron target and synthon production is crucial.
-
Precursor Purity: Contamination of the precursor with cold this compound will directly lower the molar activity.
-
Reaction Vessel and Tubing: Residual cold this compound from previous runs can contaminate the synthesis. Thorough cleaning of the reaction vessel and tubing is essential.
-
Minimize Synthesis Time: A longer synthesis time allows for more radioactive decay, which will decrease the molar activity at the end of synthesis.
Question 5: My final product contains unacceptable levels of residual palladium. How can I address this?
Answer: Palladium is a catalyst used in the Suzuki cross-coupling reaction and must be removed from the final product.
Troubleshooting Steps:
-
Effective Purification: Both semi-preparative HPLC and subsequent SPE purification are critical for removing the palladium catalyst.[5] Ensure your purification methods are robust.
-
Catalyst Loading: While not extensively documented for this specific reaction, using the minimum effective amount of palladium catalyst can help reduce the final concentration that needs to be removed.
-
Quality Control: Use methods like inductively coupled plasma atomic emission spectroscopy (ICP-AES) to quantify the palladium concentration in your final product to ensure it is below acceptable limits (e.g., < 2 ppb has been reported).[5]
Data Presentation
Table 1: Comparison of [¹¹C]this compound Synthesis Methods and Outcomes
| Parameter | Original Two-Step Method | Optimized Two-Step Method | Optimized One-Step Method |
| Solvent | DMF-water | THF-water | THF-water |
| Reaction Temperature | 100°C[2] | 70°C[4] | 70°C[5] |
| Reaction Time | 5 minutes[2] | 5 minutes | 4 minutes[5] |
| Radiochemical Yield (RCY) | < 1%[4] | 16 ± 5%[4] | 39 ± 5%[2] |
| Molar Activity (EOS) | Not consistently reported | Not consistently reported | 390 ± 180 GBq/μmol[5] |
| Radiochemical Purity | > 98% | > 99% | > 99%[5] |
Note: RCY is based on [¹¹C]methyl iodide. EOS = End of Synthesis.
Experimental Protocols
Detailed Methodology for Optimized One-Step [¹¹C]this compound Synthesis
This protocol is based on a simplified and high-yield method described in the literature.[2][5]
Reagents and Materials:
-
Trifluoroborate precursor ((R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
P(o-tol)₃ (Tri(o-tolyl)phosphine)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, HPLC grade
-
[¹¹C]Methyl Iodide
-
tC18 Sep-Pak cartridge
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Reagent Preparation: In a reaction vial, dissolve Pd₂(dba)₃ (0.4 mg), P(o-tol)₃ (0.5 mg), potassium carbonate (1.0 mg), and the trifluoroborate precursor (1.1 mg) in a mixture of THF (350 µL) and water (40 µL).
-
[¹¹C]Methyl Iodide Trapping: Trap the freshly produced [¹¹C]methyl iodide in the reaction vial containing the reagent mixture at room temperature.
-
Reaction: Heat the reaction vial at 70°C for 4 minutes.
-
Purification (Semi-preparative HPLC):
-
Quench the reaction with a suitable solvent (e.g., 1.6 mL 1N HCl).[2]
-
Inject the crude reaction mixture onto a semi-preparative HPLC system (e.g., C18 column).
-
Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer) to separate [¹¹C]this compound from unreacted precursors and byproducts.
-
Collect the fraction containing the [¹¹C]this compound peak.
-
-
Formulation (Solid-Phase Extraction):
-
Dilute the collected HPLC fraction with water.
-
Pass the diluted fraction through a pre-conditioned tC18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove residual HPLC solvents.
-
Elute the [¹¹C]this compound from the cartridge with ethanol (e.g., 0.3 mL) followed by PBS to obtain the final injectable solution.
-
-
Quality Control:
-
Radiochemical Purity: Analyze an aliquot of the final product using analytical HPLC with a radioactivity detector. The radiochemical purity should be >99%.[5]
-
Molar Activity: Determine the concentration of this compound using analytical HPLC with a UV detector calibrated with a standard of known concentration. Measure the radioactivity of the sample and calculate the molar activity.
-
Residual Solvents: Analyze for residual solvents (e.g., ethanol, THF) using gas chromatography to ensure they are within acceptable limits.
-
Palladium Content: Measure the residual palladium concentration using ICP-AES.
-
Visualizations
Caption: A flowchart of the optimized one-step [¹¹C]this compound radiosynthesis and purification process.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. Improved synthesis of SV2A targeting radiotracer [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmaguru.co [pharmaguru.co]
Technical Support Center: Partial Volume Correction for UCB-J PET
Welcome to the technical support center for partial volume correction (PVC) methods in ¹¹C-UCB-J PET imaging. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the partial volume effect (PVE) and why is it important for ¹¹C-UCB-J PET?
The partial volume effect (PVE) is an artifact in PET imaging caused by the limited spatial resolution of the scanner (typically 5-6 mm).[1] This means the signal in any given voxel is an average of the tracer concentration from the tissue within that voxel and the surrounding tissues.[1]
This is critical for ¹¹C-UCB-J PET, which measures synaptic vesicle glycoprotein (B1211001) 2A (SV2A) to indicate synaptic density, for two main reasons:
-
Spill-over: In brain imaging, the signal from gray matter (GM), where SV2A is concentrated, can "spill out" into adjacent low-uptake areas like cerebrospinal fluid (CSF), leading to an underestimation of synaptic density. Conversely, signal from adjacent white matter (WM) can "spill-in," causing contamination.[2]
-
Atrophy: In neurodegenerative diseases like Alzheimer's, brain atrophy reduces the volume of gray matter structures. This volume decrease makes these smaller structures more susceptible to PVE, confounding the measurement of true synaptic density changes.[3][4] A decrease in the PET signal could be due to a combination of actual synaptic loss and this volume reduction effect.[3][4][5][6]
Correcting for PVE is therefore essential to decouple the effects of tissue loss from the actual changes in SV2A density, allowing for a more accurate quantification.[3][4]
Q2: What are the main types of PVC methods available?
PVC methods are typically applied after image reconstruction and can be broadly categorized into two groups, both of which require high-resolution anatomical images (like MRI or CT) for guidance.[7]
-
Region-Based (or ROI-Based) Methods: These methods correct the mean tracer concentration for a specific region of interest (ROI).[3] They model the "spill-over" effects between multiple predefined regions. The Geometric Transfer Matrix (GTM) method is a widely used example.[3][8] The primary output is a single corrected mean value for each region, not a corrected image.[3]
-
Voxel-Based Methods: These methods perform PVC for each individual voxel in the image, generating a new, corrected PET image.[3] Examples include the Müller-Gärtner (MG) and Iterative Yang (IY) methods.[5][6] These techniques often make assumptions about uniform tracer uptake within specific tissue types (e.g., all gray matter).[9]
The choice between methods depends on the research question. If only regional mean values are needed, region-based methods are suitable. If a corrected image for voxel-wise analysis is required, a voxel-based method should be used.
Q3: Which PVC method should I choose for my ¹¹C-UCB-J study?
The optimal PVC method depends on your specific research goals and the assumptions of each algorithm. For ¹¹C-UCB-J studies in Alzheimer's disease, research suggests that the Iterative Yang (IY) method may be preferable to the Müller-Gärtner (MG) method.[3][5][6]
-
Iterative Yang (IY): This method accounts for spill-over between different regions, which may provide a more accurate correction.[3] Studies have shown that for ¹¹C-UCB-J, the less stringent assumptions of the IY method support its use over MG.[3][5][6] In hippocampal measurements, for instance, the IY method increased the significance of group differences between Alzheimer's patients and controls, whereas the MG method reduced it.[5][6]
-
Müller-Gärtner (MG): This is a classic voxel-based method. While effective, it may increase gray matter binding values more than the IY method due to different underlying assumptions.[5][6]
-
Geometric Transfer Matrix (GTM): This region-based method corrects for signal wash-in and wash-out between neighboring regions.[8] However, some studies have found that GTM can have worse precision and amplify noise in longitudinal measurements compared to other methods.[10] A symmetric version (sGTM) has been developed to improve precision and robustness.[11]
Below is a decision-making workflow to help select an appropriate PVC method.
Troubleshooting Guide
Q4: My PVC-corrected data appears noisy. What can I do?
Noise amplification is a common issue with PVC methods, especially in smaller regions or with methods that involve deconvolution.
-
Check Point Spread Function (PSF) Estimation: The accuracy of the PVC heavily relies on the estimated PSF of your scanner. An incorrect PSF (e.g., wrong full-width at half-max, FWHM) can lead to errors. Ensure you are using the correct, empirically measured PSF for your specific scanner. Some studies test multiple PSFs (e.g., 2.5, 3.0, and 3.5 mm) to assess the impact of this parameter.[4]
-
Evaluate Your Method: Some methods are more prone to noise. For instance, GTM has been shown to have lower precision in longitudinal amyloid PET studies compared to other approaches.[10] The symmetric GTM (sGTM) method was developed to offer better precision and noise propagation.[11]
-
Image Registration: Ensure that the structural MRI is perfectly co-registered to the PET image. Misalignment is a major source of error in PVC.
-
Segmentation Accuracy: The accuracy of the tissue segmentation (GM, WM, CSF) from the MRI is crucial. Errors in segmentation will propagate and be amplified by the PVC algorithm. Manually inspect the quality of your segmentations.
Q5: After PVC, the differences between my study groups decreased. Is this normal?
This can happen and depends on the brain region and the PVC method used. In a study comparing Alzheimer's patients and controls, both MG and IY methods reduced the between-group differences in most regions.[3][5][6] However, in the hippocampus, a key region for Alzheimer's pathology, the IY method actually increased the significance of the group difference, while the MG method reduced it.[3][5][6]
This highlights the importance of understanding the assumptions of your chosen PVC method and how it interacts with regional atrophy and tracer distribution. The goal of PVC is to improve accuracy, which may not always mean increasing the statistical significance of group differences.
Quantitative Data Summary
The following tables summarize the impact of different PVC methods on ¹¹C-UCB-J binding potential (BP_ND_) and total distribution volume (V_T_) in studies comparing cognitively normal (CN) individuals and Alzheimer's disease (AD) patients.
Table 1: Impact of PVC on ¹¹C-UCB-J Total Distribution Volume (V_T_) (mL/cm³) Data extracted from Lu et al. (2021)[3]
| Brain Region | Method | Cognitively Normal (Mean ± SD) | Alzheimer's Disease (Mean ± SD) |
| Amygdala | No PVC | 17.79 ± 2.29 | 15.32 ± 3.16 |
| MG | 22.56 ± 3.12 | 20.24 ± 3.61 | |
| IY | 19.95 ± 2.77 | 17.45 ± 3.47 | |
| Hippocampus | No PVC | 13.91 ± 1.83 | 11.10 ± 2.26 |
| MG | 18.91 ± 2.68 | 15.54 ± 2.50 | |
| IY | 15.71 ± 2.06 | 12.29 ± 2.45 | |
| Entorhinal | No PVC | 13.43 ± 2.09 | 10.83 ± 2.21 |
| MG | 18.52 ± 2.92 | 16.29 ± 2.60 | |
| IY | 15.38 ± 2.43 | 12.36 ± 2.42 |
Table 2: Impact of PVC on ¹¹C-UCB-J Binding Potential (BP_ND_) Data extracted from Lu et al. (2021)[3]
| Brain Region | Method | Cognitively Normal (Mean ± SD) | Alzheimer's Disease (Mean ± SD) |
| Amygdala | No PVC | 3.41 ± 0.47 | 2.86 ± 0.74 |
| MG | 4.59 ± 0.64 | 4.10 ± 0.81 | |
| IY | 3.94 ± 0.59 | 3.41 ± 0.87 | |
| Hippocampus | No PVC | 2.43 ± 0.43 | 1.78 ± 0.54 |
| MG | 3.73 ± 0.57 | 3.09 ± 0.63 | |
| IY | 2.89 ± 0.48 | 2.08 ± 0.61 | |
| Entorhinal | No PVC | 2.32 ± 0.49 | 1.79 ± 0.49 |
| MG | 3.67 ± 0.63 | 3.24 ± 0.59 | |
| IY | 2.82 ± 0.55 | 2.09 ± 0.55 |
Experimental Protocols
Protocol 1: General Workflow for Applying PVC to ¹¹C-UCB-J PET Data
This protocol outlines the key steps for applying post-reconstruction PVC. It assumes you have acquired dynamic ¹¹C-UCB-J PET data and a corresponding high-resolution T1-weighted MRI for each subject.
Methodology Details:
-
PET Data Acquisition: Acquire dynamic PET scans for 90-120 minutes following a bolus injection of ¹¹C-UCB-J.[12][13]
-
MRI Acquisition: Obtain a high-resolution T1-weighted anatomical MRI for each subject.
-
PET Reconstruction: Reconstruct dynamic PET data into multiple frames. Motion correction algorithms (e.g., MOLAR) should be applied.[13]
-
Co-registration: Rigidly co-register the individual's MRI to their PET space. This is often done by aligning the MRI to a mean image of the dynamic PET frames.
-
MRI Segmentation: Use software like FreeSurfer or SPM to segment the MRI into gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF) probability maps.[4] This step also involves parcellating the brain into anatomical regions of interest (ROIs).
-
PSF Determination: The point spread function (PSF), which describes the scanner's spatial resolution, must be known. This is typically characterized by a 3D Gaussian function with a specific full-width at half-maximum (FWHM), e.g., 3.0 mm.[4]
-
Apply PVC: Use a specialized software package to apply the chosen PVC method (e.g., Iterative Yang).[4] The inputs will be the dynamic PET frames, the segmented MRI and ROI masks, and the scanner's PSF. The correction should be applied to each dynamic frame individually.[4]
-
Generate Corrected TACs: Using the corrected PET images, extract the mean radioactivity concentration from each ROI for each time frame to generate corrected time-activity curves (TACs).
-
Kinetic Modeling: Apply a suitable kinetic model, such as the one-tissue compartment model (1TCM), to the corrected TACs to derive quantitative outcome measures like V_T_ (total distribution volume) and BP_ND_ (nondisplaceable binding potential).[4][14]
References
- 1. Partial Volume Correction in Quantitative Amyloid Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Partial Volume Correction Increases the Sensitivity of 18F-Florbetapir-Positron Emission Tomography for the Detection of Early Stage Amyloidosis [frontiersin.org]
- 3. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 5. researchgate.net [researchgate.net]
- 6. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partial Volume Correction in PET Imaging | Radiology Key [radiologykey.com]
- 8. A Comparison of Partial Volume Correction Techniques for Measuring Change in Serial Amyloid PET SUVR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voxel-based partial volume correction of PET images via subtle MRI guided non-local means regularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparison of Partial Volume Correction Techniques for Measuring Change in Serial Amyloid PET SUVR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Symmetric geometric transfer matrix partial volume correction for PET imaging: principle, validation and robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
Technical Support Center: UCB-J Binding Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the impact of patient medication on UCB-J binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary binding target?
A1: this compound is a selective, high-affinity radioligand used in Positron Emission Tomography (PET) imaging.[1] Its primary binding target is the Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A), a protein found in the membranes of presynaptic vesicles throughout the brain.[2][3] Because SV2A is ubiquitously expressed in synapses, this compound is used as an in-vivo biomarker to measure synaptic density.[4][5]
Q2: Which types of patient medications are most likely to interfere with this compound binding?
A2: Medications that target SV2A will directly compete with this compound for its binding site. The most common class of drugs known to do this are certain anti-seizure drugs (ASDs), also called antiepileptic drugs (AEDs).[6][7] Key examples include:
-
Levetiracetam (B1674943) (Keppra®)[8][9]
-
Brivaracetam (B1667798) (Briviact®)[8][10]
These drugs bind to SV2A as their primary mechanism of action.[6][11] Other AEDs that do not target SV2A have been shown not to compete for the binding site.[9]
Q3: Does the functional state of the brain (e.g., neuronal firing) affect this compound binding?
A3: No, current research indicates that this compound binding is not significantly affected by acute changes in physiological brain activation. Studies using visual stimulation tasks to increase neuronal firing found no change in this compound's volume of distribution (VT) or binding potential.[12][13] This supports the interpretation of this compound binding as a stable, static measure of SV2A protein density, rather than a dynamic measure of synaptic activity.[12]
Q4: Can this compound be used to measure how much of a drug is bound to SV2A in the brain?
A4: Yes, PET imaging with this compound is a valuable tool for determining the in-vivo occupancy of SV2A by drugs like Levetiracetam and Brivaracetam.[5][10] By performing a baseline PET scan and another scan after drug administration, researchers can quantify the reduction in this compound binding. This displacement allows for the calculation of the percentage of SV2A sites occupied by the therapeutic drug.[10][14]
Troubleshooting Guide
Q5: We observed a significantly lower-than-expected this compound signal across all brain regions in a patient. What are the potential causes?
A5: A global reduction in this compound signal is often due to the presence of a competing ligand.
-
Verify Patient Medication: The most likely cause is that the patient is taking an SV2A-targeting medication such as Levetiracetam or Brivaracetam.[6][10] These drugs will occupy the SV2A binding sites, preventing the [11C]this compound tracer from binding. It is critical to obtain a complete and accurate medication history from the patient.
-
Previous Tracer Administration: If the study involves multiple scans, ensure there is no carryover effect from a previous high-mass injection of unlabeled this compound or another SV2A ligand. While typical tracer doses are very low (<1% occupancy), an accidental high-mass injection could saturate the target.[15]
-
Radiotracer Issues: Confirm the radiochemical purity and specific activity of the [11C]this compound injection. Poor synthesis or degradation can lead to a lower effective dose of the active tracer.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
- 5. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 6. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SV2A: More Than Just a New Target for AEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SV2A Ligands: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 9. pnas.org [pnas.org]
- 10. Drug characteristics derived from kinetic modeling: combined 11C-UCB-J human PET imaging with levetiracetam and brivaracetam occupancy of SV2A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are SV2A modulators and how do they work? [synapse.patsnap.com]
- 12. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
Reducing inter-subject variability in UCB-J studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing [11C]UCB-J Positron Emission Tomography (PET) for synaptic density imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize inter-subject variability and enhance the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-subject variability in our [11C]this compound PET scan results. What are the primary sources of this variation?
A1: High inter-subject variability in [11C]this compound PET studies can obscure true biological effects and complicate data interpretation. The sources of this variability are multifactorial and can be broadly categorized into three groups:
-
Intrinsic (Subject-Specific) Factors: These are biological characteristics inherent to the individual subject.[1][2][3] Key factors include:
-
Genetics: Genetic polymorphisms can influence the expression of SV2A, the target of [11C]this compound, as well as the activity of drug-metabolizing enzymes that affect the radioligand's pharmacokinetics.[1][2]
-
Age and Sex: Natural variations in synaptic density and brain structure related to age and sex can contribute to differences in tracer uptake.[1][2]
-
Disease Status: The underlying pathology of a disease and its stage can significantly impact synaptic density, leading to high variability, especially in patient populations.[4] Co-morbidities can also play a role.[4]
-
-
Extrinsic (Environmental) Factors: These relate to external influences on the subject.
-
Diet and Medications: Concomitant medications and dietary habits can alter physiology and tracer kinetics.[1][2][4]
-
Lifestyle: Factors such as smoking or caffeine (B1668208) intake can have physiological effects that may introduce variability.[5]
-
-
Procedural (Experimental) Factors: These arise from the way the experiment is conducted.
-
Protocol Adherence: Inconsistencies in experimental procedures are a major source of variance.[6][7][8] This includes variations in tracer injection, scan timing, and subject handling.
-
Data Acquisition and Analysis: Differences in PET scanner calibration, image reconstruction methods, and the choice of reference region for kinetic modeling can introduce significant variability.[9]
-
Measurement Error: Imprecise measurement techniques and instruments can add noise to the data.[10]
-
Q2: What is the expected test-retest variability for [11C]this compound, and what does it tell us?
A2: [11C]this compound exhibits excellent test-retest reproducibility. Studies have shown a low test-retest variability of 3-9% for the total volume of distribution (VT) across various brain regions.[9] The plasma free fraction (fP) of [11C]this compound also shows high reproducibility.[11]
This high reproducibility indicates that the radioligand itself provides stable and consistent measurements within the same subject under identical conditions. Therefore, high inter-subject variability is less likely to be caused by the tracer's properties and more likely due to the intrinsic, extrinsic, and procedural factors mentioned in Q1. The very low inter-subject variability in healthy subjects also suggests that SV2A is highly conserved.[11]
Q3: How can we proactively design our [11C]this compound studies to minimize inter-subject variability from the outset?
A3: A robust study design is the most effective strategy for controlling variability.[10] Key considerations include:
-
Homogeneous Sample Selection: When appropriate for the research question, selecting a more homogeneous sample of subjects (e.g., tighter age range, specific disease stage) can reduce baseline differences.[10]
-
Within-Subject Designs: This design, where each participant serves as their own control (e.g., in test-retest studies or longitudinal assessments), is powerful for controlling for inter-subject differences.[10]
-
Standardization and SOPs: Develop and strictly adhere to Standard Operating Procedures (SOPs) for every phase of the experiment, from subject recruitment and preparation to data analysis.[6][7][12]
-
Randomization: Randomize subjects to different experimental groups to prevent systematic bias.[12]
-
Blinding: Implement double-blinding where possible to prevent observer or participant bias from introducing systematic variability.[10]
Troubleshooting Guides
Problem: My quantitative data for [11C]this compound binding (VT) shows a wide spread, making group comparisons difficult.
This guide provides a systematic approach to identifying and mitigating sources of high variance in your quantitative outcomes.
Step 1: Audit Your Experimental Protocol
Inconsistent procedures are a primary source of experimental noise.[6][8] A rigorous audit of your protocol adherence is the first step.
Detailed Protocol for Standardization:
-
Subject Preparation:
-
Fasting: Mandate a consistent pre-scan fasting period (e.g., 6-8 hours) for all subjects to standardize metabolic state.
-
Medication/Dietary Restrictions: Provide subjects with a clear, written list of restricted medications (e.g., those affecting the CNS) and substances (e.g., caffeine, alcohol, nicotine) and a defined washout period.
-
Resting Period: Ensure a consistent quiet resting period (e.g., 20-30 minutes) in a controlled environment before scanning to minimize anxiety and physiological fluctuations.
-
-
Radioligand Administration:
-
Dose Calculation: Use a precise formula based on subject body weight and ensure accurate measurement of injected radioactivity and mass.
-
Injection Procedure: Standardize the injection method (e.g., intravenous bolus followed by saline flush) and timing. Use a fresh syringe and needle for each subject.[12]
-
-
PET Data Acquisition:
-
Subject Positioning: Use laser guides and head restraints to ensure consistent and reproducible head positioning for every scan.
-
Scan Duration: Maintain a fixed scan duration for all subjects (e.g., 120 minutes).[11] Shortening acquisition time to 60 minutes has been shown to have a negligible effect on VT values, offering a potential point for standardization.[11]
-
Attenuation Correction: Perform a transmission scan for attenuation correction before each [11C]this compound injection.[11]
-
-
Arterial Blood Sampling:
-
Catheterization: Ensure consistent placement of the arterial line.
-
Sampling Schedule: Adhere to a strict, predefined schedule for drawing arterial blood samples to accurately capture the arterial input function.[13]
-
Sample Processing: Standardize the procedures for measuring radioactivity in whole blood and plasma, and for analyzing radiometabolites.
-
Step 2: Evaluate Your Data Analysis Pipeline
Variability can be introduced during the analysis phase. Ensure your methods are consistent and robust.
Data Analysis Checklist:
-
Region of Interest (ROI) Definition: Are you using a consistent, validated method for defining ROIs (e.g., automated anatomical labeling on co-registered MRI scans)? Manual ROI drawing can be a significant source of variability.
-
Kinetic Modeling:
-
Reference Region: The use of a reference region can introduce variability. While white matter in the centrum semiovale has been used, its uptake can be variable in elderly subjects with pathology.[9] Arterial input function-based modeling is preferred for absolute quantification.
-
Image Reconstruction: Use the same algorithm and corrections (e.g., for scatter, randoms, attenuation) for all scans.
Step 3: Analyze Subject Demographics and Characteristics
If procedural variability is ruled out, investigate intrinsic subject factors.
Covariate Analysis:
-
Perform statistical analyses (e.g., correlation, regression) to determine if factors like age, sex, disease severity, or genotype are significant covariates contributing to the variability in [11C]this compound binding.
-
If significant covariates are identified, they can be included in your statistical model to account for their effects, thereby reducing the unexplained variance and increasing the power of your study.
Quantitative Data Summary
The following tables summarize key quantitative data related to variability in this compound studies, extracted from published literature.
Table 1: Test-Retest Reproducibility of [11C]this compound Binding (VT)
| Brain Region | Test-Retest Variability (%) | Absolute Test-Retest Variability (%) |
| Various Gray Matter | 3 - 9% | Data Not Specified |
| Plasma Free Fraction (fP) | 0 ± 6% | 4 ± 4% |
| Source: Based on data from human PET studies, highlighting the excellent reproducibility of the tracer.[9][11] |
Table 2: Impact of Standard Operating Procedures (SOPs) on Experimental Variance
| Measurement | Coefficient of Variation (CV) without SOPs | Coefficient of Variation (CV) with SOPs |
| Manual Cell Count | 0.16 to 0.24 | 0.05 to 0.07 |
| Automated Cell Count | 0.07 to 0.30 | 0.02 to 0.04 |
| Source: Illustrative data from an in vitro study demonstrating that strict adherence to SOPs significantly reduces variance in experimental measurements.[7] |
Visualized Workflows and Concepts
Sources of Inter-Subject Variability
This diagram illustrates the primary factors that contribute to variability in experimental outcomes.
Caption: Major categories of factors contributing to inter-subject variability.
Workflow for Minimizing Variability
This workflow outlines a systematic process for reducing variability throughout the lifecycle of a this compound PET study.
Caption: A phased workflow for controlling variability in this compound PET studies.
References
- 1. Sources of interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sources of Interindividual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intersubject variation in the pharmacokinetics of haloperidol and reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 8. Reducing sources of variance in experimental procedures in in vitro research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of [11C]this compound and [18F]FDG PET in Alzheimer’s disease: A tracer kinetic modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Identifying brain networks in synaptic density PET (11C-UCB-J) with independent component analysis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the temporal resolution of UCB-J imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their UCB-J imaging experiments, with a specific focus on improving temporal resolution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal scan duration for [11C]this compound PET imaging to balance temporal resolution and data quality?
While initial protocols for [11C]this compound often involved scan durations of up to 120 minutes, studies have shown that shorter acquisition times are sufficient for reliable quantification.[1][2] A 60-minute scan duration has been demonstrated to provide reliable estimates for kinetic modeling in both plasma input and reference tissue models.[3][4][5] For simplified analysis using Standardized Uptake Value Ratios (SUVR), the 60 to 90-minute time window after tracer injection provides the best correlation with model-based binding potential, suggesting that a shorter, later scan can be sufficient for accurate quantification.[6]
Q2: How does the kinetic profile of [11C]this compound impact the temporal resolution of the imaging study?
[11C]this compound exhibits fast kinetics, which is advantageous for temporal resolution.[1][2][7] The tracer shows rapid uptake into the brain, with peak standardized uptake values occurring between 10 and 25 minutes post-injection.[1] This is followed by a steady decline in regional radioactivity starting around 20 minutes after injection.[1] These rapid kinetics mean that the key binding events occur relatively early, allowing for shorter dynamic scanning protocols compared to tracers with slower kinetics.[8]
Q3: Can I shorten the acquisition time from the standard 90 or 120 minutes without significantly affecting the results?
Yes, shortening the acquisition time is feasible and has been validated. Studies have shown that reducing the scan time from 120 minutes to 60 minutes has a negligible effect on the estimated volume of distribution (VT) values.[1][2] This indicates that for many applications, a 60-minute dynamic scan is adequate for robust quantification of [11C]this compound binding.[3][8]
Q4: What are the key considerations for dynamic scan data reconstruction to optimize for temporal resolution?
To achieve high temporal resolution, dynamic emission data should be reconstructed into a series of short frames, especially in the initial phase after tracer injection. A typical framing scheme might involve multiple short frames (e.g., 10-30 seconds) in the first few minutes, followed by progressively longer frames.[1][6][8] For instance, a 90-minute scan could be reconstructed into 39 frames of increasing length (e.g., 12x10s, 3x20s, 3x30s, 3x60s, 3x150s, 15x300s).[8] It is also crucial to use appropriate reconstruction algorithms, such as the 3D ordered subset expectation maximization (OSEM), and apply all necessary corrections for attenuation, scatter, and dead time.[6][8]
Troubleshooting Guide
Problem: Poor signal-to-noise ratio (SNR) in early, short-duration frames.
-
Possible Cause: Insufficient count statistics in very short time frames, which is a common trade-off when aiming for high temporal resolution.[9][10]
-
Solution:
-
Spatiotemporal Smoothing: Apply a spatiotemporal kernel method during image reconstruction. This approach borrows information from adjacent time frames and spatial neighbors to reduce noise while preserving temporal dynamics.[9][10]
-
Anatomical Priors: Incorporate anatomical information from a co-registered MRI scan during post-processing. MRI-guided methods can help denoise the PET data and reduce partial volume errors, which is especially beneficial for high-temporal-resolution functional PET (fPET).[11]
-
Frame Binning: If post-acquisition analysis reveals excessive noise, consider binning (summing) adjacent short frames to create frames with better statistics for certain analyses, though this will reduce temporal resolution.
-
Problem: Motion artifacts are corrupting the dynamic scan data.
-
Possible Cause: Patient movement during the scan is a common source of artifacts in PET imaging and can lead to misregistration between frames and inaccurate quantification.[12]
-
Solution:
-
Patient Comfort and Instruction: Ensure the patient is comfortable and well-instructed on the importance of remaining still.[12]
-
Motion Correction: Implement within-scan motion correction. This can be done using automated image registration tools that align each frame to a reference frame with a high signal-to-noise ratio.[13]
-
Data Review: Carefully review the reconstructed data for any signs of motion, such as blurring or misalignment, which may appear as dark lines or streaks.[12]
-
Problem: Inaccurate tracer uptake quantification due to attenuation correction errors.
-
Possible Cause: Misalignment between the PET emission scan and the CT transmission scan used for attenuation correction is a primary cause of this artifact.[12] This can also be caused by highly attenuating materials like bone or medical implants.[14]
-
Solution:
-
Verify PET/CT Alignment: Carefully review the alignment of the PET and CT images. Specialized software can often be used to correct for misregistration.[12]
-
Review Attenuation-Corrected and Non-Corrected Images: Compare the non-attenuation corrected (NAC) and attenuation-corrected (AC) images. Focal bright spots appearing only on the AC images can indicate an artifact.[12]
-
Optimize CT Parameters: Use appropriate CT acquisition parameters. While low-dose CT is sufficient for attenuation correction, the protocol should be optimized to minimize artifacts.[14]
-
Experimental Protocols
Protocol 1: Standard [11C]this compound PET Imaging Protocol for Humans
This protocol is synthesized from methodologies described in multiple human studies.[1][3][6]
-
Subject Preparation: Subjects should fast for at least 4 hours before the scan. An arterial cannula is inserted for blood sampling, and a venous catheter is placed for tracer injection.[3]
-
Transmission Scan: Before the tracer injection, a 6-minute transmission scan is performed for attenuation correction using a CT scanner.[1]
-
Tracer Injection: A bolus of [11C]this compound (e.g., 536 ± 192 MBq) is injected intravenously over 1 minute using an automated infusion pump.[6]
-
Dynamic PET Acquisition: Dynamic PET data is acquired in list-mode for 60-90 minutes immediately following the injection.[3][6]
-
Arterial Blood Sampling: Arterial blood samples are collected continuously for the first few minutes and then at discrete time points throughout the scan to measure the tracer in plasma and its metabolites.[3][15]
-
Image Reconstruction: The dynamic data is reconstructed into a series of time frames (e.g., 27-39 frames of increasing duration). Corrections for attenuation, scatter, randoms, and dead time are applied.[6][8]
-
Image Analysis: Time-activity curves (TACs) are generated for various regions of interest. Kinetic modeling (e.g., one-tissue or two-tissue compartment models) is applied to estimate parameters like the volume of distribution (VT).[1][3][5]
Protocol 2: Data Reconstruction and Analysis Workflow
Caption: Workflow for this compound PET data reconstruction and analysis.
Quantitative Data Summary
Table 1: Recommended [11C]this compound PET Scan Parameters
| Parameter | Recommendation | Rationale | Citations |
| Scan Duration | 60 minutes | Sufficient for reliable VT estimation with negligible difference from 120-minute scans. | [1][2][3][8] |
| Dynamic Framing (Initial) | 10-30 second frames for the first 2-5 minutes | Captures the rapid initial uptake and peak of the tracer. | [1][6][8] |
| Dynamic Framing (Later) | Progressively longer frames (e.g., 1-5 minutes) | Maintains adequate statistics as tracer concentration decreases. | [6][8] |
| Reconstruction Algorithm | 3D Ordered Subset Expectation Maximization (OSEM) | Standard iterative reconstruction method for PET. | [8] |
| Kinetic Model | One-Tissue Compartment Model (1TCM) | Generally provides a good fit for [11C]this compound data and is more stable than 2TCM. | [1][3][8] |
Table 2: Test-Retest Reproducibility of [11C]this compound Binding (Volume of Distribution, VT)
| Study Population | Time Interval | Mean Absolute Reproducibility | Citations |
| Healthy Volunteers | Same Day | 3-9% | [1][2] |
| Healthy Controls & AD Patients | 28 Days | <15% (1 SD) | [3][4][5] |
Advanced Techniques and Logical Workflows
Improving temporal resolution beyond standard methods often involves advanced reconstruction and post-processing techniques. The goal is to suppress noise in short-duration frames where count statistics are low.
Logical Flow for Enhancing Temporal Resolution
Caption: Strategies to overcome low counts in high-temporal-resolution PET.
Troubleshooting Workflow for Image Artifacts
Caption: Decision tree for identifying and correcting common PET artifacts.
References
- 1. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and 28-day test–retest repeatability and reproducibility of [11C]this compound PET brain imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Temporal-Resolution Dynamic PET Image Reconstruction Using a New Spatiotemporal Kernel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 13. Optimization of Preprocessing Strategies in Positron Emission Tomography (PET) Neuroimaging: A [11C]DASB PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imagewisely.org [imagewisely.org]
- 15. Frontiers | Linking resting-state network fluctuations with systems of coherent synaptic density: A multimodal fMRI and 11C-UCB-J PET study [frontiersin.org]
Technical Support Center: UCB-J Kinetic Modeling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synaptic vesicle glycoprotein (B1211001) 2A (SV2A) PET radioligand, UCB-J.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is kinetic modeling important for it?
A1: this compound is a potent and selective PET (Positron Emission Tomography) radiotracer for the synaptic vesicle glycoprotein 2A (SV2A), an important biomarker for synaptic density in the brain.[1][2] There are two common isotopes of this tracer, [¹¹C]this compound and [¹⁸F]this compound.[3] Kinetic modeling is crucial as it allows for the quantification of the tracer's uptake and binding in the brain, providing a measure of SV2A density. This is typically represented by the total volume of distribution (VT).[4][5] The choice of the correct kinetic model is essential for obtaining accurate and reproducible VT estimates.[4][5]
Q2: What are the most common kinetic models used for this compound?
A2: The most commonly applied kinetic models for this compound are the one-tissue compartment model (1TCM) and the two-tissue compartment model (2TCM).[4][5] The Logan plot, a graphical analysis method, is also sometimes used.[3][5] The choice between these models depends on the specific research question, the species being studied, and the quality of the acquired PET data.
Q3: Is an arterial input function necessary for this compound kinetic modeling?
A3: While an arterial input function (AIF) is the gold standard, studies have shown that a noninvasive image-derived input function (IDIF) can be a reliable surrogate for estimating VT with this compound, particularly in preclinical studies with mice.[5] However, it's important to note that the IDIF approach should be validated against an AIF where feasible.[3]
Troubleshooting Guide
Q4: I am seeing high variability in my VT estimates. What could be the cause?
A4: High variability in VT estimates can stem from several sources:
-
Inappropriate Model Selection: Using a model that does not adequately describe the tracer's kinetics in a specific brain region can lead to unstable estimates. For instance, while a 1TCM may be sufficient for many brain regions, areas with more complex kinetics might be better fitted by a 2TCM.[4][6]
-
Short Scan Duration: While a 60-minute scan can be sufficient for reliable VT estimation in some cases, a longer scan of up to 120 minutes may be necessary to capture the full kinetic profile of the tracer, especially for more complex models.[4][5]
-
Metabolite Correction: this compound metabolizes relatively quickly.[4][5] Inaccurate correction for radiometabolites in the plasma can introduce significant errors in the input function and, consequently, in the VT estimates.
-
Noise in PET Data: High noise levels in the PET data can affect the stability of the model fit. Ensure that your data acquisition and reconstruction parameters are optimized.
Q5: My 2TCM fit for this compound is unstable or non-convergent. What should I do?
A5: Instability in 2TCM fits is a common challenge, often due to the high number of parameters being estimated. Here are some steps to troubleshoot this issue:
-
Assess Model Identifiability: With the available data, it may not be possible to reliably estimate all four rate constants of the 2TCM.
-
Consider a Simpler Model: If the 1TCM provides stable and comparable VT estimates, it may be the more appropriate model for your data.[5][7] Studies in mice have shown that VT values from 1TCM and 2TCM are highly comparable.[5][7]
-
Improve Data Quality: Higher quality data with less noise and more frequent sampling can improve the stability of 2TCM fits.
-
Use a Basis Function Method: Some software packages offer basis function implementations of compartment models, which can be more robust against noise.
Q6: Should I use a 1TCM or a 2TCM for my [¹¹C]this compound study in humans?
A6: The choice depends on the brain region. For many gray matter regions, the kinetics of [¹¹C]this compound are rapid and well-described by the simpler 1TCM.[1][2][4] However, for some regions like the cerebellum and hippocampus, a 2TCM may be the preferred model.[4][6] It is recommended to perform model selection tests, such as the Akaike Information Criterion (AIC) or an F-test, to determine the most appropriate model for each region of interest.[4]
Experimental Protocols & Data
Key Experimental Methodologies
| Experimental Step | Detailed Methodology |
| Radiotracer Injection | A bolus injection of [¹¹C]this compound or [¹⁸F]this compound is administered intravenously. |
| PET Data Acquisition | Dynamic PET scans are acquired over a period of 60 to 120 minutes.[4][5] |
| Arterial Blood Sampling | If an AIF is used, arterial blood samples are collected throughout the scan to measure radioactivity in whole blood and plasma, and for metabolite analysis.[4] |
| Image-Derived Input Function (IDIF) | For noninvasive modeling, an IDIF is obtained from a region of interest placed over a large artery, such as the carotid artery or the left ventricle of the heart, in the dynamic PET images.[3][5] |
| Metabolite Analysis | Plasma samples are analyzed, typically using HPLC, to determine the fraction of radioactivity corresponding to the parent tracer over time.[4][5] |
| Data Analysis | Regional time-activity curves (TACs) are generated for various brain regions. These TACs, along with the metabolite-corrected input function (AIF or IDIF), are then fitted using kinetic models (e.g., 1TCM, 2TCM) to estimate parameters like VT.[4][5] |
Quantitative Data Summary
| Species | Tracer | Preferred Kinetic Model(s) | Key Findings |
| Human | [¹¹C]this compound | 1TCM for most gray matter regions; 2TCM may be preferred for cerebellum and hippocampus.[4][6] | Rapid kinetics with good test-retest reproducibility of VT (3-9%).[4][6] |
| Mouse | [¹¹C]this compound | 1TCM and 2TCM provide comparable VT estimates, but 1TCM performs better for K₁ estimation.[5][7] | A 60-minute scan is sufficient for reliable VT estimation.[5][7] |
| Mouse | [¹⁸F]this compound | 2TCM and 3TCM were found to be suitable, while 1TCM was not.[3] | Shows relatively fast kinetics and reliable VT measurement with an IDIF.[3] |
| Rhesus Monkey | [¹¹C]this compound | 1TCM provides stable measures of regional VT.[1][2] | High brain uptake and rapid kinetics.[1][2] |
Visualizations
Caption: Decision workflow for this compound kinetic model selection.
Caption: Comparison of 1-Tissue and 2-Tissue Compartment Models.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control measures for UCB-J synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of UCB-J, a key PET radioligand for imaging synaptic vesicle protein 2A (SV2A).
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control attributes for this compound radiosynthesis?
A1: The critical quality control (QC) parameters for radiolabeled this compound ([11C]this compound or [18F]this compound) ensure its safety, efficacy, and reproducibility for in vivo imaging studies. Key attributes include:
-
Radiochemical Purity: This measures the proportion of the total radioactivity in the final product that is present as the desired radiotracer. It is crucial for accurate imaging and quantification.
-
Enantiomeric Purity: this compound has a chiral center, and the desired biological activity resides in a specific enantiomer. High enantiomeric purity is essential to avoid off-target binding and ensure selectivity.
-
Molar Activity: This is the amount of radioactivity per mole of the compound. High molar activity is important for minimizing the injected chemical mass while achieving a good signal-to-noise ratio in PET imaging.
-
Chemical Purity: This refers to the absence of non-radioactive chemical impurities, which can originate from starting materials, reagents, or by-products of the synthesis. Of particular concern are residual catalysts (e.g., palladium) and solvents.
-
Identity: Confirmation that the synthesized radiotracer is indeed the intended molecule, typically verified by co-elution with a non-radioactive reference standard in HPLC.
-
Residual Solvents: The levels of any remaining solvents from the synthesis and purification process must be below acceptable limits defined by pharmacopeial standards.
Q2: What are the common methods for the synthesis of [11C]this compound?
A2: The most common method for synthesizing [11C]this compound is through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of [11C]methyl iodide with a precursor molecule. There are variations in the protocol, including:
-
Two-Step Synthesis: An initial activation of the precursor followed by the radiolabeling reaction.
-
One-Step Synthesis: A simplified method where all reagents are mixed before the introduction of [11C]methyl iodide, which has been shown to improve radiochemical yield and simplify the procedure.[1][2]
Key reagents in this synthesis include a palladium catalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., P(o-tol)3), and a base (e.g., potassium carbonate). The choice of solvent can also significantly impact the reaction, with THF-water mixtures often being preferred over DMF-water.[1][2]
Q3: Why is the precursor form (trifluoroborate vs. boronic acid) important for [11C]this compound synthesis?
A3: The precursor for [11C]this compound synthesis is typically a trifluoroborate salt. However, studies have shown that the actual reacting species in the Suzuki-Miyaura coupling is the corresponding boronic acid.[3][4] Therefore, the in situ hydrolysis of the trifluoroborate precursor to the boronic acid is a critical step. Some synthesis protocols even advocate for the deliberate addition of a small percentage of the boronic acid derivative to the precursor batch or a pre-hydrolysis step to improve the consistency and yield of the reaction.[1][5][6] The instability of the pure boronic acid precursor upon storage makes the more stable trifluoroborate the preferred starting material.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Radiochemical Yield | Inefficient precursor hydrolysis. | Implement a pre-hydrolysis step for the trifluoroborate precursor by heating it with acid.[5][6] |
| Suboptimal reaction conditions. | Optimize reaction temperature and time. For [11C]this compound, temperatures around 70-130°C for 4-10 minutes have been reported.[1][3][6] | |
| Inactive catalyst. | Use a fresh or high-quality palladium catalyst. In-house synthesized catalysts have been reported to improve yields.[5] | |
| Inhomogeneous reaction mixture. | Switch to a THF-water solvent system, which can provide a more homogenous solution compared to DMF-water.[1][2] | |
| Poor Reproducibility | Variability in precursor quality. | Ensure the precursor batch contains a consistent, albeit small, amount of the boronic acid derivative, or implement a standardized pre-hydrolysis protocol.[1][3] |
| Inconsistent heating or mixing. | Ensure uniform heating and efficient mixing of the reaction mixture. | |
| High Levels of Chemical Impurities | Incomplete purification. | Optimize the semi-preparative HPLC method, including the mobile phase composition and gradient, to ensure good separation of the product from impurities. |
| High catalyst concentration. | Reduce the amount of palladium catalyst and phosphine ligand used in the reaction.[7] | |
| Low Molar Activity | Presence of non-radioactive carbon carriers. | Ensure all reagents and solvents are free from atmospheric CO2 and other carbon-containing impurities. Use high-purity gases. |
| Inefficient trapping of [11C]methyl iodide. | Optimize the trapping efficiency of the [11C]methyl iodide in the reaction mixture. |
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound radiosynthesis.
Table 1: [11C]this compound Synthesis Parameters and Outcomes
| Parameter | Value | Reference |
| Radiochemical Yield (Decay Corrected) | 39 ± 5% | [1] |
| 56.3 ± 6.7% | [6] | |
| 35 ± 4% | [3] | |
| Radiochemical Purity | > 99% | [2] |
| ≥ 99% | [6] | |
| Molar Activity (at EOS) | 390 ± 180 GBq/μmol | [2] |
| 20 - 100 GBq/μmol | [3] | |
| Synthesis Time | ~35 minutes (post [11C]CH3I production) | [3] |
| 39 ± 6 minutes | [1] |
Table 2: [18F]this compound Synthesis and Properties
| Parameter | Value | Reference |
| Radiochemical Yield | Low (not specified in detail) | [8] |
| Radiochemical Purity | High | [8] |
| Enantiomeric Purity | High | [8] |
Experimental Protocols
Protocol 1: Quality Control of [11C]this compound via Analytical HPLC
This protocol is for determining the radiochemical purity, chemical purity, and identity of the final [11C]this compound product.
-
System: An analytical High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a radioactivity detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate (B1220265). A common composition is 30% acetonitrile in ammonium formate buffer (pH 3.5).[2]
-
UV Detection: Wavelength set to detect the this compound molecule, for example, at 254 nm.[2]
-
Procedure: a. Inject a sample of the final formulated [11C]this compound product. b. Inject a sample of the non-radioactive this compound reference standard. c. Perform a co-injection of the [11C]this compound product with the reference standard.
-
Analysis:
-
Identity: The retention time of the radioactive peak in the product sample should match the retention time of the UV peak of the reference standard in the co-injection.[1]
-
Radiochemical Purity: Calculated as the percentage of the total radioactivity in the chromatogram that corresponds to the [11C]this compound peak.
-
Chemical Purity: Assessed by analyzing the UV chromatogram for the presence of any non-radioactive impurities. The concentration of these impurities can be determined by comparing their peak areas to that of a reference standard of known concentration.[3]
-
Protocol 2: One-Step Synthesis of [11C]this compound
This protocol is a simplified method for the synthesis of [11C]this compound.[1]
-
Reagent Preparation:
-
In a reaction vial, dissolve Pd2(dba)3 (0.4 mg), P(o-tol)3 (0.5 mg), potassium carbonate (1.0 mg), and the trifluoroborate precursor (BF3-Dm-UCB-J, 1.1 mg) in a mixture of THF (350 µL) and water (40 µL).[1]
-
-
Radiolabeling:
-
Bubble [11C]methyl iodide into the reaction mixture at room temperature.
-
Heat the sealed vial at 70°C for 4 minutes.[1]
-
Agitate the vial at the beginning of the reaction and after 1 minute.
-
-
Purification:
-
Purify the crude reaction mixture using semi-preparative HPLC.
-
-
Formulation:
-
The collected HPLC fraction containing [11C]this compound is typically reformulated for injection, often by solid-phase extraction.
-
Visualizations
Caption: Troubleshooting workflow for low radiochemical yield in this compound synthesis.
Caption: Quality control workflow for synthesized [11C]this compound.
References
- 1. Improved synthesis of SV2A targeting radiotracer [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Automated radiosynthesis of [11C]UCB‐J for imaging synaptic density by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Synthesis and in vivo evaluation of [18F]this compound for PET imaging of synaptic vesicle glycoprotein 2A (SV2A) - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with patient motion during UCB-J acquisition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address patient motion during UCB-J PET acquisition.
Troubleshooting Guides
Issue: Suspected Motion Artifacts in Reconstructed this compound PET Images
Symptoms:
-
Blurring of anatomical structures.
-
"Ghosting" or image smearing, particularly in the phase-encoding direction.
-
Reduced quantitative accuracy (e.g., lower Standardized Uptake Values (SUVs) or binding potentials).
-
Misalignment between PET and anatomical (CT or MR) images.
Troubleshooting Steps:
-
Visual Inspection:
-
Carefully review the dynamic frames of the PET acquisition. Sudden shifts in patient position between frames are a clear indicator of motion.
-
Compare the PET data with co-registered anatomical images (CT or MRI). Misalignment of key anatomical landmarks is a strong sign of patient motion.
-
-
Review Acquisition Logs:
-
Check for any notes from the technologist regarding patient movement during the scan.
-
-
Quantitative Analysis:
-
If motion is suspected, re-analyze the data with and without motion correction to quantify the impact on tracer uptake values. A significant change in these values post-correction can confirm the presence of motion artifacts.
-
-
Implement Corrective Actions:
-
If motion is confirmed, proceed with retrospective motion correction techniques as detailed in the protocols below.
-
For future acquisitions with the same patient or in general, review and enhance prospective motion mitigation strategies.
-
Frequently Asked Questions (FAQs)
Q1: What is the impact of patient motion on this compound PET data?
A1: Patient motion during this compound PET acquisition can significantly degrade image quality and quantitative accuracy. Motion leads to blurring of the reconstructed images, which can obscure fine anatomical details and reduce the apparent concentration of the radiotracer in small structures. This can result in underestimation of synaptic vesicle glycoprotein (B1211001) 2A (SV2A) density. Studies have shown that uncorrected head motion can lead to biases in key kinetic parameters. For instance, large intra-frame motion (>5 mm) can introduce a bias of approximately 9% in region of interest (ROI) intensities, around 5% in the total distribution volume (VT), and about 10% in the non-displaceable binding potential (BPND) estimates.[1]
Q2: What are the primary strategies for dealing with patient motion?
A2: Strategies for managing patient motion are typically categorized into two main approaches:
-
Prospective Motion Mitigation: These are measures taken before and during the scan to prevent or minimize patient movement. This is the first and most critical line of defense.
-
Retrospective Motion Correction: These are computational techniques applied after the data has been acquired to correct for motion that has already occurred.
Q3: How can I minimize patient motion before the scan begins?
A3: Effective patient communication and preparation are key.
-
Patient Education: Clearly explain the importance of remaining still throughout the scan to the patient.
-
Patient Comfort: Ensure the patient is in a comfortable and stable position. Use pillows and padding to provide support and minimize discomfort that could lead to fidgeting.
-
Immobilization: For head imaging, use of a head holder, often in combination with foam molds or vacuum-lock bags, can significantly reduce motion.
Q4: What motion correction techniques can be applied after the acquisition?
A4: Several retrospective techniques can be employed:
-
Frame-Based Realignment: This is a common approach where the dynamic PET data is reconstructed into a series of shorter time frames. These frames are then realigned to a reference frame (e.g., the first frame or an average of early frames) using image registration algorithms.
-
Event-by-Event Motion Correction: This more advanced technique uses an external motion tracking system (e.g., an optical tracking system with reflectors) to monitor the patient's position in real-time. This positional information is then used to correct the coordinates of each detected positron emission event before image reconstruction. This method can provide more accurate correction, especially for continuous or rapid movements.[1]
-
Data-Driven Gating: These methods retrospectively analyze the raw PET data to extract motion information without the need for external hardware.[2]
Q5: When should I choose frame-based versus event-by-event motion correction?
A5: The choice depends on the available resources and the nature of the patient motion.
-
Frame-based realignment is a widely accessible software-based solution that is effective for correcting bulk motion between frames. It is a good option when an external tracking system is not available.
-
Event-by-event correction is the gold standard when available, as it can correct for intra-frame motion and provides a more accurate reconstruction, especially with high-resolution scanners.[1]
Quantitative Data on Motion Correction
The following tables summarize quantitative data on the impact of motion and the effectiveness of different correction strategies.
Table 1: Impact of Uncorrected Head Motion on this compound PET Kinetic Parameters
| Intra-frame Motion Magnitude | Bias in ROI Intensity | Bias in VT | Bias in BPND |
| < 5 mm | Minimal | Minimal | Minimal |
| 5 - 10 mm | ~ -5% | ~ -3% | ~ -7% |
| > 10 mm | ~ -9% | ~ -5% | ~ -10% |
Data adapted from a simulation study on human brain PET imaging.[1]
Table 2: Effectiveness of Head Positioning Aids in Reducing Misalignment
| Positioning Setup | Mean Translational Misalignment (mm) | Mean Rotational Misalignment (°) |
| Standard Head Holder | 6.0 | Not significantly reduced |
| Head Holder + Foam Mold | 2.4 | 0.4 |
| Head Holder + Vacuum-Lock Bag | 1.4 | 0.3 |
Data from a study on whole-body PET/CT.[3]
Experimental Protocols
Protocol 1: Prospective Motion Mitigation
-
Patient Communication:
-
Upon patient arrival, explain the entire PET scanning procedure.
-
Emphasize the critical need to remain as still as possible during the entire acquisition period.
-
Address any patient concerns or anxieties that might contribute to restlessness.
-
-
Patient Comfort and Positioning:
-
Position the patient on the scanner bed in a comfortable and secure manner.
-
Use foam pads, cushions, and blankets to support the head, neck, and body.
-
Ensure the patient's arms are comfortably positioned to avoid strain.
-
-
Head Immobilization:
-
Select an appropriate-sized head holder.
-
For enhanced stability, use a customizable vacuum-lock bag or a pre-formed foam mold that fits snugly around the patient's head.
-
Once the patient is positioned, engage the immobilization device.
-
-
Final Instructions:
-
Before starting the scan, remind the patient to remain still and to communicate any discomfort immediately.
-
Protocol 2: Retrospective Frame-Based Motion Correction using SPM (Statistical Parametric Mapping)
-
Data Preparation:
-
Reconstruct the dynamic this compound PET list-mode data into a series of short-duration frames (e.g., 1-2 minutes per frame).
-
Ensure the reconstructed images are in a format compatible with SPM (e.g., NIfTI).
-
-
Launch SPM:
-
Open MATLAB and launch the SPM software.
-
-
Coregistration:
-
From the SPM menu, select "Coregister".
-
In the "Coregister: Estimate & Reslice" window, select the first frame as the "Reference Image".
-
Select all subsequent frames as the "Source Images".
-
Use the default registration parameters (normalized mutual information cost function).
-
Run the coregistration process. SPM will estimate the transformation parameters for each frame to align it with the reference frame and then reslice the images.
-
-
Verification:
-
Visually inspect the realigned frames to ensure proper alignment. Use the "Check Reg" tool in SPM to overlay the realigned frames.
-
Create a new mean image from the realigned frames for further analysis.
-
-
Quantitative Analysis:
-
Perform ROI analysis or voxel-wise analysis on the motion-corrected mean image.
-
Compare the quantitative results with the analysis of the uncorrected data to assess the impact of motion correction.
-
Visualizations
Caption: A decision-making workflow for identifying and addressing motion artifacts in this compound PET data.
Caption: An overview of prospective and retrospective strategies for managing patient motion.
References
Technical Support Center: UCB-J Uptake and Blood-Brain Barrier Integrity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of blood-brain barrier (BBB) disruption on the uptake of UCB-J, a positron emission tomography (PET) radioligand for the synaptic vesicle protein 2A (SV2A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in neuroscience research?
This compound is a highly selective PET radioligand that binds to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][2] SV2A is ubiquitously expressed in presynaptic terminals and is a crucial regulator of neurotransmission.[3][4] PET imaging with radiolabeled this compound (commonly [¹¹C]this compound or [¹⁸F]this compound) allows for the in vivo quantification of synaptic density.[1][3][4][5] This makes it a valuable tool for studying synaptic alterations in a variety of neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and schizophrenia.[5][6][7]
Q2: Does this compound cross the intact blood-brain barrier?
Yes, this compound demonstrates high permeability across an intact BBB.[8][9][10][11] Studies in rats have shown that this compound rapidly distributes into the brain in an unrestricted manner.[8][9][10][11] In vitro permeability assays (Caco-2) also confirm high cell membrane permeability and the absence of active transport mechanisms for its efflux.[8][10][11] Its lipophilicity (log D of ~2.53) is within the optimal range for brain PET radiotracers.[8]
Q3: What is the expected impact of BBB disruption on this compound brain uptake?
Given that this compound already exhibits high BBB permeability, the impact of BBB disruption on its uptake may be less pronounced compared to molecules that are typically restricted from entering the brain. In theory, increasing the permeability of the BBB could lead to a modest increase in the initial rate of this compound delivery to the brain parenchyma (K₁ value in kinetic modeling). However, since its passage is not a significant rate-limiting step, the overall uptake and binding (quantified as the volume of distribution, Vₜ) might not be substantially altered. Any observed changes would likely be a result of altered cerebral blood flow or secondary physiological effects of the BBB disruption method itself.
Q4: Are the metabolites of this compound able to cross the BBB?
The metabolites of this compound are generally more polar than the parent compound and are not likely to cross the blood-brain barrier.[5][8] This is a favorable characteristic for a PET tracer, as it minimizes the confounding signal from radiolabeled metabolites in the brain.
Troubleshooting Guides
Issue 1: Unexpectedly Low this compound Uptake After BBB Disruption
Possible Causes:
-
Physiological Disruption: The method used for BBB disruption (e.g., focused ultrasound, mannitol (B672) infusion) may have inadvertently reduced local cerebral blood flow, thereby decreasing the delivery of [¹¹C]this compound to the target region.
-
Competition: The experimental conditions may have introduced competing ligands for SV2A, although this is unlikely unless other SV2A-binding drugs are co-administered.
-
Radiotracer Quality: Issues with the radiochemical purity or specific activity of the [¹¹C]this compound synthesis can lead to lower than expected signal.
Troubleshooting Steps:
-
Monitor Cerebral Blood Flow: Use techniques such as arterial spin labeling (ASL) MRI or [¹⁵O]H₂O PET to independently measure cerebral blood flow in the region of BBB disruption. This will help to disentangle the effects of altered perfusion from changes in tracer kinetics.
-
Verify Radiotracer Quality: Ensure that each batch of [¹¹C]this compound meets the required quality control standards for radiochemical purity, chemical purity, and specific activity.
-
Include a Control Group: Compare the this compound uptake in animals with BBB disruption to a sham-treated control group to isolate the effects of the disruption procedure.
Issue 2: High Variability in this compound Uptake Across Subjects
Possible Causes:
-
Inconsistent BBB Disruption: The extent and location of BBB opening may vary between subjects, leading to variable effects on tracer delivery.
-
Biological Variability: Underlying differences in synaptic density or cerebral perfusion among subjects can contribute to variability in this compound uptake.
-
Kinetic Modeling Instability: The choice of kinetic model and the quality of the input function (arterial or image-derived) can influence the stability of the outcome measures.
Troubleshooting Steps:
-
Validate BBB Disruption: Use a contrast-enhanced imaging modality (e.g., DCE-MRI with a gadolinium-based agent) to confirm and quantify the degree of BBB opening in each subject.
-
Increase Sample Size: A larger number of subjects will provide greater statistical power to detect significant effects despite biological variability.
-
Optimize Kinetic Modeling: For [¹¹C]this compound, a one-tissue compartment model is often sufficient to describe its kinetics.[12] Ensure accurate measurement of the arterial input function and consider the use of validated image-derived input functions where feasible.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and binding parameters for [¹¹C]this compound from preclinical and clinical studies.
Table 1: Pharmacokinetic Properties of [¹¹C]this compound
| Parameter | Species | Value | Reference |
| Plasma Free Fraction (fₚ) | Rhesus Monkey | 0.46 ± 0.02 | [8][13] |
| Human | 0.32 ± 0.01 | [12] | |
| Metabolism (Parent @ 30 min) | Rhesus Monkey | ~39% | [8][13] |
| Human | ~36% (@ 15 min) | [12] | |
| Log D | - | 2.53 ± 0.02 | [8] |
| Apparent Permeability (Pₐₚₚ) | Caco-2 cells (A>B) | 323 nm/s | [8][10][11] |
| Caco-2 cells (B>A) | 246 nm/s | [8][10][11] |
Table 2: In Vivo Binding and Uptake of [¹¹C]this compound
| Parameter | Species | Brain Region | Value | Reference |
| Volume of Distribution (Vₜ) | Rhesus Monkey | Gray Matter | ~25-55 mL/cm³ | [1][8][13] |
| Human | Gray Matter | High | [12] | |
| Peak SUV | Rhesus Monkey | Gray Matter | 5-8 | [8] |
| Human | Gray Matter | 6-12 | [12] | |
| Dissociation Constant (Kₑ) | Rhesus Monkey | - | 3.4 nM | [8][13] |
| Binding Affinity (Kᵢ) | Human (in vitro) | - | 6.3 nM | [1] |
Experimental Protocols
Protocol 1: Standard [¹¹C]this compound PET Imaging for Synaptic Density
This protocol outlines the typical procedure for assessing synaptic density using [¹¹C]this compound PET in a research setting.
-
Subject Preparation: Subjects are typically fasted for at least 4 hours prior to the scan. An arterial line is placed for blood sampling to determine the arterial input function.
-
Radiotracer Administration: A bolus injection of [¹¹C]this compound (e.g., ~540 MBq for humans) is administered intravenously.[12]
-
PET Scan Acquisition: A dynamic PET scan is acquired for 90-120 minutes.
-
Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure whole blood and plasma radioactivity, and to determine the fraction of parent [¹¹C]this compound over time.
-
Data Analysis:
-
Regional time-activity curves are generated from the dynamic PET images.
-
The arterial input function is corrected for metabolites.
-
Kinetic modeling (e.g., one-tissue compartment model) is applied to the time-activity curves and the arterial input function to estimate the regional volume of distribution (Vₜ), which is proportional to SV2A density.
-
Protocol 2: Investigating the Impact of Focused Ultrasound (FUS)-Mediated BBB Disruption on [¹¹C]this compound Uptake
This hypothetical protocol is designed to assess changes in [¹¹C]this compound kinetics following BBB disruption.
-
Baseline Imaging: A baseline [¹¹C]this compound PET scan and a baseline cerebral blood flow scan (e.g., [¹⁵O]H₂O PET or ASL-MRI) are performed on separate days.
-
BBB Disruption:
-
Microbubbles are injected intravenously.
-
High-intensity focused ultrasound is applied to a specific target brain region to induce localized BBB opening.
-
The extent of BBB disruption is confirmed using DCE-MRI.
-
-
Post-Disruption Imaging:
-
Within 1-2 hours of BBB disruption, a second [¹¹C]this compound PET scan is performed following the same procedure as the baseline scan.
-
A post-disruption cerebral blood flow scan is also acquired.
-
-
Data Analysis:
-
Vₜ and K₁ values for [¹¹C]this compound are calculated for both baseline and post-disruption scans.
-
Changes in Vₜ and K₁ are assessed in the targeted region and compared to a contralateral control region.
-
The changes in [¹¹C]this compound kinetic parameters are correlated with the changes in cerebral blood flow to determine if alterations are primarily driven by perfusion effects.
-
Visualizations
Caption: Workflow for assessing the impact of BBB disruption on [¹¹C]this compound uptake.
Caption: this compound binds to SV2A on synaptic vesicles, enabling imaging of presynaptic terminals.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 6. Synaptic Vesicle Glycoprotein 2A Is Affected in the Central Nervous System of Mice with Huntington Disease and in the Brain of a Human with Huntington Disease Postmortem [pubmed.ncbi.nlm.nih.gov]
- 7. 11C-UCB-J synaptic PET and multimodal imaging in dementia with Lewy bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of [¹¹C]UCB-J PET Image Reconstruction and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [¹¹C]UCB-J Positron Emission Tomography (PET) imaging. While this compound is a radioligand for imaging synaptic vesicle glycoprotein (B1211001) 2A (SV2A) and not an image reconstruction algorithm itself, this guide addresses common challenges encountered during the reconstruction and analysis of [¹¹C]this compound PET data.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is [¹¹C]this compound and why is it used in PET imaging?
A1: [¹¹C]this compound is a PET radioligand that specifically binds to the synaptic vesicle glycoprotein 2A (SV2A), which is found in presynaptic terminals.[2][3] This makes it a valuable tool for in vivo imaging and quantification of synaptic density in the brain.[1][3] It is used in research related to neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.[1][5]
Q2: What are the most common image reconstruction algorithms used for [¹¹C]this compound PET data?
A2: The most frequently mentioned reconstruction algorithms in the literature are iterative methods. These include the Ordered Subset Expectation Maximization (OSEM) algorithm, often in 3D (OSEM 3D), and the Motion-compensation Ordered-subsets Expectation-maximization List-mode Algorithm for Resolution-recovery reconstruction (MOLAR).[6][7][8][9]
Q3: What is kinetic modeling and why is it necessary for [¹¹C]this compound PET studies?
A3: Kinetic modeling uses mathematical models to describe the uptake and distribution of the radiotracer in tissue over time. This is crucial for quantifying synaptic density accurately. Common models for [¹¹C]this compound include the one-tissue compartment model (1TCM) and the two-tissue compartment model (2TCM), as well as graphical analysis methods like the Logan plot.[6][7][10] The 1TCM is often preferred for its reliability in estimating the total volume of distribution (VT).[7][11]
Q4: What is a suitable reference region for the quantification of [¹¹C]this compound binding?
A4: The white matter, specifically the centrum semiovale, has been validated and is commonly used as a reference region for quantifying synaptic density.[1][11] However, for specific applications, such as studying the substantia nigra in Parkinson's disease, an optimized white matter region of interest may provide more reliable measurements.[1]
Troubleshooting Guides
Issue 1: High Noise and Variability in Reconstructed Images
Problem: The final reconstructed PET images exhibit high levels of noise, leading to unreliable quantification of [¹¹C]this compound binding.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient scan duration | For reliable quantification, a scan duration of at least 60 minutes is recommended.[6][9] Shortening the acquisition time can have a negligible effect on VT values in some cases, but longer scans generally improve statistics.[6] |
| Inappropriate reconstruction parameters | The number of iterations and subsets in the OSEM algorithm can impact image noise. For instance, studies have used 8 iterations and 16 subsets for OSEM 3D reconstruction.[7] It's crucial to optimize these parameters for the specific scanner and study protocol. |
| Patient motion during the scan | Motion can introduce significant artifacts and blur the images. Using motion correction techniques, such as the Polaris Vicra optical tracking system, during reconstruction is highly recommended.[6] |
| Incorrect data corrections | Ensure that all necessary corrections (attenuation, scatter, randoms, and dead time) are applied correctly during the reconstruction process.[6][7] |
Issue 2: Inaccurate Quantification of Synaptic Density (VT or BPND)
Problem: The calculated values for the volume of distribution (VT) or non-displaceable binding potential (BPND) are not consistent or do not align with expected outcomes.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect kinetic model selection | While both 1TCM and 2TCM can describe the kinetics of [¹¹C]this compound, the 1TCM is often found to be more robust and reliable for estimating VT.[7][11] The choice of model should be validated for the specific brain regions and study population. |
| Partial Volume Effects (PVE) | Due to the limited resolution of PET scanners, the signal from a small brain structure can be "contaminated" by the signal from neighboring tissues (spill-over). This is particularly problematic in atrophied brains. Applying partial volume correction (PVC) methods, such as the Müller-Gärtner or iterative Yang algorithms, is important to obtain more accurate quantitative values.[12] |
| Issues with arterial blood sampling and metabolite analysis | Accurate measurement of the arterial input function, including the fraction of unmetabolized radiotracer, is critical for kinetic modeling.[6] Ensure proper blood sampling, handling, and HPLC analysis to determine the parent fraction of [¹¹C]this compound over time.[6] |
| Inappropriate reference region selection | The choice of reference region can significantly impact the quantification of specific binding. The centrum semiovale is a common choice, but its high noise due to its small size can be detrimental.[1] Optimization of the reference region may be necessary for specific research questions.[1] |
Experimental Protocols
Standard [¹¹C]this compound PET Imaging Protocol
This protocol is a generalized summary based on common practices reported in the literature.[6][7][13]
-
Subject Preparation: Subjects are typically positioned in the PET scanner to ensure comfort and minimize motion. A transmission scan (e.g., 6 minutes) is performed for attenuation correction before the injection of the radiotracer.[6]
-
Radiotracer Injection: A bolus of [¹¹C]this compound is injected intravenously over approximately 1 minute. The injected radioactivity and mass should be recorded.[6]
-
PET Data Acquisition: Dynamic PET data are acquired in list-mode for a duration of 60 to 120 minutes.[6][13]
-
Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unmetabolized [¹¹C]this compound.[6]
-
Image Reconstruction: The acquired list-mode data are reconstructed into a series of time frames. Corrections for attenuation, scatter, randoms, dead time, and motion are applied during reconstruction using an algorithm like OSEM or MOLAR.[6][7]
-
Image Analysis:
-
The reconstructed dynamic PET images are co-registered with the subject's anatomical MRI.
-
Regions of interest (ROIs) are defined on the MRI and applied to the PET data to extract time-activity curves (TACs).
-
Kinetic modeling (e.g., 1TCM) is applied to the regional TACs and the arterial input function to estimate quantitative parameters such as VT.[6][10]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various [¹¹C]this compound PET studies.
Table 1: [¹¹C]this compound Injection Parameters
| Parameter | Value (Mean ± SD) | Range | Reference |
| Injected Radioactivity (Test) | 544 ± 145 MBq | 306–702 MBq | [6] |
| Injected Radioactivity (Retest) | 538 ± 150 MBq | 358–715 MBq | [6] |
| Injected Mass (Test) | 1.65 ± 0.30 µg | 1.34–2.08 µg | [6] |
| Injected Mass (Retest) | 1.38 ± 0.46 µg | 0.71–1.93 µg | [6] |
| Specific Activity (Test) | 107 ± 21 GBq/µmol | 74–132 GBq/µmol | [6] |
| Specific Activity (Retest) | 135 ± 44 GBq/µmol | 88–193 GBq/µmol | [6] |
Table 2: [¹¹C]this compound Pharmacokinetics and Reproducibility
| Parameter | Value (Mean ± SD) | Details | Reference |
| Parent Fraction at 15 min | 36 ± 13% | [6] | |
| Plasma Free Fraction (fp) | 32 ± 1% | [6] | |
| Test-Retest Reproducibility (VT) | 3–9% | Across different brain regions | [6] |
Visualizations
Experimental Workflow for [¹¹C]this compound PET Imaging
Caption: Workflow of a typical [¹¹C]this compound PET experiment.
Logical Relationship for Troubleshooting Image Noise
Caption: Troubleshooting logic for high noise in reconstructed images.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 4. EMDB < EMD-70566 [ebi.ac.uk]
- 5. Frontiers | Positron Emission Computed Tomography Imaging of Synaptic Vesicle Glycoprotein 2A in Alzheimer’s Disease [frontiersin.org]
- 6. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of [11C]this compound and [18F]FDG PET in Alzheimer’s disease: A tracer kinetic modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation and test–retest repeatability performance of parametric methods for [11C]this compound PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Validation & Comparative
A Comparative Guide to UCB-J and Other SV2A PET Tracers for In Vivo Synaptic Density Imaging
A detailed comparison of the performance and methodologies of prominent radiotracers for quantifying Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A), a key biomarker for synaptic density in neurological and psychiatric research.
The quantification of synaptic density in the living brain is a critical pursuit in neuroscience and drug development, offering a window into the pathophysiology of a wide range of disorders, including Alzheimer's disease, epilepsy, and depression. Positron Emission Tomography (PET) imaging of the Synaptic Vesicle Glycoprotein 2A (SV2A) has emerged as a powerful in vivo biomarker for synaptic density.[1][2] This guide provides a comprehensive comparison of [¹¹C]UCB-J, the most widely used SV2A PET tracer, with other notable alternatives, supported by experimental data and detailed methodologies.[1][3]
Overview of SV2A PET Tracers
SV2A is a transmembrane glycoprotein found in the membranes of synaptic vesicles in most synapses throughout the brain, making it an excellent target for imaging synaptic density.[1][3] Several PET radiotracers have been developed to target SV2A, with [¹¹C]this compound being the first to successfully quantify SV2A in the human brain.[2] It is characterized by high brain uptake and fast kinetics.[2][4] However, the short 20-minute half-life of Carbon-11 is a logistical limitation, prompting the development of Fluorine-18 labeled tracers (half-life of ~110 minutes) which allow for centralized production and broader distribution.[3]
This guide will focus on comparing [¹¹C]this compound with other key SV2A tracers, including [¹⁸F]UCB-H and the second-generation tracer [¹⁸F]SynVesT-1 (also known as [¹⁸F]SDM-8).
Quantitative Data Comparison
The following tables summarize key in vitro and in vivo characteristics of prominent SV2A PET tracers based on preclinical and clinical studies.
Table 1: In Vitro and In Vivo Binding Characteristics
| Parameter | [¹¹C]this compound | [¹⁸F]UCB-H | [¹⁸F]SynVesT-1 ([¹⁸F]SDM-8) | Species |
| Binding Affinity (Kᵢ) | 6.3 nM | - | 0.58 nM | Human (in vitro) |
| 7 nM | - | - | Human (in vitro)[4] | |
| 25 nM | - | - | Rat (in vitro)[4] | |
| In Vivo Dissociation Constant (Kᵈ) | 3.4 nM | - | Not Reported | Rhesus Monkey[4][5] |
| Maximum Binding Sites (Bₘₐₓ) | 125–350 nM | - | Not Reported | Rhesus Monkey[4][5] |
Table 2: Human Pharmacokinetic and Imaging Parameters
| Parameter | [¹¹C]this compound | [¹⁸F]UCB-H | [¹⁸F]SynVesT-1 ([¹⁸F]SDM-8) | Key Observations |
| Free Fraction in Plasma (fₚ) | 46 ± 2% | - | 43 ± 2% | Both have a high free fraction.[2][4] |
| Parent Fraction at 30 min | 39 ± 5% | - | 42 ± 13% | Moderate metabolism for both.[2][4] |
| Peak Standardized Uptake Value (SUV) | 5 - 8 | Lower specific binding | > 8 | Very high brain uptake for all, with [¹⁸F]SynVesT-1 showing the highest.[2][4] |
| Distribution Volume (Vₜ) (mL/cm³) | 4.5 (Centrum Semiovale) - High in gray matter | - | 3.8 (Centrum Semiovale) - 19.4 (Temporal Cortex) | Vₜ values are very similar between [¹¹C]this compound and [¹⁸F]SynVesT-1 in gray matter.[2] |
| Nondisplaceable Binding Potential (BPₙⅾ) | - | Relatively low | ~42% higher than [¹¹C]this compound | Indicates a higher specific binding signal for [¹⁸F]SynVesT-1.[2][3] |
| Test-Retest Reproducibility (Vₜ) | 3-9% | - | - | Excellent reproducibility for [¹¹C]this compound.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are generalized protocols for key experiments cited in the comparison of SV2A PET tracers.
Radiotracer Synthesis
[¹¹C]this compound Synthesis: [¹¹C]this compound is typically synthesized via a C-[¹¹C]-methylation of the 3-pyridyl trifluoroborate precursor with [¹¹C]methyl iodide using a Suzuki-Miyaura cross-coupling reaction.[5] The product is then purified by reverse-phase high-performance liquid chromatography (HPLC) and formulated in a saline solution containing ethanol (B145695) for injection.[7]
Preclinical PET Imaging in Non-Human Primates
A common workflow for preclinical evaluation in species like rhesus monkeys includes:
-
Animal Preparation: Animals are anesthetized and positioned in the PET scanner.
-
Tracer Injection: A bolus of the radiotracer (e.g., [¹¹C]this compound, ~141 ± 42 MBq) is injected intravenously.[4]
-
Arterial Blood Sampling: Arterial blood is sampled throughout the scan to measure the arterial input function and radiotracer metabolism.
-
PET Scan Acquisition: Dynamic PET scans are acquired for a duration of 90-120 minutes.
-
Blocking Studies: To demonstrate specificity, scans are performed after pre-blocking with an SV2A-targeting drug like levetiracetam (B1674943) (e.g., 10 and 30 mg/kg) or with increasing doses of the unlabeled tracer ("self-blocking").[4][5]
-
Data Analysis: Time-activity curves are generated for various brain regions. Kinetic modeling (e.g., one-tissue compartment model) is applied to estimate parameters like the total distribution volume (Vₜ).[4]
Human PET Imaging Studies
Clinical research protocols for SV2A PET imaging generally follow these steps:
-
Participant Recruitment: Healthy volunteers or patient populations (e.g., individuals with Alzheimer's disease) are recruited.[8]
-
Tracer Administration: Participants receive an intravenous injection of the radiotracer (e.g., [¹¹C]this compound, ~544 ± 145 MBq).[6]
-
PET/MRI or PET/CT Scanning: Dynamic PET scans are conducted, often concurrently with structural MRI or CT for anatomical reference and attenuation correction.
-
Arterial Blood Sampling (for full kinetic modeling): Arterial blood is drawn to determine the input function.[8]
-
Data Analysis: Regional time-activity curves are derived. For full quantification, kinetic models are used to calculate Vₜ. Simpler, less invasive methods using a reference region (like the centrum semiovale or cerebellum) to calculate the distribution volume ratio (DVR) or standardized uptake value ratio (SUVR) are also employed.[3][8]
Mandatory Visualizations
Caption: Radiotracer binding to SV2A on synaptic vesicles.
Caption: Generalized workflow for comparative SV2A PET imaging studies.
Conclusion
[¹¹C]this compound has proven to be an excellent and reliable PET tracer for quantifying SV2A, with well-established kinetic properties and high reproducibility.[4][6] Its primary limitation is the short half-life of Carbon-11. The development of Fluorine-18 labeled tracers, such as [¹⁸F]SynVesT-1, offers significant logistical advantages. [¹⁸F]SynVesT-1, in particular, demonstrates a higher specific binding signal than [¹¹C]this compound, which may enhance its sensitivity for detecting subtle changes in synaptic density.[3] In contrast, earlier tracers like [¹⁸F]UCB-H showed relatively low specific binding, limiting their utility.[4] The choice of tracer will ultimately depend on the specific research question, the availability of a cyclotron, and the desired balance between established validation and the potential advantages of newer agents. As research in this field continues, the integration of these powerful imaging tools will undoubtedly advance our understanding and treatment of a wide array of neurological and psychiatric disorders.
References
- 1. SV2A PET imaging in human neurodegenerative diseases [escholarship.org]
- 2. benchchem.com [benchchem.com]
- 3. SV2A PET imaging in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of [11C]this compound and [18F]FDG PET in Alzheimer’s disease: A tracer kinetic modeling study - PMC [pmc.ncbi.nlm.nih.gov]
Validation of UCB-J PET with Post-Mortem Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vivo synaptic vesicle glycoprotein (B1211001) 2A (SV2A) PET imaging using the radiotracer UCB-J with post-mortem tissue analysis, the gold standard for validating such imaging techniques. We also present a comparison with an alternative F-18 labeled tracer, [¹⁸F]SynVesT-1, to offer a broader perspective on the available tools for synaptic density assessment.
This compound PET: Strong Correlation with Post-Mortem Findings
This compound, a radioligand for PET imaging, targets the SV2A, a protein ubiquitously expressed in presynaptic terminals, making it an excellent biomarker for synaptic density. Numerous studies have validated the in-vivo this compound PET signal against post-mortem measurements in both human and animal models across various neurological conditions. These studies consistently demonstrate a strong positive correlation between the PET signal and post-mortem SV2A quantification through methods like autoradiography and immunofluorescence.
In a study on spinal cord injury in rats, a strong correlation was observed between the in-vivo [¹¹C]this compound PET signal and post-mortem [³H]this compound autoradiography (r=0.92, P<0.0001)[1]. Similarly, a strong consistency was found with SV2A immunostaining (r=0.86, P=0.0013)[1]. These findings underscore the reliability of this compound PET as a non-invasive measure of synaptic density.
Quantitative Data Comparison
The following tables summarize key quantitative data from validation studies of this compound and the alternative tracer, [¹⁸F]SynVesT-1.
Table 1: In-Vitro Binding Characteristics of SV2A PET Tracers in Brain Tissue
| Tracer | Brain Region | Bmax (pmol/mg protein) | Kd (nM) | Reference |
| [³H]this compound | Rat Brain Homogenate | 0.81 ± 0.025 | 2.6 ± 0.25 | [2] |
| [¹⁸F]SynVesT-1 | Mouse Brain Homogenate | 4.5 - 18 | 9.8 - 19.6 | [3] |
| [¹⁸F]SynVesT-1 | Mouse Brain Sections (Autoradiography) | 18 ± 1 | 9.8 ± 1.7 | [2] |
Table 2: In-Vivo PET Outcome Measures and Test-Retest Reproducibility
| Tracer | Outcome Measure | Test-Retest Variability | Reference |
| [¹¹C]this compound | V T | 3-9% | [4] |
| [¹⁸F]SynVesT-1 | V T and BP ND | < 9% | [5] |
Table 3: Comparison of In-Vivo PET Data with Post-Mortem Autoradiography
| Tracer | Animal Model | Correlation Coefficient (r) | P-value | Reference |
| [¹¹C]this compound | Rat (Spinal Cord Injury) | 0.92 | < 0.0001 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
[³H]this compound In-Vitro Autoradiography Protocol
This protocol is adapted from studies validating this compound binding in post-mortem human and animal brain tissue[6][7].
-
Tissue Preparation:
-
Twenty-micrometer thick frozen brain sections are mounted on glass slides.
-
Sections are brought to room temperature for 30-45 minutes to dry.
-
-
Incubation:
-
Slides are pre-incubated in a binding buffer (50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1.5 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4) for 15 minutes.
-
Sections are then incubated with 2-5 nM of [³H]this compound for 1 hour at room temperature. For determination of non-specific binding, a separate set of slides is co-incubated with 1 µM of unlabeled this compound or 200 µM of levetiracetam.
-
-
Washing:
-
Slides are washed three times for 5 minutes each in ice-cold binding buffer.
-
This is followed by two brief rinses in ice-cold distilled water to remove unbound radiotracer.
-
-
Drying and Exposure:
-
The slides are air-dried.
-
Dried slides, along with radioactive standards, are exposed to a phosphor screen or autoradiography film for an appropriate duration (e.g., 4 days or 2 weeks) in a light-tight cassette.
-
-
Quantification:
-
The resulting autoradiograms are quantified using densitometry, with the signal converted to fmol/mg tissue equivalent using the co-exposed standards.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Workflow for the validation of this compound PET imaging.
Caption: Comparative validation of SV2A PET tracers.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of SV2A Binding in Rodent Brain Using [18F]SynVesT-1 and PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic evaluation and test-retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 6. Tracing synaptic loss in Alzheimer's brain with SV2A PET‐tracer UCB‐J - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: UCB-J vs. FDG-PET for Assessing Synaptic Dysfunction
For researchers, scientists, and drug development professionals, the accurate in vivo assessment of synaptic dysfunction is a critical component of understanding neurodegenerative diseases and evaluating therapeutic interventions. Two prominent positron emission tomography (PET) tracers, UCB-J and [18F]FDG, have emerged as key tools in this endeavor, each offering unique insights into the pathological changes occurring at the synaptic level. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate imaging biomarker for specific research questions.
[11C]this compound is a novel PET tracer that targets the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a protein ubiquitously expressed in the presynaptic terminals of most neurons.[1][2][3] As such, this compound PET provides a direct and quantitative measure of synaptic density.[1][4] In contrast, [18F]Fluorodeoxyglucose ([18F]FDG) is a glucose analog that measures the cerebral metabolic rate of glucose, which is considered an indirect marker of synaptic activity.[5][6] While widely used and well-established, [18F]FDG-PET reflects a composite of neuronal and glial cell metabolism and can be influenced by factors other than synaptic integrity.[6]
Quantitative Comparison of [11C]this compound and [18F]FDG PET in Alzheimer's Disease
A key study directly comparing [11C]this compound and [18F]FDG PET in the same cohort of individuals with Alzheimer's disease (AD) and cognitively normal controls revealed both concordant and discordant findings across different brain regions.[1][7][8]
| Brain Region | [11C]this compound (Synaptic Density) Reduction in AD vs. Controls | [18F]FDG (Glucose Metabolism) Reduction in AD vs. Controls | Key Observation |
| Medial Temporal Lobe | Similar magnitude of reduction | Similar magnitude of reduction | Concordant findings suggesting a parallel decline in synaptic density and metabolic activity in this early-affected region in AD.[1][7] |
| Neocortical Regions | Less pronounced reduction | More pronounced reduction | Discordant findings, with hypometabolism being more widespread than the observed loss of synaptic density.[1][7] |
| Lateral Temporal Lobe, Parietal Lobe, Posterior Cingulate | Less pronounced reduction | More pronounced reductions observed visually. | Highlights the different patterns of abnormality captured by the two tracers.[1] |
Data summarized from Chen et al., J Cereb Blood Flow Metab, 2021.[1][7][8]
Performance in Other Neurological Conditions
Beyond Alzheimer's disease, studies have started to explore the utility of this compound PET in other neurological disorders, often showing a more specific signal for synaptic loss compared to the more general metabolic changes detected by FDG-PET.
| Condition | [11C]this compound PET Findings | [18F]FDG PET Findings | Implication |
| Spinal Cord Injury (SCI) | Significant SV2A loss detected at the injury epicenter. | Only subtle hypometabolism was measured. | This compound PET appears to be a more sensitive marker for detecting synaptic loss in the context of traumatic spinal cord injury.[9] |
| Temporal Lobe Epilepsy (TLE) | Asymmetric binding in the mesial temporal lobe, consistent with SV2A loss in the seizure onset zone. | Standardly used for identifying the seizure onset zone, but may be less specific to synaptic loss. | This compound PET may offer a more specific biomarker for identifying the epileptogenic zone by directly imaging synaptic density.[10] |
Experimental Protocols
[11C]this compound PET Imaging Protocol
A typical experimental protocol for [11C]this compound PET imaging involves the following steps:
-
Radiotracer Synthesis: [11C]this compound is synthesized through the 11C-methylation of a precursor molecule.[11]
-
Subject Preparation: Subjects are positioned in the PET scanner. For arterial blood sampling, an arterial line is placed.
-
Tracer Administration: A bolus injection of [11C]this compound (e.g., up to 740 MBq) is administered intravenously.[12]
-
PET Data Acquisition: Dynamic PET data is acquired in list-mode for a duration of 90-120 minutes.[11][13]
-
Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the arterial input function and for radiometabolite analysis.[11]
-
Image Reconstruction and Analysis: PET data are reconstructed with corrections for attenuation, scatter, and motion. Kinetic modeling (e.g., one-tissue compartment model) is applied to estimate regional tracer distribution volumes (VT) or binding potentials (BPND), which are proportional to SV2A density.[14][15]
[18F]FDG PET Imaging Protocol
The protocol for [18F]FDG PET is a well-established clinical and research procedure:
-
Subject Preparation: Subjects are required to fast for at least 4-6 hours to ensure stable blood glucose levels. Blood glucose is measured prior to tracer injection.
-
Tracer Administration: An intravenous injection of [18F]FDG is administered.
-
Uptake Period: A quiet uptake period of 30-60 minutes is observed, during which the subject should be in a dimly lit room and avoid talking or significant movement to minimize non-specific brain activation.
-
PET Data Acquisition: A static or dynamic PET scan is acquired.
-
Image Reconstruction and Analysis: Images are reconstructed and often normalized to a reference region (e.g., pons or cerebellum) to generate standardized uptake value ratios (SUVRs), which reflect regional glucose metabolism.
Signaling Pathways and Experimental Workflows
Conclusion
Both this compound and FDG-PET are valuable tools for investigating synaptic dysfunction in vivo. This compound PET offers a more direct and specific measure of synaptic density, which may be particularly advantageous for tracking the progression of synaptic loss and evaluating the efficacy of synapse-targeted therapies. FDG-PET, while less specific, provides a wealth of information on regional brain metabolism and has a long history of use in both research and clinical settings.
The choice between this compound and FDG-PET will ultimately depend on the specific research question. For studies focused on the direct quantification of synaptic integrity, this compound is the superior choice. For broader assessments of neuronal dysfunction and in clinical diagnostic settings where a well-established biomarker is required, FDG-PET remains a cornerstone. The combined use of both tracers in a multimodal imaging approach can provide complementary information, offering a more comprehensive understanding of the complex interplay between synaptic loss and metabolic dysfunction in neurodegenerative diseases.[16]
References
- 1. Comparison of [11C]this compound and [18F]FDG PET in Alzheimer’s disease: A tracer kinetic modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. 18F-FDG-PET Detects Drastic Changes in Brain Metabolism in the Tg4–42 Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo PET of synaptic density as potential diagnostic marker for cognitive disorders: prospective comparison with current imaging markers for neuronal dysfunction and relation to symptomatology - study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of [11C]this compound and [18F]FDG PET in Alzheimer's disease: A tracer kinetic modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paper Details | Paper Digest [paperdigest.org]
- 9. SV2A PET imaging is a non-invasive marker for the detection of spinal damages in experimental models of spinal cord injury | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. PET Imaging of Synaptic Density: A New Tool for Investigation of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Associations between fluid biomarkers and PET imaging ([11C]UCB‐J) of synaptic pathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [11C]this compound: A novel PET tracer for imaging the synaptic vesicle glycoprotein 2A (SV2A) | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medrxiv.org [medrxiv.org]
A Comparative Guide to the Test-Retest Reliability of PET Tracers for Synaptic Vesicle Glycoprotein 2A (SV2A) Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the test-retest reliability of the carbon-11 (B1219553) labeled positron emission tomography (PET) tracer, [¹¹C]UCB-J, with its fluorine-18 (B77423) labeled alternatives for imaging the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a key marker of synaptic density. The data presented here is crucial for designing robust longitudinal studies and clinical trials aimed at tracking changes in synaptic density in various neurological and psychiatric disorders.
Quantitative Data Summary
The following tables summarize the test-retest reliability of [¹¹C]this compound and its most prominent ¹⁸F-labeled alternatives. The key metrics include the absolute test-retest variability (aTRV) or test-retest variability (TRV) of the total volume of distribution (Vₜ) and the non-displaceable binding potential (BPₙₖ), which are critical measures of tracer performance and reliability.
Table 1: Test-Retest Reliability of SV2A PET Tracers in Humans
| Tracer | N | Test-Retest Interval | Brain Regions | aTRV of Vₜ (%) | aTRV of BPₙₖ (%) | Key Findings |
| [¹¹C]this compound | 5 | Same Day | Various Gray Matter | 3-9[1] | - | Excellent reproducibility.[1] |
| [¹⁸F]SynVesT-1 ([¹⁸F]SDM-8) | 6 | Not Specified | Various Gray Matter | < 9[2][3] | < 9[2][3] | Outstanding characteristics, favorable for SV2A quantification.[3] |
| [¹⁸F]SynVesT-2 | 5 | 2 Different Days | Various Gray Matter | 6.0 ± 3.6[4][5] | 10.8 ± 1.9 | Excellent repeatability, enables shorter scan times.[6] |
Table 2: Test-Retest Reliability of SV2A PET Tracers in Non-Human Primates and Rodents
| Tracer | Species | N | Test-Retest Interval | Brain Regions | aTRV/TRV of Vₜ (%) | Key Findings |
| [¹⁸F]SDM-16 | Rhesus Monkey | Not Specified | Not Specified | Various Gray Matter | aTRV: 14 ± 7, TRV: 7 ± 3[7][8] | High specific binding and metabolic stability.[7][8] |
| [¹⁸F]UCB-H | Rat | 4 | Not Specified | Whole Brain | 10.4 ± 6.5[1][9] | Suitable for in vivo imaging of SV2A.[1][9] |
| [¹⁸F]SynVesT-1 | Mouse | Not Specified | Not Specified | Central Nervous System | Mean absolute variability <10 | Good reproducibility.[10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. The following outlines the typical experimental protocols for test-retest PET studies with SV2A tracers.
Subject Preparation and Tracer Administration
-
Participants: Studies typically involve healthy volunteers or patient populations. For test-retest studies, the same subjects are scanned on two separate occasions.
-
Tracer Injection: The radiotracer, such as [¹¹C]this compound or an ¹⁸F-labeled alternative, is administered as an intravenous bolus injection.[11][12] The injected radioactivity for ¹⁸F-SynVesT-2 test-retest scans was approximately 178.9 ± 4.2 MBq and 181.7 ± 5.1 MBq, respectively.[4] For [¹⁸F]SynVesT-1, the mean administered activity was around 180 MBq.[13][14][15]
PET Scan Acquisition
-
Scanner: High-resolution PET scanners, such as the High Resolution Research Tomograph (HRRT), are commonly used.[4][5][13][14]
-
Dynamic Scanning: Dynamic PET data is acquired in list mode for a duration ranging from 60 to 120 minutes post-injection.[1][13][14] For [¹⁸F]SynVesT-2, a 20-minute scan was found to be sufficient for reliable Vₜ and BPₙₖ estimation.[4][5]
-
Arterial Blood Sampling: In many studies, arterial blood is sampled throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound, which is necessary for kinetic modeling.[4][5][7]
Data Analysis and Kinetic Modeling
-
Image Reconstruction: PET images are reconstructed with corrections for attenuation, scatter, and random coincidences.
-
Kinetic Modeling: Regional time-activity curves are generated for various brain regions. These curves are then fitted with kinetic models, most commonly the one-tissue compartment (1TC) model or the two-tissue compartment (2TC) model, to estimate the total volume of distribution (Vₜ).[2][4][5][7][8] The Vₜ reflects the total binding of the tracer in the tissue.
-
Reference Region: For calculating the non-displaceable binding potential (BPₙₖ), a reference region with negligible specific binding, such as the centrum semiovale, is often used.[2][4][5][7]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a test-retest PET study.
References
- 1. Evaluation of 18F-UCB-H as a novel PET tracer for synaptic vesicle protein 2A in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of test-retest reproducibility of [18F]SynVesT-1, a novel radiotracer for PET imaging of synaptic vesicle glycoprotein 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. First-in-Human Study of 18F-SynVesT-2: An SV2A PET Imaging Probe with Fast Brain Kinetics and High Specific Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: synthesis and preclinical characterization of [18F]SDM-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: synthesis and preclinical characterization of [18F]SDM-16 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measuring brain synaptic vesicle protein 2A with positron emission tomography and [18F]UCB-H - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. First-in-Human Evaluation of 18F-SynVesT-1, a Radioligand for PET Imaging of Synaptic Vesicle Glycoprotein 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Decoding Cognitive Decline: A Comparative Guide to UCB-J PET Imaging for Synaptic Density
For researchers, scientists, and drug development professionals, understanding the correlation between synaptic density and cognitive function is paramount in the quest for effective therapeutics for neurodegenerative diseases. The positron emission tomography (PET) tracer, [11C]UCB-J, which targets the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), has emerged as a leading in vivo biomarker for quantifying synaptic density. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data, to aid in the design and interpretation of research in this critical field.
Synaptic loss is a hallmark of neurodegenerative diseases like Alzheimer's and is strongly correlated with cognitive decline. [11C]this compound PET allows for the non-invasive measurement of synaptic density in the living human brain, offering a powerful tool to track disease progression and evaluate the efficacy of novel synaptic-protective therapies.[1]
This compound Binding and Cognitive Scores: A Strong Positive Correlation
Numerous studies have demonstrated a significant positive association between global synaptic density, as measured by [11C]this compound PET, and cognitive performance across various domains in patients with early Alzheimer's disease.[1] This correlation suggests that lower this compound binding, indicative of reduced synaptic density, is linked to poorer cognitive function.
One alternative imaging biomarker often used to assess brain health in dementia is [18F]FDG PET, which measures glucose metabolism. While both tracers show a correlation with cognitive decline, they appear to provide complementary information. Studies directly comparing the two have shown that in early Alzheimer's disease, synaptic density measured by [11C]this compound is a stronger predictor of verbal memory performance. In contrast, glucose metabolism measured by [18F]FDG is a better predictor of global cognitive performance and other cognitive domains such as executive function, language, processing speed, and visuospatial ability.[2] This suggests that synaptic density may be a more specific marker for the early synaptic changes that underlie memory deficits in Alzheimer's disease.
Head-to-Head: this compound vs. Other SV2A PET Tracers
While [11C]this compound is the most widely used SV2A PET tracer, other radioligands have been developed, most notably [18F]SynVesT-1 (also known as Sdm-8). The longer half-life of the Fluorine-18 isotope in [18F]SynVesT-1 offers logistical advantages over the Carbon-11 in this compound, such as the ability to transport the tracer to centers without a cyclotron.
Direct head-to-head comparisons of the imaging properties of [11C]this compound and [18F]SynVesT-1 in healthy volunteers have shown that both tracers have excellent kinetic and in vivo binding properties.[3][4] Regional distribution volume (VT) values were slightly higher for [11C]this compound, while binding potential (BPND) was slightly higher for [18F]SynVesT-1, though these differences were not statistically significant.[3][4]
In terms of correlation with cognitive scores, studies with [18F]SynVesT-1 have also demonstrated a link between reduced tracer uptake and cognitive impairment. For instance, in individuals with Alzheimer's disease, lower temporal [18F]SynVesT-1 PET uptake, indicative of lower synaptic density, is associated with better performance on the Mini-Mental State Examination (MMSE) in individuals with lower temporal gray matter volume, suggesting a role for synaptic integrity in cognitive resilience.[5][6]
While direct comparative studies in the same patient cohort detailing correlations with a comprehensive cognitive battery are still emerging, the available data suggests that both [11C]this compound and [18F]SynVesT-1 are robust tools for assessing the relationship between synaptic density and cognition.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the correlation of this compound and [18F]SynVesT-1 binding with cognitive scores and compare their imaging characteristics.
Table 1: Correlation of SV2A PET Tracer Binding with Cognitive Scores
| Tracer | Cognitive Test | Brain Region | Correlation | Disease Population |
| [11C]this compound | Global Cognition | Global | Positive Association | Early Alzheimer's Disease[1] |
| Verbal Memory | Medial Temporal Lobe | Stronger predictor than [18F]FDG | Early Alzheimer's Disease[2] | |
| Executive Function | Neocortical Regions | Weaker predictor than [18F]FDG | Early Alzheimer's Disease[2] | |
| Language | Neocortical Regions | Weaker predictor than [18F]FDG | Early Alzheimer's Disease[2] | |
| Processing Speed | Neocortical Regions | Weaker predictor than [18F]FDG | Early Alzheimer's Disease[2] | |
| Visuospatial Ability | Neocortical Regions | Weaker predictor than [18F]FDG | Early Alzheimer's Disease[2] | |
| [18F]SynVesT-1 | MMSE | Temporal Lobe | Positive Association (in the context of low gray matter volume) | Alzheimer's Disease[5][6] |
| Cognitive Performance | Hippocampus | Positive Association | Temporal Lobe Epilepsy[7] |
Table 2: Comparison of Imaging Characteristics: [11C]this compound vs. [18F]SynVesT-1
| Characteristic | [11C]this compound | [18F]SynVesT-1 (Sdm-8) | Reference |
| Radiolabel | Carbon-11 | Fluorine-18 | - |
| Half-life | 20.4 minutes | 109.8 minutes | - |
| Kinetic Model | One-tissue compartment model (1TC) | One-tissue compartment model (1TC) | [3][4] |
| Regional VT | Slightly higher | Slightly lower | [3][4] |
| Binding Potential (BPND) | Slightly lower | Slightly higher | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings across studies. Below are summaries of typical experimental protocols for PET imaging with SV2A tracers and cognitive assessments.
[11C]this compound and [18F]SynVesT-1 PET Imaging Protocol
-
Subject Preparation: Subjects are typically required to fast for a specified period before the scan. A catheter is inserted for radiotracer injection and, in some protocols, for arterial blood sampling.
-
Radiotracer Injection: A bolus of [11C]this compound or [18F]SynVesT-1 is injected intravenously.
-
Dynamic PET Scanning: Dynamic imaging of the brain is performed for 60-90 minutes immediately following injection.
-
Arterial Blood Sampling (for full kinetic modeling): Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma, which serves as an input function for kinetic modeling.
-
Image Reconstruction and Analysis: PET data are reconstructed and corrected for attenuation and scatter. Brain regions of interest (ROIs) are defined, often with the aid of a co-registered MRI scan. Time-activity curves are generated for each ROI.
-
Kinetic Modeling: The one-tissue compartment (1TC) model is commonly used to estimate the total distribution volume (VT) of the tracer, which is a measure of SV2A density.[3][4] Simplified methods using a reference region (e.g., cerebellum or white matter) to calculate the distribution volume ratio (DVR) or standardized uptake value ratio (SUVR) are also employed, particularly in clinical studies.
Neuropsychological Assessment Protocol
A comprehensive battery of standardized neuropsychological tests is administered to assess various cognitive domains. These tests are typically conducted within a short period of the PET scan. Examples of commonly used tests include:
-
Global Cognition: Mini-Mental State Examination (MMSE), Montreal Cognitive Assessment (MoCA).
-
Episodic Memory: Rey Auditory Verbal Learning Test (RAVLT), Wechsler Memory Scale (Logical Memory subtest).
-
Executive Function: Trail Making Test (Part B), Stroop Color and Word Test.
-
Language: Boston Naming Test, Verbal Fluency tests.
-
Visuospatial Function: Judgment of Line Orientation, Clock Drawing Test.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow and the underlying biological pathway.
References
- 1. Synaptic density and cognitive performance in Alzheimer's disease: A PET imaging study with [11 C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-in-Human Evaluation of 18F-SynVesT-1, a Radioligand for PET Imaging of Synaptic Vesicle Glycoprotein 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Evaluation of 18F-SynVesT-1, a Radioligand for PET Imaging of Synaptic Vesicle Glycoprotein 2A [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging Synaptic Density in Aging and Alzheimer Disease with [18F]SynVesT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Association of synaptic density and cognitive performance in temporal lobe epilepsy: Humans and animals PET imaging study with [18F]SynVesT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Validation of [11C]UCB-J PET Findings with Histology
This guide provides a comparative analysis of the in vivo synaptic density marker, [11C]UCB-J, a positron emission tomography (PET) tracer for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), with gold-standard histological and in vitro assessments. The data presented here is intended for researchers, scientists, and drug development professionals evaluating methodologies for quantifying synaptic density in neurological disorders.
Overview of [11C]this compound and Histological Validation
[11C]this compound is a PET radioligand that enables the in vivo quantification of synaptic density by binding to SV2A, a protein found in the membranes of presynaptic vesicles. The validation of this tracer is critical to ensure that the PET signal accurately reflects the underlying synaptic density. Cross-validation is primarily achieved by comparing in vivo PET imaging results from human subjects with post-mortem analysis of their brain tissue. The most common validation techniques include in vitro autoradiography, which uses a radiolabeled form of the tracer on tissue sections, and immunohistochemistry (IHC), which uses antibodies to detect the SV2A protein directly.
Studies have consistently demonstrated a strong positive correlation between the in vivo [11C]this compound PET signal and post-mortem measures of SV2A density. This supports the use of [11C]this compound PET as a reliable biomarker for synaptic density in both research and clinical settings.
Quantitative Comparison: In Vivo PET vs. In Vitro Measures
The following table summarizes the quantitative data from key studies that correlated in vivo [11C]this compound PET binding with post-mortem histological and autoradiographical analyses. The PET signal, typically represented as the non-displaceable binding potential (BPnd) or standardized uptake value ratio (SUVR), is compared against in vitro SV2A quantification.
| In Vivo Metric | Post-mortem Metric | Brain Regions Analyzed | Correlation Coefficient (Spearman's ρ) | Key Finding | Reference |
| [11C]this compound BPnd | [3H]this compound Binding (Autoradiography) | Multiple cortical, hippocampal, and cerebellar regions | 0.86 | A very strong positive correlation exists between the in vivo PET signal and in vitro tracer binding on tissue sections, confirming the signal's specificity. | |
| [11C]this compound SUVR | SV2A Immunoreactivity (Immunohistochemistry) | Medial Temporal Lobe | Strong Positive Correlation | The regional distribution of the PET signal in living subjects closely matched the pattern of SV2A protein expression seen in post-mortem tissue. | |
| [11C]this compound BPnd | SV2A Protein Levels (Western Blot) | Neocortical regions | 0.75 | A strong positive correlation was found, further validating that the PET signal reflects the actual quantity of the SV2A protein. |
Experimental Methodologies
Detailed protocols are essential for reproducing and comparing findings. The methodologies below are representative of those used in validation studies.
In Vivo [11C]this compound PET Imaging Protocol
-
Subject Preparation : Subjects are typically screened for any contraindications to PET scanning.
-
Radiotracer Administration : A bolus injection of [11C]this compound (typically around 555 MBq) is administered intravenously.
-
PET Scan Acquisition : Dynamic scanning is performed for 90 minutes following injection using a high-resolution PET scanner.
-
Arterial Blood Sampling : Continuous arterial blood sampling is often performed to measure the arterial input function, which is used for full kinetic modeling to calculate the volume of distribution (VT).
-
Data Analysis : The non-displaceable binding potential (BPnd) is calculated. This is often done using a simplified reference tissue model with the cerebellum grey matter serving as the reference region, as it has been shown to have negligible specific binding of the tracer.
Post-mortem Tissue Analysis: Autoradiography and Immunohistochemistry
-
Tissue Procurement : Brain tissue is collected post-mortem with a short delay (typically < 24 hours).
-
Tissue Processing : The brain is sliced into thick (e.g., 1 cm) coronal slabs, flash-frozen, and stored at -80°C. For analysis, thin sections (e.g., 20 µm) are cut using a cryostat.
-
In Vitro Autoradiography :
-
Tissue sections are pre-incubated in a buffer to remove endogenous ligands.
-
Sections are then incubated with a tritiated version of the tracer, [3H]this compound (e.g., at 1 nM concentration), for a set time (e.g., 60 minutes) at room temperature.
-
Non-specific binding is determined by co-incubating adjacent sections with an excess of a blocking agent (e.g., levetiracetam).
-
Sections are washed, dried, and exposed to a phosphor imaging plate. The resulting signal is quantified using densitometry.
-
-
Immunohistochemistry (IHC) for SV2A :
-
Sections are fixed (e.g., with 4% paraformaldehyde).
-
Antigen retrieval is performed to unmask the SV2A protein.
-
Sections are incubated with a primary antibody specific to SV2A (e.g., rabbit anti-SV2A).
-
A secondary antibody conjugated to an enzyme or fluorophore is applied.
-
The signal is visualized using a chromogen (like DAB) or fluorescence microscopy. Staining intensity and distribution are then analyzed.
-
Visualized Workflows and Pathways
Diagrams help clarify the complex relationships and processes involved in the cross-validation of [11C]this compound.
Caption: Experimental workflow for the cross-validation of [11C]this compound PET with histology.
Caption: Simplified diagram showing [11C]this compound binding to SV2A on synaptic vesicles.
A Comparative Analysis of [¹¹C]UCB-J PET Imaging for Synaptic Density Assessment Across Neurological Disorders
A detailed guide for researchers and drug development professionals on the application and comparative performance of [¹¹C]UCB-J Positron Emission Tomography (PET) in quantifying synaptic vesicle glycoprotein (B1211001) 2A (SV2A) in diverse patient populations. This guide synthesizes experimental data and methodologies to provide a comprehensive overview of this key neuroimaging biomarker.
[¹¹C]this compound is a PET radioligand that specifically binds to the synaptic vesicle glycoprotein 2A (SV2A), serving as an in vivo marker for synaptic density.[1][2][3] Its application has been pivotal in understanding the role of synaptic loss in a variety of neurological and neurodegenerative diseases. This guide provides a comparative analysis of [¹¹C]this compound PET imaging findings across different patient populations, including individuals with Alzheimer's disease (AD), Parkinson's disease (PD), and epilepsy, as well as healthy controls (HC).
Quantitative Comparison of [¹¹C]this compound Binding
The following tables summarize key quantitative outcome measures from various [¹¹C]this compound PET studies, allowing for a direct comparison of synaptic density changes across different patient cohorts. The primary metrics include the Distribution Volume Ratio (DVR), Binding Potential (BPND), and Volume of Distribution (VT), which are all used to quantify the radiotracer binding and, by extension, synaptic density.
Table 1: Comparison of [¹¹C]this compound Distribution Volume Ratio (DVR) in Alzheimer's Disease and Healthy Controls
| Brain Region | Healthy Controls (CU A-/T-) DVR (mean ± SD) | Alzheimer's Disease & Cognitive Decline Cases DVR | Percentage Difference | Reference |
| Hippocampus | 0.88 ± 0.13 | 0.36 - 0.71 | -19% to -59% | [1] |
| Parahippocampus | 0.90 ± 0.14 | 0.43 - 0.71 | -21% to -52% | [1] |
| Inferior Parietal Lobe | 1.34 ± 0.11 | 1.10 - 1.14 | -15% to -18% | [1] |
| Medial Frontal Lobe | 1.34 ± 0.11 | 1.14 - 1.20 | -10% to -15% | [1] |
Table 2: Comparison of [¹¹C]this compound Binding Potential (BPND) in Temporal Lobe Epilepsy and Healthy Controls
| Brain Region | Healthy Controls BPND (mean ± SD) | Temporal Lobe Epilepsy Patients BPND (mean ± SD) | Asymmetry Index (%) | Reference |
| Hippocampus (Ipsilateral) | N/A | Lower than contralateral | 37 ± 19 | [4] |
| Hippocampus (Contralateral) | N/A | Higher than ipsilateral | N/A | [4] |
Note: In temporal lobe epilepsy, the key finding is the asymmetry in [¹¹C]this compound binding between the epileptogenic (ipsilateral) and healthy (contralateral) hippocampus.
Table 3: Comparison of [¹¹C]this compound Volume of Distribution (VT) in Parkinson's Disease Mouse Models and Wild-Type Controls
| Mouse Model | Brain Region | Wild-Type Controls AUCbrain/blood ratio / VT | Parkinson's Disease Model AUCbrain/blood ratio / VT | Percentage Difference | Reference |
| L61 (PD model) | Whole Brain | N/A | 11-13% lower | -11% to -13% | [2][3] |
| ArcSwe (AD model) | Whole Brain | N/A | Tendency for lower exposure | Variable | [2][3] |
Note: Data from mouse models indicates that [¹¹C]this compound PET can detect synaptic density changes in preclinical models of neurodegenerative diseases.
Experimental Protocols
The methodologies employed in [¹¹C]this compound PET studies are crucial for the interpretation and comparison of findings. Below are detailed protocols for key experimental stages.
Radiotracer Synthesis and Administration
[¹¹C]this compound is synthesized via Suzuki cross-coupling of a boronate precursor with [¹¹C]MeI.[5] The radiochemical purity is typically over 99%.[6] For human studies, the injected radioactivity of [¹¹C]this compound is in the range of 306–715 MBq, with a specific activity of 74–193 GBq/µmol at the time of injection.[6] The radiotracer is administered intravenously as a bolus over 1-3 minutes.[7][8]
PET Imaging Acquisition
Dynamic PET imaging is performed for 60 to 120 minutes following radiotracer injection.[1][2][6][8] Scanners such as the High-Resolution Research Tomograph (HRRT) are commonly used.[6][8] A transmission scan for attenuation correction is performed before the emission scan.[6] The dynamic emission data are reconstructed into multiple frames to allow for kinetic modeling.[6]
Image Analysis and Quantification
-
Image Registration: T1-weighted magnetic resonance (MR) images are acquired for anatomical reference and co-registered with the PET data.[1][6]
-
Region of Interest (ROI) Definition: ROIs for various brain structures are defined on the individual's MR image, often using automated anatomical labeling atlases or software like FreeSurfer.[1][9]
-
Kinetic Modeling: Time-activity curves (TACs) are generated for each ROI. Quantitative parameters such as VT, BPND, and DVR are estimated using kinetic models like the one-tissue compartment model (1TC) or simplified reference tissue models (SRTM).[8][9] For reference tissue models, a region with low specific binding, such as the centrum semiovale or cerebellum, is used.[1][8]
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate important concepts and workflows related to [¹¹C]this compound PET imaging.
Caption: Binding of [¹¹C]this compound to SV2A on presynaptic vesicles, leading to a detectable PET signal.
Caption: Standardized workflow for a clinical research study using [¹¹C]this compound PET imaging.
Caption: Comparative logic of [¹¹C]this compound PET findings across different patient populations.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. In vivo imaging of synaptic density with [11C]this compound PET in two mouse models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Reduced synaptic vesicle protein 2A binding in temporal lobe epilepsy: A [11 C]this compound positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide: UCB-J PET versus fMRI for Assessing Synaptic Activity
For researchers, scientists, and drug development professionals, understanding the nuances of neuroimaging techniques is paramount for accurately assessing synaptic activity. This guide provides an objective comparison of two prominent methods: [¹¹C]UCB-J Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI).
Positron Emission Tomography (PET) using the radioligand [¹¹C]this compound offers a direct and quantitative measure of synaptic vesicle glycoprotein (B1211001) 2A (SV2A) density, which serves as a surrogate marker for synaptic density.[1] In contrast, functional Magnetic Resonance Imaging (fMRI) provides an indirect measure of synaptic activity by detecting changes in the blood-oxygen-level-dependent (BOLD) signal, which is coupled with neuronal activation.[2] This guide delves into the fundamental differences, experimental protocols, and comparative data of these two powerful techniques.
At a Glance: this compound PET vs. fMRI
| Feature | This compound PET | fMRI |
| Primary Measurement | Synaptic Vesicle Glycoprotein 2A (SV2A) density[1] | Blood-Oxygen-Level-Dependent (BOLD) signal[2] |
| Interpretation | Direct measure of synaptic density[3] | Indirect measure of neural activity, correlated with local field potentials[4] |
| Nature of Measurement | Quantitative, molecular binding | Relative change in blood oxygenation |
| Invasiveness | Minimally invasive (requires intravenous radiotracer injection)[5] | Non-invasive[2] |
| Temporal Resolution | Low (minutes to hours)[1] | High (seconds)[2] |
| Spatial Resolution | Good (~3-5 mm)[6] | Very good (~1-3 mm)[2] |
| Tracer Requirement | Requires a radioactive tracer ([¹¹C]this compound or [¹⁸F]this compound)[7] | No tracer required |
| Primary Application | Quantifying synaptic loss in neurodegenerative and psychiatric disorders[1][3] | Mapping brain activation in response to stimuli or tasks, resting-state connectivity[2] |
How They Work: A Look at the Underlying Biology
This compound PET: Targeting the Synapse
This compound PET relies on a radiolabeled ligand that specifically binds to SV2A, a protein found on the membrane of presynaptic vesicles.[7] The concentration of the tracer in a brain region, as measured by the PET scanner, is directly proportional to the density of these vesicles, and by extension, the synapses.
fMRI: Detecting the Hemodynamic Response
fMRI measures the BOLD signal, which reflects changes in the ratio of oxygenated to deoxygenated hemoglobin in the blood.[2] When neurons become active, they consume oxygen, leading to a local increase in deoxygenated hemoglobin. This is quickly followed by a significant increase in cerebral blood flow, which overcompensates for the oxygen used, resulting in a higher concentration of oxygenated hemoglobin and an increased BOLD signal.[8] This hemodynamic response is closely linked to synaptic activity, particularly the energy-demanding processes at the synapse.[4]
Quantitative Comparison: Performance Metrics
| Parameter | This compound PET ([¹¹C]this compound) | fMRI |
| Test-Retest Variability (VT) | ~3-9%[1] | N/A (relative measure) |
| Binding Potential (BPND) in Temporal Lobe Epilepsy | Asymmetry of 37 ± 19% in the hippocampus[9] | N/A |
| Correlation with [¹⁸F]FDG PET in Alzheimer's Disease | Concordant reduction in medial temporal regions, discordant in neocortical regions[10] | N/A |
| Correlation with Synaptic Density | High correlation with SV2A and synaptophysin expression[5] | Correlates with local field potentials, an indirect measure of synaptic activity[4] |
Experimental Protocols
This compound PET Imaging Protocol
A typical experimental workflow for a [¹¹C]this compound PET study involves several key steps, from radiotracer synthesis to data analysis.
References
- 1. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional magnetic resonance imaging - Wikipedia [en.wikipedia.org]
- 3. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How and when the fMRI BOLD signal relates to underlying neural activity: The danger in dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human biodistribution and dosimetry of [11C]-UCB-J, a PET radiotracer for imaging synaptic density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Interpreting BOLD: towards a dialogue between cognitive and cellular neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced synaptic vesicle protein 2A binding in temporal lobe epilepsy: A [11 C]this compound positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of [11C]this compound and [18F]FDG PET in Alzheimer's disease: A tracer kinetic modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UCB-J Quantification Methods for Synaptic Density Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantification methods for the PET radiotracer [11C]UCB-J, a key tool for in vivo measurement of synaptic vesicle glycoprotein (B1211001) 2A (SV2A) density. We will delve into the reproducibility of these methods, compare them with alternatives, and provide the experimental data and protocols necessary for informed decision-making in your research.
Introduction to [11C]this compound and its Quantification
[11C]this compound is a positron emission tomography (PET) radioligand that binds to SV2A, a protein ubiquitously present in presynaptic terminals, making it a valuable surrogate marker for synaptic density.[1][2] Accurate quantification of the [11C]this compound signal is crucial for studying synaptic alterations in various neurological and psychiatric disorders.[3][4][5] This guide will compare the "gold standard" kinetic modeling approach with more practical, simplified methods.
The Gold Standard: Full Kinetic Modeling
The most accurate method for quantifying [11C]this compound binding is full kinetic modeling, which requires dynamic PET imaging and arterial blood sampling to measure the arterial input function.[1][6] This method yields the total volume of distribution (VT), which reflects the total uptake of the radioligand (specific and non-specific binding).[7]
Experimental Protocol for Full Kinetic Modeling:
-
Radiotracer Injection: A bolus injection of [11C]this compound is administered intravenously.[1][8]
-
Dynamic PET Scan: A dynamic PET scan of at least 60-90 minutes is initiated simultaneously with the injection.[1][3]
-
Arterial Blood Sampling: Serial arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in the plasma over time.[1][8]
-
Data Analysis: Regional time-activity curves (TACs) from the PET data and the arterial input function are fitted to a compartment model (typically a one-tissue compartment model, 1TCM) to estimate VT.[1][4]
The following diagram illustrates the workflow for the full kinetic modeling approach.
Simplified Quantification Methods
While highly reproducible, the requirement for arterial cannulation in full kinetic modeling is invasive and technically demanding, limiting its widespread use.[6] Consequently, several simplified, non-invasive methods have been developed and validated.
Standardized Uptake Value Ratio (SUVR)
The SUVR method is a widely used simplified approach that requires only a static PET scan and a reference region with negligible specific binding of the tracer.[9] For [11C]this compound, the centrum semiovale or the whole cerebellum are commonly used as reference regions.[2][9]
Experimental Protocol for SUVR:
-
Radiotracer Injection: A bolus injection of [11C]this compound is administered.
-
Static PET Scan: A static PET scan is acquired over a specific time window post-injection, typically 60 to 90 minutes.[3][9]
-
Data Analysis: The mean uptake in a region of interest (ROI) is divided by the mean uptake in the reference region to calculate the SUVR.
The diagram below outlines the SUVR quantification workflow.
References
- 1. Kinetic evaluation and test-retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 3. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Evaluating infusion methods and simplified quantification of synaptic density in vivo with [11C]this compound and [18F]SynVesT-1 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to UCB-J and Other Leading Biomarkers for Alzheimer's Disease
This guide provides a detailed comparison of [11C]UCB-J, a novel positron emission tomography (PET) tracer for synaptic density, with established and emerging biomarkers for Alzheimer's disease (AD). The content is tailored for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental methodologies, and visual aids to contextualize the role of each biomarker in the landscape of AD diagnostics and research.
[11C]this compound is a PET radioligand that targets the Synaptic Vesicle Glycoprotein 2A (SV2A), which is ubiquitously expressed in presynaptic terminals.[1][2] As synaptic loss is a core pathological feature of Alzheimer's disease and is closely linked to cognitive decline,[3][4] in vivo imaging with [11C]this compound offers a direct measure of synaptic integrity.[1] This guide compares [11C]this compound to core fluid and imaging biomarkers that track amyloid pathology, tau pathology, and broader neurodegeneration.
Quantitative Performance of Alzheimer's Disease Biomarkers
The following table summarizes the performance characteristics of [11C]this compound and other key biomarkers in distinguishing Alzheimer's disease from cognitively normal controls or other neurodegenerative conditions.
| Biomarker | Modality | What It Measures | Key Performance Metrics |
| [11C]this compound | PET Imaging | Synaptic Density (SV2A) | Demonstrates significant reduction in hippocampal and neocortical binding in AD patients compared to controls.[1][5] Binding levels correlate with cognitive performance.[1] |
| Amyloid-PET | PET Imaging | Fibrillar Amyloid-β Plaques | High diagnostic accuracy for identifying amyloid pathology. Area Under the Curve (AUC) for concordance with CSF Aβ42/40 is >0.9.[6][7] |
| Tau-PET | PET Imaging | Aggregated Tau (NFTs) | Accurately stages disease progression and correlates strongly with cognitive decline and neurodegeneration.[8] Essential for differential diagnosis.[9] |
| CSF Aβ42/Aβ40 Ratio | CSF Immunoassay | Amyloid-β production vs. clearance | Excellent for detecting amyloid pathology. AUC for predicting Amyloid-PET positivity is ~0.96.[6][10] |
| CSF p-Tau181 | CSF Immunoassay | Tau hyperphosphorylation (NFT-related) | Highly specific for AD pathology. Used to differentiate AD from other dementias. Sensitivity and specificity are often >80%.[11][12] |
| Plasma p-Tau181 | Blood Immunoassay | Tau hyperphosphorylation | Differentiates AD from other neurodegenerative diseases with high accuracy (AUCs often 0.87-0.89).[13] Correlates well with CSF p-Tau and Tau-PET.[14] |
| CSF t-Tau | CSF Immunoassay | Total Tau (neuronal injury) | A general marker of neurodegeneration. Elevated in AD but also in other conditions like Creutzfeldt-Jakob disease.[11] |
| Plasma NfL | Blood Immunoassay | Neurofilament Light (axonal damage) | A non-specific marker of neuroaxonal injury. Elevated in AD, FTD, and other neurological disorders.[13][14] Useful for tracking disease intensity.[15] |
| CSF Synaptotagmin-1 | CSF Mass Spec / IA | Presynaptic vesicle protein | Levels are reported to be increased in the CSF of individuals with preclinical and symptomatic AD, correlating with amyloid and tau pathology.[16][17][18] |
Signaling Pathways and Methodological Workflows
To understand the interplay and measurement of these biomarkers, the following diagrams illustrate the Alzheimer's pathological cascade, a typical experimental workflow, and the conceptual relationships between the different biomarker classes.
References
- 1. Frontiers | Positron Emission Computed Tomography Imaging of Synaptic Vesicle Glycoprotein 2A in Alzheimer’s Disease [frontiersin.org]
- 2. Tracing synaptic loss in Alzheimer's brain with SV2A PET‐tracer UCB‐J - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracing synaptic loss in Alzheimer's brain with SV2A PET-tracer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alzheimer's Association International Conference [alz.confex.com]
- 5. Comparison of [11C]this compound and [18F]FDG PET in Alzheimer’s disease: A tracer kinetic modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-tau/Aβ42 and Aβ42/40 ratios in CSF are equally predictive of amyloid PET status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostic value of amyloid-PET and tau-PET: a head-to-head comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF Biomarkers in Longitudinal Alzheimer Disease Cohorts: Pre-Analytic Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Meta-Review of CSF Core Biomarkers in Alzheimer’s Disease: The State-of-the-Art after the New Revised Diagnostic Criteria [frontiersin.org]
- 12. Cerebrospinal fluid biomarkers in Alzheimer's disease: Diagnostic accuracy and prediction of dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diagnostic value of plasma phosphorylated tau181 in Alzheimer’s disease and frontotemporal lobar degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma neurofilament light and phosphorylated tau 181 as biomarkers of Alzheimer’s disease pathology and clinical disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. neurology.org [neurology.org]
- 17. CSF synaptic protein concentrations are raised in those with atypical Alzheimer’s disease but not frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serial Cerebrospinal Fluid Sampling Reveals Trajectories of Potential Synaptic Biomarkers in Early Stages of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SV2A Radioligands for Synaptic Density Imaging
A detailed guide for researchers on the performance and application of key SV2A-targeted radiotracers, supported by experimental data.
Synaptic vesicle glycoprotein (B1211001) 2A (SV2A) has emerged as a critical biomarker for quantifying synaptic density in the living brain.[1] As an integral protein found in the membranes of nearly all synaptic vesicles, its levels correlate strongly with synaptic integrity.[2][3][4] The development of specific positron emission tomography (PET) radioligands targeting SV2A has provided an invaluable, non-invasive tool for studying synaptic loss, a key pathological feature in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[2][3][5]
This guide provides a head-to-head comparison of the most prominent SV2A radioligands currently in use: the well-established [¹¹C]UCB-J, its fluorine-18 (B77423) labeled analogue [¹⁸F]SynVesT-1 (also known as [¹⁸F]SDM-8), and the earlier generation [¹⁸F]UCB-H. We present key performance data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal tracer for their preclinical and clinical investigations.
Core Performance Metrics: A Quantitative Comparison
The selection of a radioligand is dictated by its biochemical and pharmacokinetic properties. Key parameters include binding affinity (Ki), brain uptake, metabolic stability, and the quality of the quantifiable PET signal. The following tables summarize the performance of leading SV2A radioligands based on published human and non-human primate data.
Table 1: In Vitro and In Vivo Binding Characteristics
| Parameter | [¹¹C]this compound | [¹⁸F]SynVesT-1 / [¹⁸F]SDM-8 | [¹⁸F]UCB-H | Species & Notes |
| Binding Affinity (Ki, nM) | 0.27 | 0.58 | ~1.0 (nM affinity) | In vitro (human SV2A). [¹¹C]this compound shows the highest affinity.[1] |
| Plasma Free Fraction (fp) | 0.27 - 0.32 | 0.30 - 0.31 | High (not specified) | Human. Represents the fraction available to cross the blood-brain barrier.[1][6] |
| Metabolism (% Parent at 60 min) | ~23 - 27% | ~26% | ~19% | Human. Refers to the percentage of the original tracer remaining in plasma.[1][6][7] |
| Lipophilicity (LogD) | 2.53 | 2.32 | Not specified | Optimal range for brain PET radiotracers.[1][8] |
Table 2: Human PET Imaging Performance
| Parameter | [¹¹C]this compound | [¹⁸F]SynVesT-1 / [¹⁸F]SDM-8 | [¹⁸F]UCB-H | Notes |
| Total Distribution Volume (VT, mL/cm³) | ~3.1 (VND) - 20+ | ~2.4 (VND) - 19.3 | Lower Specific Binding | VT reflects both specific and non-specific binding. [¹¹C]this compound shows slightly higher VT values than [¹⁸F]SynVesT-1.[6][9] [¹⁸F]UCB-H generally shows low specific binding.[10] |
| Binding Potential (BPND) | Lower than [¹⁸F]SynVesT-1 | ~42-46% higher than [¹¹C]this compound | Low | BPND is a measure of specific binding. [¹⁸F]SynVesT-1 provides a stronger specific signal.[1][6] |
| Optimal Kinetic Model | One-Tissue Compartment (1TC) | One-Tissue Compartment (1TC) | Not specified | Both tracers exhibit favorable, fast, and reversible kinetics well-described by the 1TC model.[1][6] |
| Radionuclide Half-life | ~20 minutes | ~110 minutes | ~110 minutes | The longer half-life of ¹⁸F facilitates off-site production and distribution.[1][11] |
Summary of Radioligand Performance
-
[¹¹C]this compound : Considered the "gold standard" for some time, it demonstrates very high binding affinity, excellent kinetics, and has been extensively validated in human studies for various diseases.[2][10] Its major limitation is the short 20-minute half-life of Carbon-11, which necessitates an on-site cyclotron for production, limiting its widespread use.[11][12]
-
[¹⁸F]SynVesT-1 ([¹⁸F]SDM-8) : Developed as a fluorine-18 labeled analogue of this compound, this tracer overcomes the logistical challenges of its predecessor.[1] While its binding affinity is slightly lower than [¹¹C]this compound, it exhibits a higher binding potential (BPND), indicating a stronger specific binding signal in vivo.[1][6] Its favorable kinetics are comparable to [¹¹C]this compound, and it can be quantified robustly with a 1TC model.[6][13] The longer half-life significantly enhances its utility for clinical trials and routine use.
-
[¹⁸F]UCB-H : One of the first ¹⁸F-labeled SV2A tracers evaluated in humans.[14] However, studies revealed it suffers from relatively low specific binding in the brain, which has limited its application compared to the this compound-based tracers.[10][15]
Visualizing the Biological Target and Experimental Process
To provide context for the data, the following diagrams illustrate the role of SV2A in neurotransmission and the typical workflow for a clinical PET imaging study.
Caption: Role of SV2A in the synaptic vesicle cycle.
Caption: General workflow for a quantitative SV2A PET study.
Experimental Protocols
Accurate and reproducible data are contingent on standardized experimental methods. Below are detailed protocols for key assays used in the characterization and comparison of SV2A radioligands.
In Vitro Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring how it competes with a known radioligand for binding to the target receptor.
-
Objective: To determine the Ki of a novel SV2A ligand against a radioligand like [³H]this compound.
-
Materials:
-
Brain tissue homogenate (e.g., from human cortex) containing SV2A.
-
Radioligand (e.g., [³H]this compound).
-
Test compound (unlabeled SV2A ligand).
-
Non-specific binding control: A high concentration of a known SV2A ligand (e.g., Levetiracetam).
-
Assay Buffer (e.g., Tris-HCl buffer).
-
GF/B filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compound.
-
Incubation: In a 96-well plate, combine the brain homogenate, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Controls: Include wells for "total binding" (homogenate + radioligand only) and "non-specific binding" (homogenate + radioligand + saturating concentration of Levetiracetam).
-
Equilibrium: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.[16]
-
Separation: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.[16]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for SV2A.[16]
-
-
Human PET Imaging Protocol
This protocol outlines the steps for acquiring dynamic PET data to quantify SV2A density in the human brain.
-
Objective: To measure regional total distribution volume (VT) and binding potential (BPND) of an SV2A radioligand.
-
Procedure:
-
Subject Preparation: Subjects are positioned in the PET scanner to ensure the brain is within the field of view. A transmission scan may be performed for attenuation correction.
-
Radiotracer Administration: The radioligand (e.g., [¹⁸F]SynVesT-1 or [¹¹C]this compound) is administered as an intravenous (IV) bolus injection.[1][17]
-
Dynamic Scanning: A dynamic PET scan is initiated simultaneously with the injection and continues for 60 to 90 minutes.[6]
-
Arterial Blood Sampling: To generate a metabolite-corrected arterial input function, arterial blood samples are drawn frequently in the initial minutes post-injection and at increasing intervals thereafter throughout the scan.[6][9]
-
Metabolite Analysis: Plasma is separated from the blood samples, and high-performance liquid chromatography (HPLC) is used to determine the fraction of radioactivity corresponding to the parent compound versus its radiometabolites over time.[6][8]
-
Image Reconstruction and Analysis:
-
The dynamic PET data are reconstructed into a series of 3D images over time.
-
Regions of interest (ROIs) are drawn on the subject's co-registered MRI scan for various brain regions (e.g., hippocampus, putamen, cortex, and a reference region like centrum semiovale or cerebellum).[4][6]
-
Time-activity curves (TACs), which show the change in radioactivity concentration over time, are generated for each ROI.
-
-
Kinetic Modeling:
-
Quantification of Specific Binding: The binding potential (BPND) is calculated to represent the density of available SV2A sites. This is often done using the VT of a reference region (a brain area with negligible specific binding) with the formula: BPND = (VT_ROI / VT_Reference) - 1 .[17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. SV2A PET imaging in human neurodegenerative diseases [escholarship.org]
- 3. Frontiers | SV2A PET imaging in human neurodegenerative diseases [frontiersin.org]
- 4. SV2A PET imaging in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Imaging of Synaptic Density: A New Tool for Investigation of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Evaluation of 18F-SynVesT-1, a Radioligand for PET Imaging of Synaptic Vesicle Glycoprotein 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of [18F]UCB-H revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. First-in-human evaluation of 18F-SynVesT-1, a novel radioligand for PET imaging of synaptic vesicle protein 2A | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Imaging of Synaptic Density in Neurodegenerative Disorders | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Comparison Between [11C]this compound and [18F]SynVest-1 PET in HD – HDTrialFinder [hdtrialfinder.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of [11C]UCB-A positron emission tomography in human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. SV2A PET Imaging in Healthy Subjects and Epilepsy Patients | Clinical Trials | Yale Medicine [yalemedicine.org]
Assessing the Predictive Validity of UCB-J Imaging for Synaptic Density: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to accurately quantify synaptic density in vivo is a critical tool for understanding neurodegenerative diseases and evaluating therapeutic interventions. [¹¹C]UCB-J, a positron emission tomography (PET) tracer, has emerged as a leading method for imaging the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), offering a proxy for synaptic density. This guide provides a comprehensive comparison of [¹¹C]this compound with alternative imaging techniques, supported by experimental data, to assess its predictive validity.
Introduction to this compound and Synaptic Density Imaging
Synaptic loss is a key pathological hallmark of numerous neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[1][2] The ability to non-invasively measure changes in synaptic density over time is crucial for early diagnosis, tracking disease progression, and assessing the efficacy of novel treatments.[1][3]
[¹¹C]this compound is a radioligand that specifically binds to SV2A, a protein ubiquitously expressed in the presynaptic terminals of neurons.[4][5] As such, the signal from [¹¹C]this compound PET imaging provides a quantitative measure of SV2A density, which is strongly correlated with overall synaptic density.[6][7] Numerous studies have demonstrated the potential of [¹¹C]this compound PET as a biomarker for synaptic loss in various neurological conditions.[1][8][9]
Comparative Analysis of this compound and Alternative Tracers
While [¹¹C]this compound is a widely used and well-validated tracer, several alternatives have been developed, primarily to overcome the short 20-minute half-life of Carbon-11. The most notable alternatives are Fluorine-18 labeled tracers, which offer a longer half-life of approximately 110 minutes, allowing for more flexible experimental designs and centralized production.[10][11]
Here, we compare the key characteristics of [¹¹C]this compound with other prominent SV2A PET tracers.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of [¹¹C]this compound and its main competitors based on preclinical and clinical studies.
Table 1: In Vitro and In Vivo Binding Characteristics of SV2A PET Tracers
| Parameter | [¹¹C]this compound | [¹⁸F]Sdm-8 ([¹⁸F]SynVesT-1) | [¹⁸F]UCB-H | [¹⁸F]SDM-16 | Species | Reference |
| Binding Affinity (Kᵢ, nM) | 0.27 | 0.58 | - | 0.9 | In vitro (human SV2A) | [10][12] |
| Plasma Free Fraction (fₚ) | 0.32 (human) 0.43 (rhesus monkey) | 0.30 (human) 0.43 (rhesus monkey) | 0.43 (rhesus monkey) | 0.69 (rhesus monkey) | Human, Rhesus Monkey | [10][12][13] |
| Metabolism (Parent Fraction at 30 min) | 27% (human) 47% (rhesus monkey) | 25% (human) 42% (rhesus monkey) | - | Metabolically more stable | Human, Rhesus Monkey | [10][12] |
| Lipophilicity (logP/logD) | 2.46 | 2.32 | - | - | - | [10] |
Table 2: Preclinical and Clinical PET Imaging Data Comparison
| Parameter | [¹¹C]this compound | [¹⁸F]Sdm-8 ([¹⁸F]SynVesT-1) | Notes | Reference |
| Binding Potential (BPND) | Lower than [¹⁸F]Sdm-8 | ~42-46% higher than [¹¹C]this compound | Indicates a higher specific binding signal for Sdm-8. | [6][10] |
| Kinetics | Fast and reversible | Fast and reversible | Both tracers exhibit favorable kinetics for PET imaging. | [10][14] |
| Brain Uptake (Peak SUV in Putamen) | High | High | Both tracers demonstrate high brain penetration. | [10][14] |
| Optimal Kinetic Model | One-tissue compartment (1TC) model | One-tissue compartment (1TC) model | Both are well-described by the 1TC model for robust quantification. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized experimental protocols for a typical [¹¹C]this compound PET imaging study in human subjects.
[¹¹C]this compound Radiosynthesis
[¹¹C]this compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. The process involves the reaction of a precursor with [¹¹C]methyl iodide. The final product is then purified using high-performance liquid chromatography (HPLC).[14][15] Recent optimizations have significantly improved the radiochemical yield.[15]
Subject Preparation and PET Imaging
-
Subject Preparation: Subjects are typically required to fast for a minimum of 4 hours before the scan.[10]
-
Tracer Injection: A bolus of [¹¹C]this compound is administered intravenously. The injected dose is typically around 544 ± 145 MBq.[13]
-
PET Scan Acquisition: Dynamic PET scans are acquired for a duration of 90 to 120 minutes.[13][14] For human studies, a high-resolution research tomograph (HRRT) is often used.[13]
-
Arterial Blood Sampling: In some protocols, arterial blood is sampled throughout the scan to measure the arterial input function, which is used for absolute quantification of tracer binding.[13][14]
-
Image Analysis: The acquired PET data is reconstructed and corrected for attenuation, scatter, and motion. Regions of interest (ROIs) are defined on co-registered magnetic resonance imaging (MRI) scans. Time-activity curves are then generated for each ROI.[8][13]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological principle of this compound imaging and the typical workflow of a clinical research study.
Caption: Mechanism of [¹¹C]this compound binding to SV2A on presynaptic vesicles.
Caption: Typical experimental workflow for a [¹¹C]this compound PET study.
Logical Comparison of SV2A Tracers
This diagram outlines the key decision-making factors when choosing an SV2A PET tracer.
Caption: Decision tree for selecting an appropriate SV2A PET tracer.
Predictive Validity and Clinical Utility
Longitudinal studies are crucial for establishing the predictive validity of [¹¹C]this compound imaging. Research has shown that changes in [¹¹C]this compound binding correlate with clinical progression in primary tauopathies.[16][17] For instance, a decrease in frontal lobe synaptic density was associated with a worsening of clinical severity scores.[16] In Alzheimer's disease models, [¹¹C]this compound PET has been used to detect treatment effects, demonstrating its potential as a tool for evaluating synapse-restoring therapies.[3]
Furthermore, studies comparing [¹¹C]this compound with the more established [¹⁸F]FDG PET (which measures glucose metabolism) have found both concordant and discordant patterns of reduction in different brain regions in Alzheimer's disease patients.[18][19] This suggests that [¹¹C]this compound provides unique information about synaptic integrity that is not fully captured by metabolic imaging. The excellent test-retest reproducibility of [¹¹C]this compound also supports its use in longitudinal studies and clinical trials.[18]
Conclusion
[¹¹C]this compound PET imaging is a robust and validated tool for the in vivo quantification of synaptic density. Its high specificity for SV2A and strong correlation with post-mortem synaptic markers make it a valuable biomarker for a range of neurological disorders. While alternative tracers with longer half-lives, such as [¹⁸F]Sdm-8, offer logistical advantages and potentially higher specific binding signals, [¹¹C]this compound remains a cornerstone of synaptic imaging research. The choice of tracer will ultimately depend on the specific research question, available resources, and the desired balance between logistical convenience and the wealth of existing validation data for [¹¹C]this compound. The continued use and comparative evaluation of these tracers will further refine our understanding of synaptic pathology and accelerate the development of effective therapies for neurodegenerative diseases.
References
- 1. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 2. 2020 Alzheimer's Association International Conference [alz.confex.com]
- 3. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SV2A PET imaging in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical PET Studies of [11C]this compound Binding in Minipig Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. 11C-UCB-J synaptic PET and multimodal imaging in dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | PET Imaging of Synaptic Density: Challenges and Opportunities of Synaptic Vesicle Glycoprotein 2A PET in Small Animal Imaging [frontiersin.org]
- 12. A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: synthesis and preclinical characterization of [18F]SDM-16 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Longitudinal Synaptic Loss in Primary Tauopathies: An In Vivo [11 C]this compound Positron Emission Tomography Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Comparison of [11C]this compound and [18F]FDG PET in Alzheimer’s disease: A tracer kinetic modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of [11C]this compound and [18F]FDG PET in Alzheimer's disease: A tracer kinetic modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Synaptic Density Imaging: A Comparison Guide for UCB-J PET Across Different Scanners
The quantification of synaptic density using [11C]UCB-J PET is a powerful tool in neuroscience research, offering insights into the pathophysiology of various neurological and psychiatric disorders. However, the use of different PET scanners in multi-center trials can introduce variability in quantitative outcomes. This guide aims to address these challenges by summarizing known data from single-scanner studies, outlining potential sources of inter-scanner variability, and providing a standardized experimental protocol to enhance data harmonization.
Quantitative Performance of [11C]this compound PET: A Single-Scanner Perspective
Most of the existing quantitative data for [11C]this compound PET has been acquired on the High-Resolution Research Tomograph (HRRT), a dedicated brain PET scanner. These studies provide a benchmark for the tracer's performance and highlight its excellent test-retest reproducibility.
| Parameter | Description | Typical Value (HRRT Scanner) | Test-Retest Variability (Absolute) | Citation |
| Volume of Distribution (VT) | A measure of the total radiotracer binding, including specific and non-specific components. | Region-dependent | 3-9% | [1][2] |
| Binding Potential (BPND) | A measure of specific binding to the target receptor (SV2A). | Region-dependent | <15% (for DVR and SRTM BPND) | [3][4] |
| Injected Radioactivity | The amount of radiotracer administered to the subject. | 544 ± 145 MBq (test), 538 ± 150 MBq (retest) | - | [1] |
| Injected Mass | The mass of the this compound compound administered. | 1.65 ± 0.30 µg (test), 1.38 ± 0.46 µg (retest) | - | [1] |
Factors Influencing Inter-Scanner Variability
The physical characteristics and performance of different PET scanners can significantly impact the quantitative accuracy of [11C]this compound PET data. Understanding these factors is crucial for designing and interpreting multi-center studies. Key performance characteristics are defined by the National Electrical Manufacturers Association (NEMA) NU 2 standards.[5][6][7][8]
Key Scanner-Specific Factors:
-
Spatial Resolution: The ability of the scanner to distinguish between two points. Higher resolution scanners can better delineate small brain structures, reducing partial volume effects.
-
Sensitivity: The scanner's ability to detect emitted photons. Higher sensitivity allows for better image quality, especially in later time frames when radioactivity has decayed.
-
Reconstruction Algorithms: The mathematical methods used to create the PET image from the raw data. Different vendors use proprietary algorithms which can lead to variations in image noise, resolution, and quantitative values.
-
Attenuation and Scatter Correction: Methods to correct for the absorption and scattering of photons within the patient. Inaccuracies in these corrections can lead to quantitative errors.
-
Time-of-Flight (TOF) Capability: TOF scanners can more accurately localize the annihilation event, leading to improved signal-to-noise ratio and image quality.
Experimental Protocols for Harmonization
To minimize inter-scanner variability in multi-center [11C]this compound PET studies, the adoption of a standardized experimental protocol is paramount. This includes patient preparation, radiotracer administration, image acquisition, and image analysis. Phantom studies are also essential for scanner harmonization.[9][10][11][12][13]
Standardized [11C]this compound PET Imaging Protocol
1. Participant Preparation:
-
Fasting for at least 4 hours prior to the scan.
-
Abstinence from caffeine, alcohol, and nicotine (B1678760) for at least 12 hours.
-
Consistent instructions regarding rest and ambient conditions before and during the scan.
2. Radiotracer Administration:
-
Intravenous bolus injection of [11C]this compound.
-
Precise measurement and recording of injected radioactivity and specific activity.
-
Consistent injection speed and flush volume.
3. PET Image Acquisition:
-
Dynamic acquisition for at least 60 minutes post-injection.[3][4]
-
Standardized framing scheme for dynamic images.
-
Use of a head holder to minimize motion.
-
Transmission scan for attenuation correction before or after the emission scan.
4. Arterial Blood Sampling (for full kinetic modeling):
-
Continuous or discrete arterial blood sampling to measure the arterial input function.
-
Metabolite analysis to determine the fraction of parent radiotracer in plasma.
5. Image Reconstruction and Analysis:
-
Use of a harmonized image reconstruction algorithm and parameters (e.g., number of iterations and subsets, post-filtering).
-
Application of corrections for attenuation, scatter, random coincidences, and dead time.
-
Standardized definition of regions of interest (ROIs) using a common anatomical atlas.
-
Consistent kinetic modeling approach (e.g., one-tissue or two-tissue compartment model) to estimate VT or simplified methods like SUVR with a validated reference region.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological basis of [11C]this compound imaging, the following diagrams are provided.
References
- 1. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic evaluation and test-retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and 28-day test–retest repeatability and reproducibility of [11C]this compound PET brain imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and 28-day test-retest repeatability and reproducibility of [11C]this compound PET brain imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. radiologybusiness.com [radiologybusiness.com]
- 6. Performance Measurements of Positron Emission Tomographs (PET) [nema.org]
- 7. nema.org [nema.org]
- 8. Positron Emission Tomography (PET) Performance Measurements using the NEMA NU 2-2018 Standard: A Systematic Review [journalijsra.com]
- 9. Harmonization of brain PET images in multi-center PET studies using Hoffman phantom scan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. amypad.eu [amypad.eu]
A Comparative Guide to [11C]UCB-J PET Imaging in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis and comparison of [11C]UCB-J, a positron emission tomography (PET) tracer, in the context of schizophrenia research. [11C]this compound is an innovative radiotracer used to study synaptic density in the brain by targeting the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][2] This guide will delve into its performance, compare it with alternative tracers, and provide detailed experimental data and protocols to support researchers in the field.
Performance of [11C]this compound in Schizophrenia Studies
[11C]this compound has emerged as a valuable tool for in vivo quantification of synaptic density, which is believed to be altered in schizophrenia.[3] Studies using [11C]this compound have consistently demonstrated its ability to detect lower synaptic density in patients with schizophrenia compared to healthy controls, particularly in cortical and subcortical brain regions.[3][4][5]
Quantitative Data Summary
The following table summarizes key quantitative findings from various [11C]this compound PET studies in schizophrenia. The primary outcome measure is typically the volume of distribution (VT) or the non-displaceable binding potential (BPND), which are proportional to the density of SV2A.
| Brain Region | Parameter | Schizophrenia Patients (Mean ± SD) | Healthy Controls (Mean ± SD) | Percentage Difference | Key Findings | Reference |
| Frontal Cortex | VT | Lower | Higher | Significant Reduction | Lower synaptic density in the frontal cortex of schizophrenia patients.[4] | Onwordi et al. |
| Anterior Cingulate Cortex | VT | Lower | Higher | Significant Reduction | Reduced synaptic density observed in the anterior cingulate cortex.[4] | Onwordi et al. |
| Hippocampus | VT | Lower | Higher | No Significant Difference | While trending lower, the difference in the hippocampus was not statistically significant in this study.[4] | Onwordi et al. |
| Fusiform Gyrus | BPND | Lower | Higher | -11% | Significant reduction in synaptic vesicle density.[3] | Radhakrishnan et al. |
| Occipital Cortex | BPND | Lower | Higher | -12% | Significant decrease in synaptic vesicle density.[3] | Radhakrishnan et al. |
| Temporal Cortex | BPND | Lower | Higher | -9% | Significant reduction in synaptic vesicle density.[3] | Radhakrishnan et al. |
Comparison with Alternative SV2A PET Tracers
While [11C]this compound is the most widely used and validated PET tracer for SV2A imaging, several alternatives have been developed.[6][7] The following table compares the key characteristics of [11C]this compound with other SV2A PET tracers.
| Tracer | Isotope | Half-life (min) | Affinity (pIC50) | Key Advantages | Key Disadvantages | Reference |
| [11C]this compound | 11C | 20.4 | 8.2 | High specific binding, excellent kinetics, well-validated.[2][8] | Short half-life requires an on-site cyclotron. | Finnema et al. |
| [18F]UCB-H | 18F | 109.8 | 7.8 | Longer half-life allows for centralized production and distribution. | Lower specific binding signal compared to [11C]this compound.[2][8] | Nabulsi et al. |
| [11C]UCB-A | 11C | 20.4 | N/A | Slower kinetics, which can complicate quantitative analysis.[2][8] | Mercier et al. |
Experimental Protocols
A typical experimental workflow for a [11C]this compound PET study in schizophrenia involves several key steps, from participant recruitment to data analysis.
[11C]this compound PET Imaging Protocol
-
Participant Recruitment: Patients with a confirmed diagnosis of schizophrenia and age- and gender-matched healthy controls are recruited. Participants undergo a thorough screening, including medical history, physical examination, and psychiatric assessments.
-
Radiotracer Synthesis: [11C]this compound is synthesized by the C-[11C]methylation of a precursor molecule.[9]
-
Tracer Injection and PET Scan Acquisition: A bolus of [11C]this compound (typically around 536 ± 192 MBq) is injected intravenously.[10] Dynamic PET scans are acquired for 90-120 minutes.[10][11] Arterial blood sampling is often performed to obtain a metabolite-corrected arterial input function for kinetic modeling.[12]
-
Image Reconstruction and Pre-processing: The dynamic PET data are reconstructed with corrections for attenuation, scatter, and motion.[10] The PET images are then co-registered with the participant's structural MRI.
-
Kinetic Modeling and Quantification: Regional time-activity curves are generated. The one-tissue compartment model is commonly used to estimate the volume of distribution (VT).[10] For simplified quantification, standardized uptake value ratios (SUVRs) can be calculated using a reference region like the centrum semiovale, with the 60-90 minute time window providing a good correlation with VT.[10]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of [11C]this compound binding and the typical workflow of a clinical research study using this tracer.
Caption: Binding of [11C]this compound to SV2A on synaptic vesicles.
Caption: Workflow of a [11C]this compound PET study in schizophrenia.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. PET Imaging of Synaptic Density: A New Tool for Investigation of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S13. IN VIVO EVIDENCE OF REDUCED SYNAPTIC VESICLE DENSITY IN SCHIZOPHRENIA USING [11C] this compound PET IMAGING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EANM perspective on clinical PET and SPECT imaging in schizophrenia-spectrum disorders: a systematic review of longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SV2A PET imaging in human neurodegenerative diseases [escholarship.org]
- 7. Frontiers | SV2A PET imaging in human neurodegenerative diseases [frontiersin.org]
- 8. Evaluation of [11C]UCB-A positron emission tomography in human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Identifying brain networks in synaptic density PET (11C-UCB-J) with independent component analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Urine-Based Biomarkers as Surrogate Endpoints in Oncology Clinical Trials
A Comparative Guide for Researchers and Drug Development Professionals
The paradigm of oncology clinical trials is continually evolving, with a pressing need for reliable surrogate endpoints to accelerate the evaluation of novel therapeutics. In this guide, we delve into the validation of urine-based biomarkers, with a focus on urinary cell-free DNA (ucfDNA), as potential surrogate endpoints in bladder cancer clinical trials. We provide a comparative analysis of ucfDNA-based assays against other established urine biomarkers, supported by experimental data and detailed methodologies.
The Case for Surrogate Endpoints in Oncology
Traditionally, clinical trials in oncology have relied on long-term outcomes such as overall survival (OS) and progression-free survival (PFS) as primary endpoints. While these endpoints provide a definitive measure of clinical benefit, they often require large patient cohorts and extended follow-up periods, leading to lengthy and costly trials. Surrogate endpoints, which are biomarkers intended to substitute for a clinical endpoint, offer a potential solution by providing an earlier indication of treatment efficacy. A valid surrogate endpoint must be a reliable predictor of the true clinical outcome.
Urinary Cell-Free DNA (ucfDNA) as a Promising Surrogate Endpoint
Urine, being in direct contact with the urothelial lining, is a rich source of tumor-derived material, including exfoliated tumor cells and cell-free DNA. Analysis of ucfDNA for genetic and epigenetic alterations has emerged as a non-invasive and promising approach for the detection, monitoring, and prognostication of bladder cancer.
Recent studies have demonstrated a significant correlation between the levels and characteristics of ucfDNA and clinical outcomes in bladder cancer. For instance, a multi-omics analysis of urine cfDNA in localized bladder cancer patients showed that a model incorporating various cfDNA-derived factors could predict residual disease with 87% sensitivity.[1] Crucially, patients predicted to have molecular residual disease based on this model had significantly worse progression-free survival (HR = 3.00) and overall survival (HR = 4.81).[1] Another study highlighted that the presence of circulating tumor DNA (ctDNA) in urine post-neoadjuvant chemotherapy was strongly correlated with worse disease-free survival (HR = 7.4).[2] These findings underscore the potential of ucfDNA as a surrogate endpoint that can predict long-term survival outcomes.
Comparative Analysis of Urine-Based Biomarkers
Several urine-based biomarker tests are commercially available for the detection and surveillance of bladder cancer. Here, we compare a ucfDNA-based assay (UroCAD) with other prominent biomarkers: Nuclear Matrix Protein 22 (NMP22), Bladder Tumor Antigen (BTA), and a multi-gene mRNA-based test (Cxbladder).
| Biomarker Assay | Technology | Sensitivity | Specificity | Key Findings |
| UroCAD (ucfDNA-based) | Low-coverage whole-genome sequencing of urine exfoliated cell DNA | 80.4% (overall)[3] | 94.9%[3] | Significantly higher sensitivity than urine cytology (33.9%).[3] Sensitivity correlates with tumor grade and size. |
| NMP22 BladderChek® | Immunoassay for Nuclear Matrix Protein 22 | 12.9% - 55.7%[4] | 85.7% - 100%[4] | Point-of-care test with rapid results.[5] Specificity can be affected by benign urological conditions. |
| BTA stat® | Immunoassay for Bladder Tumor Antigen | 67.7% - 82.8%[6][7] | 68.9% - 82.4%[6][7] | Rapid, single-step immunochromatographic assay.[6] False-positive results can occur in the presence of hematuria or inflammation.[8] |
| Cxbladder® | RT-qPCR of five mRNA biomarkers | 77% - 91% (depending on the specific test)[9] | 39% - 94% (depending on the specific test)[9] | High negative predictive value, aiding in ruling out urothelial carcinoma.[10] |
| Urine Cytology | Microscopic examination of exfoliated cells | 29.4% - 39.8%[6][7] | 95.1% - 98-100% (for high-grade lesions) | High specificity for high-grade tumors but low sensitivity for low-grade tumors. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of clinical assays. Below are the summarized experimental protocols for the discussed urine biomarker tests.
Urinary Cell-Free DNA (ucfDNA) Analysis (General Workflow)
-
Sample Collection and Processing: A mid-stream urine sample is collected. To stabilize the ucfDNA, a preservation buffer may be added. The sample is then centrifuged to separate the supernatant, which contains the cfDNA, from the cell pellet.
-
DNA Extraction: cfDNA is extracted from the urine supernatant using specialized kits, often employing magnetic bead-based technology.
-
Quantification and Quality Control: The concentration and purity of the extracted cfDNA are determined using fluorometric methods (e.g., Qubit) or spectrophotometry. The fragment size distribution is often analyzed to confirm the presence of short cfDNA fragments characteristic of apoptosis.
-
Downstream Analysis:
-
Next-Generation Sequencing (NGS): For comprehensive analysis, targeted or whole-genome sequencing can be performed to identify single nucleotide variations (SNVs), copy number variations (CNVs), and other genomic alterations.
-
Droplet Digital PCR (ddPCR): This highly sensitive method is used to detect and quantify specific known mutations.
-
NMP22 BladderChek® Test
This is a point-of-care immunoassay.
-
Sample Collection: A fresh voided urine sample is collected in a clean plastic container.
-
Test Procedure:
BTA stat® Test
This is a single-step immunochromatographic assay.
-
Sample Collection: A voided urine sample is collected.
-
Test Procedure:
Cxbladder® Test
This test analyzes the expression of five mRNA biomarkers.
-
Sample Collection: A small volume (5 ml) of mid-stream urine is collected.[10]
-
Laboratory Analysis:
-
The collected urine sample is sent to a central laboratory.
-
mRNA is extracted and purified from the urine sample.
-
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify the expression levels of the five target genes (MDK, HOXA13, CDK1, IGFBP5, and CXCR2).[9][10]
-
A mathematical algorithm combines the expression data with clinical factors to generate a risk score.[10]
-
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental workflows is essential for interpreting biomarker data.
Key Signaling Pathways in Bladder Cancer
Mutations in genes such as FGFR3 and TP53 are common drivers in bladder cancer.
Caption: FGFR3 signaling pathway in bladder cancer.
Mutations in the FGFR3 gene can lead to its constitutive activation, promoting downstream signaling through the RAS/MAPK and PI3K/AKT pathways, which in turn drives cell proliferation and survival.[14][15]
References
- 1. Urine cell-free DNA multi-omics to detect MRD and predict survival in bladder cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Role of FGFR3 in bladder cancer: Treatment landscape and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary UBC Rapid and NMP22 Test for Bladder Cancer Surveillance in Comparison to Urinary Cytology: Results from a Prospective Single-Center Study [medsci.org]
- 5. Evaluation of the NMP22 BladderChek test for detecting bladder cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. Noninvasive detection of bladder cancer with the BTA stat test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cxbladder.com [cxbladder.com]
- 11. brieflands.com [brieflands.com]
- 12. content.veeabb.com [content.veeabb.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. jcp.bmj.com [jcp.bmj.com]
- 15. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for UCB-J
I. Quantitative Data Summary
The primary consideration for the disposal of radiolabeled UCB-J is the half-life of the attached isotope. For [11C]this compound, the radioisotope is Carbon-11.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₁₅F₃N₂O | [2] |
| Molar Mass | 320.315 g·mol⁻¹ | [2] |
| Radioisotope | Carbon-11 (¹¹C) | [2][3][4][5] |
| ¹¹C Half-life | 20.364 minutes | |
| Radiation Type | Positron (β+) |
II. Experimental Protocols: Disposal of [11C]this compound
The short half-life of Carbon-11 allows for the management of [11C]this compound waste through decay-in-storage. This process involves holding the radioactive waste in a safe, shielded location until the radioactivity has decayed to background levels, after which it can be disposed of as non-radioactive waste.
Step 1: Waste Identification and Segregation
-
Treat all waste containing [11C]this compound, including unused stock solutions, contaminated labware (e.g., vials, pipette tips, syringes), and personal protective equipment (PPE), as radioactive waste.
-
Segregate [11C]this compound waste from all other waste streams at the point of generation. This includes separation from non-radioactive chemical waste, biohazardous waste, and regular trash.
-
If the [11C]this compound is mixed with other hazardous chemicals (e.g., flammable solvents), it must be treated as mixed waste. Consult your institution's Environmental Health and Safety (EHS) office for specific instructions on mixed waste disposal.[6]
Step 2: Containerization and Labeling
-
Solid Waste: Place solid radioactive waste in a designated, durable, and leak-proof container lined with a plastic bag.
-
Liquid Waste: Collect liquid radioactive waste in a shatter-resistant, sealed container that is compatible with the solvents used.
-
Labeling: All radioactive waste containers must be clearly labeled with:
-
The words "Caution, Radioactive Material."
-
The radioisotope: "[11C]this compound."
-
The date of generation.
-
The estimated initial activity and volume.
-
The name of the principal investigator or laboratory.
-
Step 3: Decay-in-Storage
-
Store the labeled waste containers in a designated and properly shielded radioactive waste storage area. This area should be secure and have restricted access.
-
The required storage time for decay is generally considered to be 10 half-lives. For Carbon-11, this is approximately 204 minutes (about 3.5 hours). To be conservative, a storage period of 24 hours is recommended to ensure complete decay.
-
After the decay period, monitor the waste container with a suitable radiation survey meter (e.g., a Geiger-Müller counter) to confirm that the radioactivity has returned to background levels.
Step 4: Final Disposal (Post-Decay)
-
Once the waste has been confirmed to be at background radiation levels, it is no longer considered radioactive.
-
Before disposal, completely deface or remove all radioactive material labels from the container.
-
Chemical Waste Assessment:
-
If the decayed [11C]this compound waste is not mixed with any other hazardous chemicals, it can be disposed of as non-hazardous waste.
-
If the waste contains hazardous chemicals (e.g., solvents), it must be disposed of as chemical waste according to your institution's hazardous waste guidelines.[7] This typically involves submitting a request for pickup by the EHS office.
-
-
Empty Containers: Rinse empty this compound containers three times with an appropriate solvent. Dispose of the rinsate as chemical waste. The defaced and triple-rinsed container can then be disposed of as regular laboratory glass or plastic waste.
III. Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 11C-UCB-J - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dispose of Waste | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. ehs.ucr.edu [ehs.ucr.edu]
Essential Safety and Logistical Information for Handling UCB-J
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for handling UCB-J, a positron-emitting radiotracer. Given that this compound is labeled with Carbon-11 ([¹¹C]this compound), a radionuclide with a short half-life, all handling procedures must adhere to strict radiation safety protocols to minimize exposure. The following information outlines the necessary personal protective equipment (PPE), operational plans, and disposal procedures.
Core Safety Principles: ALARA
All work with radioactive materials must follow the ALARA principle: A s L ow A s R easonably A chievable. This principle is based on three key practices: minimizing time spent near the radiation source, maximizing distance from the source, and using appropriate shielding.[1][2][3][4]
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound to prevent contamination and unnecessary radiation exposure. The minimum required PPE for any work with an open radioactive source like this compound includes:
| PPE Component | Specification | Purpose |
| Lab Coat | Full-length, worn closed with sleeves rolled down. | Protects skin and personal clothing from contamination.[5] In case of contamination, the lab coat should be removed immediately and placed in a designated radioactive waste bag.[6] |
| Gloves | Disposable nitrile or latex gloves. Double-gloving is recommended. | Protects hands from direct contact with radioactive material. Gloves should be changed frequently to prevent the spread of contamination.[5][7] |
| Eye Protection | Safety glasses with side shields are the minimum requirement. Chemical splash goggles are recommended. | Protects eyes from splashes of radioactive solutions.[6][7] |
| Closed-Toe Shoes | Sturdy, non-permeable shoes that cover the entire foot. | Protects feet from spills and dropped objects. Open-toed shoes are strictly prohibited.[5] |
| Dosimetry | Whole-body and ring dosimeters. | Monitors personal radiation exposure. Ring badges should be worn under gloves on the dominant hand.[5] |
Operational Plan for Handling this compound
A well-defined operational plan is essential for safely handling this compound. The following step-by-step guidance should be followed in a designated radiochemistry laboratory.
Pre-Experiment Preparation
-
Designated Work Area: All work with this compound must be conducted in a designated and properly labeled radioactive work area, such as a fume hood or a hot cell.[8] The work surface should be covered with absorbent paper to contain any potential spills.[9]
-
"Cold" Runs: Before handling the radioactive this compound, it is highly recommended to perform a "cold" run of the entire procedure using a non-radioactive equivalent.[10] This helps to identify potential issues and streamline the process to minimize handling time with the "hot" compound.
-
Gather all Materials: Ensure all necessary equipment, reagents, and waste containers are readily available within the designated work area before the radioactive material is introduced.
Handling this compound
-
Shielding: Use appropriate shielding to minimize radiation exposure. This includes lead bricks, syringe shields, and vial shields.
-
Remote Handling Tools: Utilize tongs, forceps, and other remote handling tools to manipulate vials and syringes, maximizing the distance from the radioactive source.[8]
-
Minimize Exposure Time: Work efficiently and deliberately to reduce the time spent in close proximity to the radioactive material.
-
No Mouth Pipetting: The use of mouth pipetting is strictly forbidden. Always use a mechanical pipetting device.[9][10]
-
Monitoring: Regularly monitor the work area, gloves, and lab coat for contamination using a suitable radiation survey meter (e.g., a Geiger-Müller counter).[10][11]
Post-Experiment Procedures
-
Decontamination: After the experiment is complete, decontaminate all work surfaces and equipment.
-
Personal Monitoring: Before leaving the designated radioactive work area, monitor hands, clothing, and shoes for contamination.[10]
-
Hand Washing: Wash hands thoroughly after removing gloves and before leaving the laboratory.[9]
Disposal Plan for this compound and Contaminated Materials
Proper disposal of radioactive waste is critical to ensure the safety of all personnel and the environment. Due to the short half-life of Carbon-11 (20.38 minutes), the primary disposal method for this compound contaminated waste is decay-in-storage .
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., gloves, absorbent paper, pipette tips) Place in a designated, clearly labeled radioactive waste container with the radiation symbol. The container should be lined with a plastic bag.[12] |
| Liquid Waste | Collect in a shatterproof, sealed, and labeled container. Do not dispose of liquid radioactive waste down the drain unless specifically authorized by the institution's Radiation Safety Officer (RSO).[12] |
| Sharps Waste | (e.g., needles, syringes) Place in a designated, puncture-resistant sharps container that is clearly labeled for radioactive waste. |
Decay-in-Storage Protocol:
-
Segregation: Segregate radioactive waste based on the radionuclide's half-life. Waste contaminated with short-lived isotopes like Carbon-11 should be kept separate from long-lived isotopes.[12][13]
-
Labeling: All radioactive waste containers must be clearly labeled with the radionuclide (Carbon-11), the date, the initial activity, and the name of the principal investigator.[12]
-
Storage: Store the waste in a secure, shielded, and designated radioactive waste storage area.
-
Decay: Hold the waste in storage for at least 10 half-lives. For Carbon-11, this is approximately 204 minutes (about 3.5 hours). In practice, it is often stored for a longer period (e.g., 24 hours) to ensure complete decay.
-
Survey: After the decay period, monitor the waste container with a radiation survey meter to ensure that the radiation level is indistinguishable from background radiation.
-
Final Disposal: Once the waste is confirmed to be at background levels, deface or remove all radioactive labels and dispose of it as regular biohazardous or chemical waste, following institutional guidelines.[13]
This compound Handling and Disposal Workflow
References
- 1. Pardon Our Interruption [rltinstitute.novartis.com]
- 2. 7 ALARA Principles For Reducing Radiation Exposure [blog.universalmedicalinc.com]
- 3. barriertechnologies.com [barriertechnologies.com]
- 4. What Does ALARA Stand For? It's Meaning and Why It's So Important [landauer.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. radioactive isotopes: Personal protective equipment (PPE) [radioactiveisotopes-fatitienaha.blogspot.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 10. csun.edu [csun.edu]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. Radioactive Waste Disposal | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
- 13. nrc.gov [nrc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
